Product packaging for 2-Methoxy-1-butanol(Cat. No.:CAS No. 15467-25-1)

2-Methoxy-1-butanol

Cat. No.: B096681
CAS No.: 15467-25-1
M. Wt: 104.15 g/mol
InChI Key: IPUDBCXGMBSQGH-UHFFFAOYSA-N
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Description

2-Methoxy-1-butanol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxybutan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B096681 2-Methoxy-1-butanol CAS No. 15467-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2/c1-3-5(4-6)7-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUDBCXGMBSQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935039
Record name 2-Methoxybutan-1-ol
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Molecular Weight

104.15 g/mol
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CAS No.

15467-25-1
Record name 2-Methoxy-1-butanol
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Record name 2-Methoxybutan-1-ol
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Record name 2-Methoxybutan-1-ol
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Record name 2-methoxybutan-1-ol
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Foundational & Exploratory

2-Methoxy-1-butanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, synthesis, and analysis of 2-Methoxy-1-butanol. The information is curated to be a vital resource for professionals in research, science, and drug development, offering detailed data and methodologies to support advanced applications.

Core Chemical Properties and Structure

This compound is a primary alcohol with a methoxy (B1213986) group at the second carbon position. Its chemical structure consists of a four-carbon butanol backbone with a hydroxyl group on the first carbon and a methoxy group on the second. This structure imparts both hydrophilic and lipophilic characteristics to the molecule, influencing its solubility and reactivity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₂O₂[1][2]
Molecular Weight 104.15 g/mol [1][2]
CAS Number 15467-25-1[1][2]
Boiling Point 146 °C[2]
Density 0.93 g/cm³[2]
Melting Point Not experimentally determined
Solubility in Water Miscible (qualitative)
Solubility in Organic Solvents Miscible with ethanol, ether, and acetone (B3395972) (qualitative)
Structural Information

The structural formula of this compound is as follows:

The molecule contains a chiral center at the second carbon atom, meaning it can exist as two enantiomers, (R)-2-Methoxy-1-butanol and (S)-2-Methoxy-1-butanol. The specific rotation and biological activity of the compound may depend on the enantiomeric form.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide theoretical and adaptable experimental protocols.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the ring-opening of an epoxide with an alcohol, in this case, the reaction of 1,2-epoxybutane (B156178) with methanol (B129727) in the presence of an acid or base catalyst.

Reaction:

1,2-Epoxybutane + Methanol → this compound

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxybutane in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Purification: Remove the excess methanol under reduced pressure. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Isolation: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The following provides a general protocol that can be optimized for specific instrumentation and sample matrices.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

Sample Preparation:

  • Dilute the sample containing this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol to an appropriate concentration (e.g., 1-10 µg/mL).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

Data Analysis:

  • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

  • Quantification can be performed using an internal or external standard method.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow Reactants 1,2-Epoxybutane + Methanol Reaction Acid/Base Catalysis Reflux Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

GCMS_Analysis_Workflow Sample Sample containing This compound Preparation Dilution & Extraction Sample->Preparation Injection GC Injection Preparation->Injection Separation GC Column Separation Injection->Separation Detection MS Detection Separation->Detection Analysis Data Analysis (Retention Time, Mass Spectrum) Detection->Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Biological Relevance and Toxicological Profile

While no specific signaling pathways involving this compound have been identified in the current literature, the general class of short-chain alkoxy alcohols is known to exhibit biological activity. Their metabolism and toxicological profiles are of interest in drug development and safety assessment.

Metabolism

Short-chain alcohols are primarily metabolized in the liver. The metabolic pathway for this compound is anticipated to proceed via oxidation of the primary alcohol group by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form the corresponding carboxylic acid, 2-methoxybutanoic acid. This metabolite can then be further metabolized. The presence of the methoxy group may influence the rate and pathway of metabolism compared to unsubstituted butanol.

Metabolism_Pathway Compound This compound ADH Alcohol Dehydrogenase (ADH) Compound->ADH Intermediate 2-Methoxybutanal ADH->Intermediate ALDH Aldehyde Dehydrogenase (ALDH) Intermediate->ALDH Metabolite 2-Methoxybutanoic Acid ALDH->Metabolite Further Further Metabolism Metabolite->Further

Caption: Postulated metabolic pathway of this compound.

Toxicology

The toxicology of alkoxy alcohols is generally characterized by central nervous system depression at high doses. The toxicity of these compounds can vary depending on the length of the alkyl chain and the nature of the alkoxy group. The metabolites of these alcohols, particularly the corresponding aldehydes and carboxylic acids, can also contribute to their toxic effects. As with other short-chain alcohols, this compound is expected to have cytotoxic effects at high concentrations due to its interaction with cellular membranes and potential to induce oxidative stress.[3][4] However, specific toxicological data for this compound is limited.

This technical guide provides a foundational understanding of this compound for professionals in the scientific community. The presented data and protocols are intended to be a starting point for further research and development.

References

A Comprehensive Technical Guide to 2-Methoxy-1-butanol (CAS: 15467-25-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methoxy-1-butanol (CAS number 15467-25-1), a versatile organic compound with potential applications in various scientific and industrial fields, including pharmaceutical synthesis. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis methodologies, and safety and handling protocols. Particular emphasis is placed on providing detailed experimental procedures and clear data presentation to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a colorless to almost colorless, clear liquid.[1] It is classified as a flammable liquid and vapor.[2] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15467-25-1[3][4]
Molecular Formula C5H12O2[3]
Molecular Weight 104.15 g/mol [3]
Appearance Colorless to Almost colorless clear liquid[1]
Boiling Point 146 °C[1]
Purity (GC) >98.0%[1]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)[1]
Air Sensitivity Air Sensitive[1]
InChIKey IPUDBCXGMBSQGH-UHFFFAOYSA-N[3]
SMILES CCC(CO)OC[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A ¹³C NMR spectrum for 2-Methoxybutan-1-ol is available on PubChem, originating from W. Bremser at BASF Ludwigshafen (1973).[3] For the related isomer, 1-Methoxy-2-butanol, ¹³C NMR data is also available on SpectraBase.[5]

  • ¹H NMR: A ¹H NMR spectrum for the isomer 1-Methoxy-2-butanol is available, which can provide insights into the expected proton environments.[6]

Infrared (IR) Spectroscopy

An ATR-IR spectrum for 1-Methoxy-2-butanol is available on PubChem, provided by Aldrich.[2] Key expected vibrational modes for this compound would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching (around 1100-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry data for 1-Methoxy-2-butanol is available through the NIST Mass Spectrometry Data Center.[7] The fragmentation pattern would be expected to involve cleavage adjacent to the oxygen atoms. The predicted monoisotopic mass for this compound is 104.08373 Da.[8]

Synthesis of this compound

Several synthetic routes to alkoxy butanols have been described in the literature. Below are detailed experimental protocols for plausible methods to synthesize this compound.

Synthesis via Ring-Opening of an Epoxide

This method involves the nucleophilic attack of methanol (B129727) on 1,2-epoxybutane (B156178).

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1,2-epoxybutane (1.0 equivalent) in an excess of anhydrous methanol, which also serves as the solvent.

  • Catalyst Addition: To this solution, add a catalytic amount of a suitable acid or base catalyst (e.g., a few drops of concentrated sulfuric acid or a small amount of sodium methoxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, neutralize the catalyst (if acidic, with a mild base like sodium bicarbonate solution; if basic, with a mild acid like dilute HCl). Remove the excess methanol under reduced pressure.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Diagram: Synthesis of this compound via Epoxide Ring-Opening

G 1,2-Epoxybutane 1,2-Epoxybutane Reaction_Mixture Reaction (Stirring, Heat) 1,2-Epoxybutane->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Evaporation Evaporation of excess Methanol Neutralization->Evaporation Purification Fractional Distillation Evaporation->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Synthesis via Williamson Ether Synthesis

This classic method involves the reaction of a deprotonated alcohol with an alkyl halide.

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of 1,2-butanediol (B146104) (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF). To this solution, add a strong base such as sodium hydride (1.0 equivalent) portion-wise at 0 °C to deprotonate the less sterically hindered primary alcohol.

  • Methylation: Once the alkoxide formation is complete (cessation of hydrogen gas evolution), add methyl iodide (1.0 equivalent) dropwise via the dropping funnel at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation.

Diagram: Williamson Ether Synthesis of this compound

G 1,2-Butanediol 1,2-Butanediol Alkoxide Alkoxide Formation 1,2-Butanediol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Reaction Methylation Reaction Alkoxide->Reaction Methyl_Iodide Methyl_Iodide Methyl_Iodide->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Williamson ether synthesis workflow.

Applications in Research and Drug Development

This compound's structure, featuring both a primary alcohol and a methoxy (B1213986) ether group, makes it a valuable building block and solvent in organic synthesis.

  • As a Synthetic Intermediate: Its hydroxyl group can be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or esterification. The methoxy group provides polarity and can influence the reactivity and solubility of derivative molecules. A closely related compound, 2-methoxypropene, is a key intermediate in the synthesis of the macrolide antibiotic Clarithromycin, highlighting the potential of such methoxy-alcohols in the synthesis of complex pharmaceutical agents.[9]

  • As a Solvent: Glycol ethers, such as 2-butoxyethanol, are widely used as solvents in paints, coatings, and cleaning products due to their ability to dissolve a wide range of substances.[10] this compound is expected to have similar properties, making it a potential solvent for organic reactions. For instance, n-butanol has been employed as a solvent in the synthesis of cyclic carbonates from epoxides and CO2.[11]

Safety and Handling

This compound is a flammable liquid and vapor.[2] Standard laboratory safety precautions should be followed when handling this chemical.

Table 2: GHS Hazard Information for this compound

Hazard StatementPrecautionary StatementSource
H226: Flammable liquid and vaporP210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[2]
P233: Keep container tightly closed.[12]
P240: Ground/bond container and receiving equipment.[12]
P241: Use explosion-proof electrical/ventilating/lighting/equipment.[12]
P242: Use only non-sparking tools.[12]
P243: Take precautionary measures against static discharge.[12]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[12]
P370+P378: In case of fire: Use appropriate media for extinction.[12]
P403+P235: Store in a well-ventilated place. Keep cool.[12]

It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a chemical compound with a range of properties that make it of interest to researchers in organic synthesis and drug development. This guide has provided a summary of its key characteristics, plausible synthetic routes with detailed protocols, potential applications, and essential safety information. The provision of structured data and visual workflows aims to facilitate its use in a laboratory setting. Further research into the specific applications and reaction kinetics of this compound is warranted to fully explore its potential.

References

Technical Guide: Physical Properties of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2-Methoxy-1-butanol (CAS No. 15467-25-1), a significant solvent and intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its application in chemical reactions, formulations, and purification processes.

PropertyValueUnits
Molecular Formula C₅H₁₂O₂-
Molecular Weight 104.15g·mol⁻¹[1][2]
Boiling Point 146°C[1]
Melting Point Not Applicable-
Density 0.93g/cm³[1]
Refractive Index 1.4140 to 1.4180-
Solubility Miscible in water and soluble in common organic solvents (inferred)-

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for this determination is the distillation method.[3]

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound. Boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

  • Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[3]

  • Condensation and Collection: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and precise method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.[4]

Methodology:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • Volume of Liquid: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Container and Liquid: The combined mass of the graduated cylinder and the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[4]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is commonly used for this measurement.

Methodology:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A qualitative assessment of solubility can be performed through direct observation.

Methodology:

  • Solvent Selection: A range of solvents, including water and common organic solvents (e.g., ethanol, acetone, diethyl ether), are selected.

  • Sample Addition: A small, measured amount of this compound is added to a test tube containing a specific volume of the chosen solvent.

  • Mixing: The mixture is agitated or vortexed to facilitate dissolution.

  • Observation: The mixture is observed to see if the this compound dissolves completely. If it does, it is considered soluble in that solvent. If two distinct layers form or the solution becomes cloudy, it is considered immiscible or insoluble. The observation of a single, clear phase indicates miscibility.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_start cluster_properties Physical Property Determination cluster_data Data Analysis and Reporting cluster_end start Obtain Pure Sample of This compound BoilingPoint Boiling Point Determination (Distillation Method) start->BoilingPoint Density Density Measurement (Gravimetric Method) start->Density RefractiveIndex Refractive Index Measurement (Refractometry) start->RefractiveIndex Solubility Solubility Assessment (Qualitative Method) start->Solubility BP_Data Record Boiling Point (°C) BoilingPoint->BP_Data Density_Data Calculate Density (g/cm³) Density->Density_Data RI_Data Record Refractive Index RefractiveIndex->RI_Data Solubility_Data Report Solubility Profile Solubility->Solubility_Data end Technical Data Sheet BP_Data->end Density_Data->end RI_Data->end Solubility_Data->end

Caption: Experimental workflow for determining the physical properties of this compound.

References

A Comprehensive Spectroscopic Analysis of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2-Methoxy-1-butanol (CAS No: 15467-25-1), a significant organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

Molecular Structure

This compound is a primary alcohol and an ether, with the following chemical structure:

CH₃CH₂CH(OCH₃)CH₂OH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.95Triplet3H-CH₂CH₃
~1.55Multiplet2H-CH₂ CH₃
~2.5 (variable)Singlet (broad)1H-OH
~3.25Multiplet1H-CH (OCH₃)-
~3.35Singlet3H-OCH₃
~3.55Multiplet2H-CH₂ OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can exchange with deuterated solvents.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~10-CH₂CH₃
~25-CH₂ CH₃
~57-OCH₃
~65-CH₂ OH
~83-CH (OCH₃)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and ether groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3600-3200Strong, BroadO-H StretchAlcohol
2960-2850StrongC-H StretchAlkane
1260-1050StrongC-O StretchEther & Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 104.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment Ion
104Low[M]⁺
89Moderate[M - CH₃]⁺
73Moderate[M - OCH₃]⁺
59High[CH(OCH₃)CH₂OH]⁺
45High[CH₂OH]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration (0 ppm).

  • Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 300 or 500 MHz instrument.[1]

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.[2] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[3] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.

  • Ionization: In Electron Ionization (EI) mass spectrometry, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-1-butanol, a valuable alkoxy alcohol intermediate. The primary focus is on the prevalent synthetic methodology: the acid-catalyzed ring-opening of 1,2-epoxybutane (B156178) with methanol (B129727). This document details the underlying chemical principles, experimental protocols, and quantitative data derived from scientific literature. Alternative synthetic pathways are also briefly discussed. Furthermore, this guide includes key physical and spectroscopic data for the characterization of this compound. The historical discovery of this compound is not well-documented in readily accessible scientific literature.

Introduction

This compound is a chiral alkoxy alcohol with potential applications as a solvent, intermediate in organic synthesis, and a building block in the development of novel chemical entities. Its structure, featuring both a hydroxyl and an ether functional group, allows for a variety of subsequent chemical transformations. This guide aims to provide researchers and professionals in the field of drug development and chemical synthesis with a detailed understanding of the synthesis of this compound.

Primary Synthesis Route: Acid-Catalyzed Ring-Opening of 1,2-Epoxybutane

The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed ring-opening of 1,2-epoxybutane (also known as butene oxide) with methanol. This reaction is a classic example of nucleophilic attack on a protonated epoxide.

Signaling Pathway and Regioselectivity

The acid-catalyzed ring-opening of an unsymmetrical epoxide, such as 1,2-epoxybutane, can theoretically yield two constitutional isomers: this compound and 1-Methoxy-2-butanol. The regioselectivity of the reaction is a critical factor.

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, forming a highly reactive protonated epoxide intermediate. This protonation weakens the C-O bonds of the epoxide ring and increases the electrophilicity of the ring carbons. The transition state of the subsequent nucleophilic attack by methanol has significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C2 in this case), as it can better stabilize the partial positive charge. This leads to the preferential formation of this compound.

Acid-Catalyzed Epoxide Ring-Opening cluster_0 Reaction Pathway 1,2-Epoxybutane 1,2-Epoxybutane Protonated_Epoxide Protonated Epoxide Intermediate 1,2-Epoxybutane->Protonated_Epoxide Protonation Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Acid_Catalyst_H+ H+ Acid_Catalyst_H+->Protonated_Epoxide Protonated_Epoxide->Nucleophilic_Attack This compound This compound (Major Product) Nucleophilic_Attack->this compound Attack at C2 1-Methoxy-2-butanol 1-Methoxy-2-butanol (Minor Product) Nucleophilic_Attack->1-Methoxy-2-butanol Attack at C1

Diagram 1: Acid-catalyzed synthesis of this compound.

In contrast, a base-catalyzed ring-opening would involve the attack of a strong nucleophile (methoxide) on the epoxide ring. In this SN2-type reaction, steric hindrance is the dominant factor, leading to preferential attack at the less substituted carbon (C1) and yielding 1-Methoxy-2-butanol as the major product.

Experimental Protocols

While a specific, standardized protocol for the synthesis of this compound is not widely published, the following general procedure can be adapted from established methods for the acid-catalyzed alcoholysis of epoxides.

2.2.1. General Protocol using a Brønsted Acid Catalyst (e.g., H₂SO₄)

  • Reaction Setup: A solution of 1,2-epoxybutane in a large excess of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The large excess of methanol serves as both the nucleophile and the solvent.

  • Catalyst Addition: A catalytic amount of a strong Brønsted acid, such as sulfuric acid (H₂SO₄), is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) for a period determined by reaction monitoring (e.g., by TLC or GC).

  • Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • Purification: The excess methanol is removed under reduced pressure. The resulting crude product is then purified by fractional distillation to separate this compound from the minor isomer (1-Methoxy-2-butanol) and any high-boiling byproducts.

2.2.2. Protocol using a Heterogeneous Lewis Acid Catalyst (Adapted from Kulkarni et al.) [1]

For a more regioselective synthesis, heterogeneous Lewis acid catalysts can be employed. The following protocol is adapted from studies on the ring-opening of 1,2-epoxybutane with methanol using zeolite catalysts.[1]

  • Catalyst Preparation: A Lewis acidic zeolite catalyst (e.g., Sn-Beta, Zr-Beta, or Hf-Beta) is activated prior to use.[1]

  • Reaction Mixture: In a suitable reactor, the activated catalyst is suspended in a solution of 1,2-epoxybutane in methanol.

  • Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 60°C) with vigorous stirring for a defined period.[1]

  • Catalyst Removal: After the reaction, the heterogeneous catalyst is removed by filtration.

  • Product Isolation: The solvent (methanol) is removed from the filtrate by rotary evaporation, and the resulting product mixture is purified, typically by fractional distillation.

Quantitative Data

The regioselectivity of the acid-catalyzed ring-opening of 1,2-epoxybutane with methanol has been investigated using various Lewis acid catalysts. The following table summarizes the regioselectivity, favoring the formation of this compound (terminal ether).

CatalystRegioselectivity (% Terminal Ether)Reference
Sn-Beta54[1]
Hf-Beta56[1]
Zr-Beta60[1]

Alternative Synthetic Routes

While the acid-catalyzed ring-opening of 1,2-epoxybutane is the most direct approach, other synthetic strategies could theoretically be employed.

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. To synthesize this compound via this method, two disconnection approaches are possible:

  • Sodium 1,2-butanediolate with a methylating agent (e.g., methyl iodide): This route is problematic due to the potential for Williamson ether synthesis at both hydroxyl groups and the difficulty in achieving selective mono-methylation.

  • Sodium methoxide (B1231860) with a 1-halo-2-butanol: This route is more plausible but may be complicated by competing elimination reactions, especially if the halide is at a secondary position.

Williamson_Ether_Synthesis cluster_1 Williamson Ether Synthesis Pathway Sodium_Methoxide Sodium Methoxide SN2_Reaction SN2 Reaction Sodium_Methoxide->SN2_Reaction 1-Halo-2-butanol 1-Halo-2-butanol 1-Halo-2-butanol->SN2_Reaction This compound This compound SN2_Reaction->this compound Substitution Elimination_Byproduct Elimination Byproduct SN2_Reaction->Elimination_Byproduct Elimination

References

In-Depth Technical Guide: 2-Methoxy-1-butanol Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Methoxy-1-butanol (CAS No. 15467-25-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this chemical. Due to a lack of extensive toxicological data in publicly available literature, a cautious approach to handling is advised, based on its known physical and chemical properties.

Chemical Identification and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1] It possesses the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol .[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 15467-25-1[3]
Molecular Formula C5H12O2[3]
Molecular Weight 104.15 g/mol [2]
Appearance Colorless to Almost colorless clear liquid[1]
Boiling Point 146 °C[2][4]
Density 0.93 g/cm³[2][3]
Refractive Index 1.42[1]
Solubility No data available[3]

Hazard Identification and Classification

The primary hazard associated with this compound is its flammability. It is classified as a Flammable liquid, Category 3, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]

Table 2: Flammability and Explosive Properties of this compound

PropertyValueSource(s)
GHS Classification Flammable liquid, Category 3[2][3]
Hazard Statement H226: Flammable liquid and vapor[2][3]
Signal Word Warning[3]
Flash Point 47 °C[1]
Autoignition Temperature No data available
Lower Explosive Limit No data available[3]
Upper Explosive Limit No data available[3]

Toxicological Information

There is a significant lack of specific toxicological data for this compound in publicly accessible databases.[3][5] No definitive values for acute toxicity (LD50/LC50), skin corrosion/irritation, or serious eye damage/irritation have been established for this specific chemical. However, related isomers have been shown to cause irritation.[6] Therefore, it is prudent to handle this compound with care, assuming it may be irritating to the skin, eyes, and respiratory tract.

Table 3: Toxicological Data for this compound

EndpointValueSource(s)
Acute Oral Toxicity (LD50) No data available[5]
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation No data available[5]
Serious Eye Damage/Irritation No data available[5]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available[5]
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols

Flash Point Determination

The flash point of a volatile chemical is determined experimentally using a closed-cup or open-cup apparatus. The general principle involves heating the substance at a controlled rate while periodically introducing an ignition source to the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.

A common standardized method is the Pensky-Martens closed-cup test (ASTM D93) . The general procedure is as follows:

  • The test liquid is poured into a test cup to a specified level.

  • The cup is fitted with a lid containing a stirrer and a thermometer.

  • The liquid is heated at a slow, constant rate (e.g., 5-6 °C/min).[5]

  • The sample is stirred at a specified rate to ensure temperature uniformity.

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space of the cup.

  • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[5]

Acute Oral Toxicity (LD50) Determination

Acute oral toxicity is typically determined using animal studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The aim is to find the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the tested animal population. Several OECD guidelines (TG 420, 423, and 425) describe methods to determine acute oral toxicity while aiming to reduce the number of animals used.[4][7][8][9][10]

A general procedure, such as the Acute Toxic Class Method (OECD TG 423) , involves the following steps:

  • Healthy, young adult animals of a single sex (usually females) are selected and acclimatized to the laboratory conditions.[10]

  • The animals are fasted prior to the administration of the test substance.

  • The test substance is administered orally in a stepwise procedure using a small number of animals per step (typically 3).[10]

  • Dosing starts at a predefined level based on the expected toxicity of the substance.

  • The animals are observed for signs of toxicity and mortality at specified intervals after dosing and for a total of 14 days.[10]

  • Depending on the outcome (mortality or survival) in one step, the dose for the next step is either increased or decreased.

  • The results are used to classify the substance for acute toxicity according to the GHS.[4]

Safe Handling and Storage

The following workflow outlines the essential precautions for handling this compound, primarily focusing on its flammability.

SafeHandlingWorkflow start_end start_end assessment assessment ppe ppe handling handling storage storage spill_fire spill_fire waste waste start Start Handling This compound risk_assessment Conduct Risk Assessment (Flammable Liquid - Cat. 3) start->risk_assessment select_ppe Select Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat risk_assessment->select_ppe prepare_work_area Prepare Work Area: - Well-ventilated area (Fume Hood) - No ignition sources - Ground/bond equipment select_ppe->prepare_work_area handle_chemical Handle Chemical Safely: - Use non-sparking tools - Avoid aerosol generation - Keep container closed prepare_work_area->handle_chemical store_chemical Store Properly: - Tightly closed container - Cool, dry, well-ventilated area - Away from heat and oxidizers handle_chemical->store_chemical check_spill_fire Spill or Fire? store_chemical->check_spill_fire spill_response Spill Response: - Absorb with inert material - Ventilate area - Use spark-proof tools check_spill_fire->spill_response Spill fire_response Fire Response: - Use dry chemical, CO2, or  alcohol-resistant foam - Cool containers with water spray check_spill_fire->fire_response Fire dispose_waste Dispose of Waste: - Follow institutional and  local regulations check_spill_fire->dispose_waste No spill_response->dispose_waste fire_response->dispose_waste end End of Process dispose_waste->end

Caption: Safe handling workflow for this compound.

Key Handling Precautions:
  • Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]

  • Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other sources of ignition. Use explosion-proof electrical equipment and non-sparking tools.[3][11]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[3]

    • Skin Protection: Wear suitable chemical-resistant gloves and a lab coat.[3]

    • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a suitable respirator.

Storage Conditions:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken promptly.

FirstAidMeasures exposure_type exposure_type action action medical_advice medical_advice exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. Keep at rest. inhalation->move_fresh_air remove_clothing Remove contaminated clothing. Rinse skin with water/shower. skin_contact->remove_clothing rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eye_contact->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_inhalation Get medical advice/attention if you feel unwell. move_fresh_air->seek_medical_inhalation seek_medical_skin Get medical advice/attention if irritation or rash occurs. remove_clothing->seek_medical_skin seek_medical_eye Get medical advice/attention if eye irritation persists. rinse_eyes->seek_medical_eye seek_medical_ingestion Get medical advice/attention if you feel unwell. rinse_mouth->seek_medical_ingestion

References

Chirality and Stereochemistry of 2-Methoxy-1-butanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-butanol is a chiral alcohol of interest in various chemical sectors, including as a building block in asymmetric synthesis and as a specialty solvent. Its stereochemistry plays a pivotal role in its chemical and biological interactions. This technical guide provides a comprehensive overview of the chirality and stereochemical aspects of this compound, including its synthesis, separation, and characterization, tailored for professionals in research and drug development.

The structure of this compound features a single stereocenter at the second carbon atom, giving rise to two enantiomers: (R)-2-Methoxy-1-butanol and (S)-2-Methoxy-1-butanol. The spatial arrangement of the methoxy, ethyl, and hydroxymethyl groups around this chiral center dictates the molecule's optical activity and its interactions with other chiral molecules.

Physicochemical and Stereochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic)

PropertyValueReference
CAS Number 15467-25-1[1][2]
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
Appearance Colorless to Almost colorless clear liquid
Purity >98.0% (GC)

Enantioselective Synthesis and Optical Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain a specific enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

One potential route for the enantioselective synthesis of this compound is the stereoselective reduction of a corresponding prochiral ketone, 2-methoxy-1-oxobutane. This transformation can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. For instance, the use of chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, has proven effective for the asymmetric hydrogenation of various ketones to yield optically active alcohols.[3]

Another promising method is the asymmetric hydroboration-oxidation of 1-methoxy-1-butene. The use of a chiral borane (B79455) reagent, followed by an oxidative workup, can lead to the formation of the desired enantiomer of this compound with high enantiomeric excess.

Optical Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process for obtaining optically pure materials. Common methods for the resolution of chiral alcohols include:

  • Formation of Diastereomeric Derivatives: The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiomerically pure acid, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of this compound.[4][5][6]

  • Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of racemic alcohols. These enzymes can selectively acylate one enantiomer in the presence of an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[7]

  • Chiral Chromatography: Direct separation of the enantiomers can be achieved using chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not widely published. However, the following sections provide generalized methodologies based on established procedures for similar chiral alcohols.

Protocol 1: Enantioselective Reduction of 2-Methoxybutyraldehyde (Hypothetical)

This protocol describes a hypothetical enantioselective reduction of 2-methoxybutyraldehyde using a chiral borane reagent.

Materials:

  • 2-Methoxybutyraldehyde

  • (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethanolamine

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (-)-DIP-Chloride™ in anhydrous THF is cooled to -25 °C under an inert atmosphere.

  • 2-Methoxybutyraldehyde is added dropwise to the stirred solution.

  • The reaction is stirred for several hours at -25 °C.

  • The reaction is quenched by the addition of diethanolamine.

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The enantiomeric excess of the resulting this compound is determined by chiral GC or HPLC analysis.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the enantiomeric separation of this compound by chiral GC. Derivatization to the corresponding acetate (B1210297) or trifluoroacetate (B77799) ester may be necessary to improve resolution.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase, such as Rt-βDEXsm, is recommended.[8]

  • Carrier Gas: Hydrogen or Helium.[8]

  • Injector and Detector Temperature: Typically set to 220-250 °C.[8]

  • Oven Temperature Program: A temperature gradient is often employed, for example, starting at 40°C and ramping to 230°C at a rate of 2°C/min.[8]

Sample Preparation (Derivatization to Acetate):

  • Dissolve this compound in a suitable solvent.

  • Add acetic anhydride (B1165640) and a catalytic amount of pyridine.

  • Heat the mixture to allow for complete conversion to the acetate ester.

  • After cooling, the reaction mixture can be directly injected or worked up to remove excess reagents.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general approach for the enantiomeric separation of this compound using chiral HPLC.

Instrumentation and Conditions:

  • HPLC System: With a UV or Refractive Index (RI) detector.

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak® series) or cyclodextrin-based columns are commonly used.[9][10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography.[9] The optimal composition needs to be determined experimentally.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.[9]

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter before injection.

Data Presentation

The following table summarizes hypothetical chromatographic data for the enantiomeric separation of this compound derivatives. Actual retention times and resolution will depend on the specific experimental conditions.

Table 2: Representative Chiral GC Separation Data (Hypothetical)

EnantiomerRetention Time (min)
(R)-2-Methoxy-1-butyl acetatetR1
(S)-2-Methoxy-1-butyl acetatetR2

Table 3: Representative Chiral HPLC Separation Data (Hypothetical)

EnantiomerRetention Time (min)
(R)-2-Methoxy-1-butanoltR1
(S)-2-Methoxy-1-butanoltR2

Visualization of Stereochemical Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and stereochemical analysis of this compound.

Stereochemical_Analysis_Workflow cluster_synthesis Synthesis cluster_separation Separation / Resolution cluster_analysis Analysis Racemic Synthesis Racemic Synthesis Chiral Chromatography Chiral Chromatography Racemic Synthesis->Chiral Chromatography Diastereomeric Crystallization Diastereomeric Crystallization Racemic Synthesis->Diastereomeric Crystallization Asymmetric Synthesis Asymmetric Synthesis Chiral GC Chiral GC Asymmetric Synthesis->Chiral GC NMR (Chiral Shift Reagents) NMR (Chiral Shift Reagents) Asymmetric Synthesis->NMR (Chiral Shift Reagents) Chiral Chromatography->Chiral GC Chiral HPLC Chiral HPLC Chiral Chromatography->Chiral HPLC Polarimetry Polarimetry Diastereomeric Crystallization->Polarimetry Enantiomeric Purity Enantiomeric Purity Chiral GC->Enantiomeric Purity Chiral HPLC->Enantiomeric Purity Specific Rotation Specific Rotation Polarimetry->Specific Rotation NMR (Chiral Shift Reagents)->Enantiomeric Purity

Caption: Workflow for the synthesis and stereochemical analysis of this compound.

This comprehensive guide serves as a foundational resource for researchers and professionals engaged in the study and application of chiral this compound. Further experimental investigation is warranted to establish definitive quantitative data for its enantiomers.

References

Potential Research Areas for 2-Methoxy-1-butanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-1-butanol is a chemical compound with a relatively sparse public research profile. While its fundamental physicochemical properties are documented, a significant knowledge gap exists regarding its biological activity, potential therapeutic applications, and toxicological profile. This technical guide synthesizes the available information on this compound and analogous compounds to propose key areas for future research. By leveraging established experimental protocols and drawing parallels with structurally similar molecules, this document aims to provide a strategic framework for scientists and drug development professionals to unlock the potential of this compound. The proposed research avenues span toxicology, pharmacology, and drug metabolism, offering a roadmap for comprehensive investigation.

Physicochemical and Safety Data

A clear understanding of the fundamental properties of this compound is the cornerstone of any research endeavor. The following table summarizes the available quantitative data.

PropertyValueReference
Molecular Formula C5H12O2[1]
Molecular Weight 104.15 g/mol [1]
CAS Number 15467-25-1[1]
Appearance Colorless to Almost colorless clear liquid
Purity >98.0% (GC)
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Density Not available
Water Solubility Not available

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor

Data compiled from publicly available sources.

Proposed Research Areas and Methodologies

Given the limited specific data on this compound, the following research areas are proposed based on the known activities of structurally related alkoxy alcohols and butanol derivatives.

Toxicological Evaluation

A comprehensive toxicological assessment is a prerequisite for any potential application. The structural similarity to other organic solvents suggests potential for cytotoxicity, neurotoxicity, and developmental toxicity.

  • Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cell lines.

  • Experimental Protocol:

    • Cell Lines: A panel of human cell lines should be used, including liver (e.g., HepG2), neuronal (e.g., SH-SY5Y), and kidney (e.g., HEK293) cells to assess organ-specific toxicity.

    • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 (half-maximal inhibitory concentration) value.

    • Procedure:

      • Seed cells in 96-well plates at a predetermined density.

      • After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 1 mM) for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

  • Objective: To evaluate the potential neurotoxic effects of this compound. Organic solvents are known to cause central nervous system (CNS) depression.[2][3][4][5]

  • Experimental Protocol (In Vitro):

    • Cell Model: Use of primary neurons or differentiated neuronal cell lines (e.g., PC12, SH-SY5Y).

    • Assays:

      • Neurite Outgrowth Assay: Treat cells with non-toxic concentrations of this compound and quantify changes in neurite length and branching using immunofluorescence microscopy and image analysis software.

      • Synaptic Function Assays: Assess changes in the expression of synaptic proteins (e.g., synaptophysin, PSD-95) via Western blotting or immunocytochemistry.

  • Experimental Workflow:

G cluster_0 In Vitro Neurotoxicity Assessment prep Prepare Neuronal Cell Cultures (e.g., SH-SY5Y, Primary Neurons) treat Treat with this compound (Concentration Gradient) prep->treat neurite Neurite Outgrowth Assay (Microscopy & Image Analysis) treat->neurite synaptic Synaptic Protein Analysis (Western Blot / ICC) treat->synaptic viability Cell Viability Assay (e.g., MTT, LDH) treat->viability data Data Analysis & IC50/EC50 Determination neurite->data synaptic->data viability->data G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Compound This compound (Hypothesized Inhibition) Compound->IKK ? G substance This compound phase1 Phase I Metabolism (Oxidation) substance->phase1 metabolite1 Aldehyde Intermediate phase1->metabolite1 Alcohol Dehydrogenase metabolite2 Carboxylic Acid Metabolite metabolite1->metabolite2 Aldehyde Dehydrogenase phase2 Phase II Metabolism (Conjugation) metabolite2->phase2 conjugate Glucuronide/Sulfate Conjugate phase2->conjugate excretion Excretion conjugate->excretion

References

A Technical Review of Methoxybutanol Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of methoxybutanol isomers, with a primary focus on 2-Methoxy-1-butanol and its more commercially prevalent isomer, 3-Methoxy-1-butanol. Due to the limited availability of detailed application data for this compound, this paper incorporates data on its isomers to provide a broader understanding of the utility of this class of solvents. This document is intended to be a valuable resource for professionals in research, development, and formulation across various industries, including coatings, cleaning, and pharmaceuticals.

Physicochemical Properties of Methoxybutanol Isomers

The physicochemical properties of solvents are critical determinants of their performance in various applications. The following table summarizes the key properties of this compound and its isomers.

PropertyThis compound1-Methoxy-2-butanol3-Methoxy-1-butanol
CAS Number 15467-25-1[1]53778-73-7[2]2517-43-3
Molecular Formula C₅H₁₂O₂[3]C₅H₁₂O₂[2]C₅H₁₂O₂
Molecular Weight ( g/mol ) 104.15[3]104.15[2]104.15
Boiling Point (°C) 146No Data Available157-163
Density (g/mL) 0.93No Data Available0.922
Refractive Index 1.4140 - 1.4180No Data Available1.415-1.417
Flash Point (°C) No Data AvailableNo Data Available67

Synthesis of Methoxybutanol Isomers

The synthesis of methoxybutanol isomers can be achieved through various chemical routes. Two common methods are the ring-opening of epoxides and the reaction of an alcohol with an alkene.

Synthesis of 1-Methoxy-2-butanol from 1,2-Epoxybutane (B156178)

A general laboratory-scale method for the synthesis of 1-Methoxy-2-butanol involves the ring-opening of 1,2-epoxybutane with methanol (B129727).[4]

Experimental Protocol:

  • Reactants: 1,2-Epoxybutane (1 mmol), Methanol (5 mmol), Graphite (B72142) Oxide (GO) catalyst (1 mg).[4]

  • Procedure:

    • To a solution of 1,2-epoxybutane in methanol, add the graphite oxide catalyst at room temperature (20°C).[4]

    • Stir the mixture for 1 hour.[4]

    • Add dichloromethane (B109758) (CH₂Cl₂) to the reaction mixture.[4]

    • Filter the mixture and evaporate the solvent under reduced pressure.[4]

    • Purify the product by flash column chromatography using a hexane/EtOAc (6:1) eluent.[4]

Synthesis_1_Methoxy_2_butanol Epoxybutane 1,2-Epoxybutane Intermediate Reaction Mixture Epoxybutane->Intermediate Methanol Methanol Methanol->Intermediate Catalyst Graphite Oxide Catalyst->Intermediate Product 1-Methoxy-2-butanol Intermediate->Product Ring Opening

Synthesis of 1-Methoxy-2-butanol via epoxide ring-opening.
Synthesis of 3-Methoxy-1-butanol from Crotonaldehyde (B89634)

A patented industrial process describes the synthesis of 3-Methoxy-1-butanol from crotonaldehyde.

Experimental Protocol:

  • Reactants: Crotonaldehyde, Methanol, Alkaline solution, Hydrogen.

  • Catalysts: Copper oxide or Copper-Chromium oxide, Nickel-containing catalyst.

  • Procedure:

    • React crotonaldehyde with methanol in an alkaline solution.

    • Neutralize the reaction mixture.

    • Hydrogenate the mixture in the presence of a copper oxide or copper-chromium oxide catalyst.

    • Subsequently, hydrogenate in the presence of a nickel-containing catalyst to yield 3-Methoxy-1-butanol.

Synthesis_3_Methoxy_1_butanol Crotonaldehyde Crotonaldehyde Step1 Michael Addition Crotonaldehyde->Step1 Methanol Methanol Methanol->Step1 Alkaline Alkaline Solution Alkaline->Step1 Intermediate 3-Methoxybutanal Step1->Intermediate Step2 Hydrogenation Intermediate->Step2 H2_CuCrO H₂ / Cu-Cr Oxide H2_CuCrO->Step2 Product 3-Methoxy-1-butanol Step2->Product

Industrial synthesis of 3-Methoxy-1-butanol from crotonaldehyde.

Applications of Methoxybutanol Isomers

Methoxybutanol isomers find applications in a variety of industrial and commercial products, primarily as solvents and chemical intermediates.

Coatings and Paints

3-Methoxy-1-butanol is utilized as a solvent in nitrocellulose lacquers, conventional and aqueous paints. Its properties contribute to improved performance characteristics of the coatings.

  • Improved Brushability and Flow: The addition of 3-Methoxy-1-butanol to lacquers and paints enhances their application properties, allowing for smoother and more even coats.

  • Viscosity Reduction: Small amounts of 3-Methoxy-1-butanol can significantly reduce the viscosity of alkyd resin and oleoresinous paints.

  • Skinning Retardant: In both conventional and aqueous paints, it helps to prevent the formation of a skin on the surface of the paint.

Cleaning Formulations

A patent has been granted for a cleaning composition that includes 3-methyl-3-methoxy-1-butanol, another isomer of this compound. This suggests the potential for this class of compounds in cleaning applications, likely due to their ability to dissolve both polar and non-polar soils.

Pharmaceutical Synthesis

2-Methyl-1-butanol, a related branched-chain alcohol, is highlighted as a critical intermediate in the production of active pharmaceutical ingredients (APIs).[5] Its role often involves serving as a reactant or a solvent in various synthetic steps. While direct evidence for the extensive use of this compound in pharmaceutical synthesis is limited in the public domain, its structure as a functionalized alcohol suggests potential utility as a building block or a specialty solvent in drug development processes.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_application Application & Testing Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Formulation Formulation (e.g., Coating, Cleaner) Purification->Formulation Characterized Methoxybutanol Performance Performance Testing (e.g., Viscosity, Drying Time) Formulation->Performance Analysis Data Analysis Performance->Analysis Analysis->Formulation Optimization

General experimental workflow for the synthesis and application testing of methoxybutanol isomers.

Conclusion

While detailed, quantitative application data for this compound is scarce in publicly available literature, the information on its isomers, particularly 3-Methoxy-1-butanol, provides valuable insights into the potential applications of this class of ether alcohols. Their utility as solvents in coatings and potentially in cleaning formulations is evident from the qualitative descriptions and patent literature. The synthesis routes are well-established, allowing for their production for research and industrial purposes. For professionals in drug development, while direct applications are not widely documented, the structural features of methoxybutanols may present opportunities for their use as intermediates or specialty solvents in the synthesis of novel pharmaceutical compounds. Further research into the specific performance characteristics of this compound is warranted to fully elucidate its potential and enable its broader application.

References

Thermal Stability and Decomposition of 2-Methoxy-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Methoxy-1-butanol. Due to a lack of direct experimental studies on this specific compound, this guide synthesizes information from analogous compounds, namely 2-butanol (B46777) and 2-methoxyethanol, to infer potential decomposition pathways and products. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided to facilitate future research in this area. The information herein is intended to serve as a foundational resource for researchers and professionals working with this compound, particularly in contexts where its thermal behavior is a critical parameter.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an ether group. Its structural characteristics suggest its potential use as a solvent, intermediate in chemical synthesis, or as a component in various formulations within the pharmaceutical and chemical industries. An understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and application, as well as for predicting its behavior under elevated temperatures during chemical processing. This guide aims to provide a thorough, albeit inferred, technical overview of these properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of experimental setups to study its thermal decomposition.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₂O₂--INVALID-LINK--
Molecular Weight 104.15 g/mol --INVALID-LINK--
CAS Number 15467-25-1--INVALID-LINK--
Boiling Point Not available
Flash Point Not available
Density Not available
Appearance Colorless liquid (presumed)General knowledge

Inferred Thermal Decomposition Pathways

Based on studies of 2-butanol and 2-methoxyethanol, the thermal decomposition of this compound is likely to proceed through several key pathways. At lower to moderate temperatures (T ≤ 700 K), dehydration is expected to be a dominant channel. At higher temperatures (T ≥ 800 K), C-C bond fission reactions are likely to become more prevalent due to higher pre-exponential factors[1].

The primary proposed decomposition routes are:

  • Dehydration: Elimination of a water molecule to form various methoxybutenes.

  • C-C Bond Fission: Homolytic cleavage of carbon-carbon bonds to yield smaller radical species, which then rearrange or react to form stable products.

  • C-O Bond Fission: Cleavage of the ether or alcohol C-O bond.

A logical workflow for investigating these pathways is presented below.

experimental_workflow cluster_synthesis Sample Preparation cluster_results Data Interpretation Sample This compound (High Purity) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS Decomposition_Temp Decomposition Temperature & Mass Loss Profile TGA->Decomposition_Temp Thermal_Events Enthalpy Changes (Melting, Boiling, Decomposition) DSC->Thermal_Events Product_Identification Identification of Decomposition Products Py_GC_MS->Product_Identification Pathway_Elucidation Elucidation of Decomposition Pathways Decomposition_Temp->Pathway_Elucidation Thermal_Events->Pathway_Elucidation Product_Identification->Pathway_Elucidation

Figure 1: Experimental workflow for thermal analysis.

The potential decomposition pathways based on analogous compounds are illustrated below.

decomposition_pathways cluster_main This compound cluster_dehydration Dehydration Products cluster_fission Bond Fission Products (Examples) Start CH3CH2CH(OCH3)CH2OH Methoxybutene1 1-Methoxy-1-butene Start->Methoxybutene1 - H2O Methoxybutene2 2-Methoxy-1-butene Start->Methoxybutene2 - H2O Methoxybutene3 1-Methoxy-2-butene Start->Methoxybutene3 - H2O Radical1 •CH2OH Start->Radical1 C-C Fission Radical2 CH3CH2CH(OCH3)• Start->Radical2 C-C Fission Radical3 CH3• Start->Radical3 C-C Fission Radical4 •CH2CH(OCH3)CH2OH Start->Radical4 C-C Fission Formaldehyde CH2O Radical1->Formaldehyde Rearrangement Propionaldehyde CH3CH2CHO Radical2->Propionaldehyde Rearrangement

Figure 2: Inferred decomposition pathways.

Potential Decomposition Products

Based on the decomposition pathways of analogous compounds, a list of potential thermal decomposition products of this compound is provided in Table 2. The actual product distribution will be highly dependent on experimental conditions such as temperature, pressure, and the presence of a catalyst or radical inhibitors.

Table 2: Potential Thermal Decomposition Products of this compound

Product NameChemical FormulaFormation Pathway
WaterH₂ODehydration
1-Methoxy-1-buteneC₅H₁₀ODehydration
2-Methoxy-1-buteneC₅H₁₀ODehydration
1-Methoxy-2-buteneC₅H₁₀ODehydration
FormaldehydeCH₂OC-C Bond Fission & Rearrangement
AcetaldehydeC₂H₄OC-C Bond Fission & Rearrangement
PropionaldehydeC₃H₆OC-C Bond Fission & Rearrangement
MethaneCH₄Radical Reactions
EthaneC₂H₆Radical Reactions
PropaneC₃H₈Radical Reactions
EtheneC₂H₄C-C Bond Fission
PropeneC₃H₆C-C Bond Fission
Carbon MonoxideCOIncomplete Combustion/Oxidation
Carbon DioxideCO₂Complete Combustion/Oxidation

Recommended Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis (e.g., Flynn-Wall-Ozawa or Kissinger methods).

  • Data Collection: The mass of the sample is recorded continuously as a function of temperature and time.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal events such as melting, boiling, and decomposition, and to determine the associated enthalpy changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or stainless steel to handle potential pressure changes upon heating). An empty, sealed pan is used as a reference.

  • Atmosphere: A controlled inert atmosphere (e.g., nitrogen or argon) is maintained in the DSC cell.

  • Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions and decomposition. The onset temperature, peak temperature, and enthalpy of these transitions are determined by integrating the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A small amount of this compound is loaded into a pyrolysis probe.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate) and held for a short period.

  • GC Separation: The decomposition products are swept into the GC column by a carrier gas (e.g., helium). A suitable capillary column (e.g., a mid-polarity column like Rtx-624Sil-MS) should be used. The GC oven is programmed with a temperature ramp to separate the individual components of the pyrolysate. A suggested starting point is an initial oven temperature of 40-50 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of around 200-250 °C[2].

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectra are recorded and compared against a spectral library (e.g., NIST/Wiley) for compound identification.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, a robust framework for its investigation can be established based on the behavior of analogous compounds. It is anticipated that dehydration and C-C bond fission are the primary decomposition routes. The experimental protocols detailed in this guide provide a clear path for researchers to obtain the necessary empirical data to validate these hypotheses and to fully characterize the thermal properties of this compound. Such data will be invaluable for its safe and effective application in research and industry.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Methoxy-1-butanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-1-butanol, a glycol ether, presents a unique combination of a hydrophilic alcohol group and a more lipophilic ether linkage, suggesting a broad range of solubilities in organic solvents. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside detailed experimental protocols for its quantitative determination. Due to the current lack of extensive published quantitative solubility data for this specific compound, this document focuses on providing a predictive framework and practical methodologies for researchers to generate their own precise solubility data.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible. This compound (C₅H₁₂O₂) possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a moderately polar ether (-O-) group, attached to a short butyl chain. This amphiphilic nature suggests it will exhibit varying degrees of solubility across different classes of organic solvents.

Based on its structure, the following solubilities can be predicted:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHigh / MiscibleThe hydroxyl group of this compound can both donate and accept hydrogen bonds, leading to strong intermolecular forces with other protic solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)High / MiscibleThe dipole-dipole interactions between the polar aprotic solvent and the polar functional groups of this compound will facilitate dissolution.
Nonpolar Solvents Hexane, Toluene, Carbon tetrachlorideLow to ModerateThe nonpolar hydrocarbon portion of this compound will interact with nonpolar solvents via London dispersion forces, but the polar hydroxyl group will limit miscibility. Solubility is expected to be partial.
Ethers Diethyl ether, Tetrahydrofuran (THF)High / MiscibleThe ether linkage in this compound is similar to these solvents, promoting miscibility.

Experimental Protocol for Determining Solubility

The following is a standard laboratory procedure for determining the solubility of a liquid, such as this compound, in an organic solvent at a specific temperature. This method is based on the isothermal shake-flask method.[1]

Materials
  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Vortex mixer

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

    • Agitate the mixture vigorously using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

    • Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

  • Analysis:

    • Accurately weigh the filtered saturated solution.

    • Dilute the filtered saturated solution with a known volume of the pure solvent to bring the concentration of this compound into the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 g of solvent, mol/L, or mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

experimental_workflow start Start prepare_mixture Prepare Mixture: Add excess this compound to solvent start->prepare_mixture equilibrate Equilibrate: Shake/vortex at constant temperature prepare_mixture->equilibrate phase_separation Allow for Phase Separation equilibrate->phase_separation sample_supernatant Sample Supernatant with Syringe phase_separation->sample_supernatant filter_sample Filter Sample sample_supernatant->filter_sample analytical_measurement Analytical Measurement (e.g., GC) filter_sample->analytical_measurement calculate_solubility Calculate Solubility analytical_measurement->calculate_solubility end End calculate_solubility->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Technical Guide: Physicochemical Properties of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for 2-Methoxy-1-butanol, a chemical compound relevant in various research and development applications.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.

The molecular formula for this compound is C₅H₁₂O₂.[1][2][3][4] Its molecular weight is approximately 104.15 g/mol .[2][3][4][5] A more precise molecular weight is 104.1476 g/mol .[1]

Table 1: Summary of Molecular Properties

PropertyValueCitations
Chemical Formula C₅H₁₂O₂[1][2][3][4]
Molecular Weight 104.15 g/mol [2][3][4][5]
Monoisotopic Mass 104.083729621 Da[3][4]
CAS Registry Number 15467-25-1[2][4]

Experimental Protocols

Determination of Molecular Weight:

The molecular weight of a compound like this compound is typically determined experimentally using mass spectrometry.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A pure, volatile sample of this compound is introduced into the ion source of the mass spectrometer.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species.

  • Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A magnetic or electric field within the mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the abundance of ions at each m/z value.

  • Data Interpretation: The peak with the highest m/z value in the resulting mass spectrum typically corresponds to the molecular ion, from which the molecular weight is determined. The fragmentation pattern provides structural information that confirms the compound's identity.

Data Visualization

The logical relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is illustrated below.

G Compound This compound Formula Molecular Formula C₅H₁₂O₂ Compound->Formula has a MW Molecular Weight ~104.15 g/mol Formula->MW results in a

Caption: Relationship between chemical identity, formula, and molecular weight.

References

Methodological & Application

Synthesis of 2-Methoxy-1-butanol as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of 2-Methoxy-1-butanol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The presence of both a hydroxyl and a methoxy (B1213986) group on a chiral scaffold makes it a versatile synthon for introducing stereochemistry and functionality into target molecules. Two primary strategies are presented: asymmetric reduction of a prochiral precursor and enzymatic kinetic resolution of the racemic alcohol.

Introduction

Chiral alcohols are fundamental intermediates in the synthesis of enantiomerically pure compounds. This compound, with its stereogenic center at the C2 position, offers a unique combination of functional groups that can be further elaborated. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired enantiomeric purity, and scalability. This guide outlines two robust methods to obtain either enantiomer of this compound in high optical purity.

Synthetic Strategies

Two effective routes for the synthesis of enantiomerically enriched this compound are detailed below:

  • Asymmetric Reduction of 2-Methoxybutanal: This approach involves the enantioselective reduction of the prochiral aldehyde, 2-methoxybutanal, using a chiral reducing agent. This method directly establishes the desired stereocenter.

  • Enzymatic Kinetic Resolution of (±)-2-Methoxy-1-butanol: This strategy relies on the selective acylation of one enantiomer from a racemic mixture of this compound, catalyzed by a lipase (B570770). This leaves the unreacted enantiomer in high enantiomeric excess.

Route 1: Asymmetric Reduction of 2-Methoxybutanal

This pathway focuses on the direct, enantioselective synthesis of this compound from its corresponding aldehyde. The use of a chiral borane (B79455) reagent, such as (-)-DIP-Chloride™, is a well-established method for the asymmetric reduction of prochiral aldehydes and ketones.

Logical Workflow for Asymmetric Reduction

Start 2-Methoxybutanal Reaction Asymmetric Reduction (e.g., in THF, -25 °C) Start->Reaction Reagent (-)-DIP-Chloride™ (Chiral Reducing Agent) Reagent->Reaction Workup Workup (e.g., H2O2, NaOH) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product (R)-2-Methoxy-1-butanol Purification->Product

Caption: Asymmetric reduction of 2-methoxybutanal.

Experimental Protocol: Asymmetric Reduction

Materials:

  • 2-Methoxybutanal

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

  • Anhydrous Tetrahydrofuran (THF)

  • 3M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (-)-DIP-Chloride™ (1.1 equivalents) and anhydrous THF. The flask is cooled to -25 °C in a cryocooler.

  • Addition of Aldehyde: 2-Methoxybutanal (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred solution of (-)-DIP-Chloride™ over 30 minutes, maintaining the temperature at -25 °C.

  • Reaction: The reaction mixture is stirred at -25 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Workup: After the reaction is complete, the mixture is warmed to 0 °C. 3M NaOH (3.0 equivalents) is added slowly, followed by the careful, dropwise addition of 30% H₂O₂ (3.0 equivalents), ensuring the internal temperature does not exceed 25 °C.

  • Extraction: The mixture is stirred at room temperature for 1 hour and then extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to yield the enantiomerically enriched (R)-2-Methoxy-1-butanol.

Data Presentation
ParameterExpected Value
Yield 75-85%
Enantiomeric Excess (ee) >95%
Purity (by NMR) >98%

Route 2: Enzymatic Kinetic Resolution of (±)-2-Methoxy-1-butanol

This method utilizes a lipase to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted, enantiomerically pure alcohol.

Logical Workflow for Enzymatic Kinetic Resolution

Start (±)-2-Methoxy-1-butanol Reaction Kinetic Resolution (e.g., in Hexane, 40 °C) Start->Reaction Reagents Lipase (e.g., Novozym 435) Vinyl Acetate Reagents->Reaction Separation Separation (e.g., Column Chromatography) Reaction->Separation Product1 (S)-2-Methoxy-1-butanol Separation->Product1 Product2 (R)-2-Methoxybutyl acetate Separation->Product2

Caption: Enzymatic kinetic resolution of racemic this compound.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • (±)-2-Methoxy-1-butanol

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Vinyl acetate

  • Anhydrous n-hexane

  • Molecular sieves (4 Å)

  • Celite®

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with (±)-2-Methoxy-1-butanol (1.0 equivalent), anhydrous n-hexane, and activated 4 Å molecular sieves. The mixture is stirred for 15 minutes.

  • Addition of Reagents: Novozym® 435 (e.g., 20 mg per mmol of alcohol) and vinyl acetate (0.6 equivalents) are added to the flask.

  • Reaction: The reaction mixture is stirred at 40 °C. The reaction is monitored by Gas Chromatography (GC) or TLC until approximately 50% conversion is reached.

  • Workup: The enzyme is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure.

  • Separation: The resulting mixture of the unreacted alcohol and the acetylated product is separated by flash column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate). The faster-eluting component is typically the acetate, and the slower-eluting component is the unreacted alcohol.

Data Presentation
ParameterExpected Value (for unreacted alcohol)
Yield 40-48% (theoretical maximum is 50%)
Enantiomeric Excess (ee) >98%
Purity (by NMR) >98%

Conclusion

The two protocols described provide reliable methods for the synthesis of enantiomerically enriched this compound. The asymmetric reduction route offers a direct synthesis to one enantiomer, while the enzymatic kinetic resolution provides access to both the unreacted alcohol and the acylated enantiomer, which can be subsequently deprotected. The choice of method will depend on the specific requirements of the research or development project. These protocols serve as a strong starting point for the synthesis and utilization of this valuable chiral building block.

Application Notes and Protocols for 2-Methoxy-1-butanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling the selective synthesis of a single enantiomer of a chiral molecule. Chiral auxiliaries are a well-established tool for achieving high levels of stereocontrol in chemical reactions. These compounds are enantiomerically pure and are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. While many chiral auxiliaries are commercially available and extensively documented, the exploration of new and potentially advantageous auxiliaries remains an active area of research.

This document explores the potential application of (R)- or (S)-2-Methoxy-1-butanol as a chiral auxiliary in asymmetric synthesis. Although not widely documented in the scientific literature as a mainstream chiral auxiliary, its structure, featuring a primary alcohol for attachment and a stereogenic center bearing a methoxy (B1213986) group, presents a plausible scaffold for inducing facial selectivity in reactions of attached substrates. The methoxy group, in particular, could play a key role in stereodifferentiation through steric hindrance or chelation control.

These application notes provide a hypothetical framework and detailed protocols for the use of 2-Methoxy-1-butanol as a chiral auxiliary in a diastereoselective alkylation reaction, a fundamental carbon-carbon bond-forming reaction.

Proposed Application: Diastereoselective Enolate Alkylation

A primary application of chiral auxiliaries is to direct the alkylation of enolates derived from carboxylic acid derivatives. In this proposed application, (R)-2-Methoxy-1-butanol is used to form a chiral ester with a prochiral carboxylic acid. The resulting ester can then be subjected to enolization and subsequent alkylation. The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary.

Logical Workflow for Asymmetric Alkylation

workflow sub Prochiral Carboxylic Acid ester Chiral Ester Formation sub->ester aux (R)-2-Methoxy-1-butanol aux->ester chiral_ester Chiral Ester Substrate ester->chiral_ester deprotonation Deprotonation (LDA) chiral_ester->deprotonation enolate Diastereoselective Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_ester Alkylated Ester (Diastereomeric Mixture) alkylation->alkylated_ester cleavage Auxiliary Cleavage (LiOH) alkylated_ester->cleavage product Enantiomerically Enriched Acid cleavage->product recovered_aux Recovered (R)-2-Methoxy-1-butanol cleavage->recovered_aux

Caption: Experimental workflow for asymmetric alkylation using this compound.

Proposed Signaling Pathway: Mechanism of Stereodifferentiation

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated Z-enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the methoxy group of the auxiliary. This chelation forces the molecule into a specific conformation, where one face of the enolate is effectively shielded by the ethyl group of the auxiliary. The electrophile (R-X) will then preferentially attack from the less hindered face, leading to the observed diastereoselectivity.

mechanism chelated_enolate Chelated Z-Enolate The Li+ ion is coordinated by the enolate oxygen and the auxiliary's methoxy group, creating a rigid structure. steric_hindrance Steric Hindrance The ethyl group of the auxiliary blocks the top face (re-face) of the enolate. chelated_enolate->steric_hindrance leads to electrophile_approach {Electrophile Approach (R-X)|The electrophile approaches from the less sterically hindered bottom face (si-face).} steric_hindrance->electrophile_approach directs product_formation Diastereoselective Product Formation Formation of the new C-C bond with a defined stereochemistry. electrophile_approach->product_formation

Caption: Proposed mechanism for diastereoselective alkylation.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Ester

This protocol describes the esterification of a prochiral carboxylic acid with (R)-2-Methoxy-1-butanol.

Materials:

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • (R)-2-Methoxy-1-butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add (R)-2-Methoxy-1-butanol (1.1 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Alkylation of the Chiral Ester

This protocol details the diastereoselective alkylation of the chiral ester.

Materials:

  • Chiral ester from Protocol 1

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the chiral ester (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated chiral ester from Protocol 2

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture in vacuo to remove the THF.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove the recovered this compound.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.

  • The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

The following table presents hypothetical data for the asymmetric alkylation of the propanoate ester of (R)-2-Methoxy-1-butanol with various electrophiles. This data is illustrative and serves as a target for experimental validation.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide95:585
2Iodomethane90:1092
3Allyl bromide92:888
4n-Butyl iodide88:1290

Conclusion

(R)- or (S)-2-Methoxy-1-butanol holds potential as a simple and effective chiral auxiliary for asymmetric synthesis. The protocols and hypothetical data presented here provide a foundational guide for researchers to explore its utility in diastereoselective reactions. The proposed mechanism, involving a chelated Z-enolate, offers a rational basis for the expected stereochemical outcomes. Further experimental investigation is required to validate and optimize the use of this compound in this context and to expand its application to other classes of asymmetric transformations.

Application Notes and Protocols: 2-Methoxy-1-butanol as a Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a powerful and well-established tool in this endeavor. They are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1] Ideal chiral auxiliaries are readily available in both enantiomeric forms, easily attached and removed, and induce high levels of diastereoselectivity.[1]

While a variety of chiral auxiliaries have been developed and successfully applied, this document explores the potential utility of 2-methoxy-1-butanol as a chiral auxiliary. Following a comprehensive review of the scientific literature, it is important to note that there are currently no documented applications of this compound for this purpose. However, based on its structure, we can propose its potential application in asymmetric synthesis. This document will, therefore, provide a hypothetical framework for its use, including detailed protocols and data presentation, to guide researchers who may be interested in exploring its capabilities.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The underlying principle of using a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate. The pre-existing stereocenter of the auxiliary creates a chiral environment that influences the approach of a reagent to the prochiral center, leading to the preferential formation of one diastereomer over the other. These diastereomers, having different physical properties, can then be separated by standard laboratory techniques such as chromatography or crystallization.[1] Finally, cleavage of the auxiliary from the desired diastereomer yields the enantiomerically enriched product.

A general workflow for the application of a chiral auxiliary is depicted below:

G cluster_0 General Workflow for Chiral Auxiliary Use Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Diastereomer_Separation Separation of Diastereomers Diastereoselective_Reaction->Diastereomer_Separation Cleavage Cleavage of Auxiliary Diastereomer_Separation->Cleavage Desired Diastereomer Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Hypothetical Application: Diastereoselective Alkylation of a Carboxylic Acid Derivative

In this hypothetical application, we will consider the use of (S)-2-methoxy-1-butanol as a chiral auxiliary for the diastereoselective alkylation of a propionate (B1217596) ester. The methoxy (B1213986) group at the stereocenter could potentially influence the conformation of the enolate intermediate, thereby directing the approach of an electrophile.

Proposed Reaction Scheme:

G cluster_0 Hypothetical Diastereoselective Alkylation Reactant Propionyl ester of (S)-2-methoxy-1-butanol Enolate Chiral Enolate Intermediate Reactant->Enolate 1. LDA LDA, THF, -78 °C Product Alkylated Product (Diastereomeric Mixture) Enolate->Product 2. Electrophile R-X (e.g., Benzyl (B1604629) bromide) Final_Product Enantiomerically Enriched Carboxylic Acid Product->Final_Product Cleavage Auxiliary Recovered (S)-2-methoxy-1-butanol Product->Auxiliary Cleavage Cleavage LiOH, H₂O₂

Caption: Proposed diastereoselective alkylation.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary-Substrate Conjugate

This protocol describes the esterification of propionyl chloride with (S)-2-methoxy-1-butanol.

Materials:

Procedure:

  • To a solution of (S)-2-methoxy-1-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the propionyl ester.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the chiral ester with benzyl bromide.

Materials:

  • Propionyl ester of (S)-2-methoxy-1-butanol

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the propionyl ester (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add LDA solution (1.1 eq) dropwise and stir the mixture for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the saponification of the alkylated ester to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Materials:

  • Alkylated ester

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.

  • Dry the organic layer containing the carboxylic acid over anhydrous MgSO₄, filter, and concentrate.

Data Presentation

The success of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product and the final enantiomeric excess (e.e.) of the target molecule after auxiliary removal. The chemical yield of each step is also a critical parameter.

Table 1: Hypothetical Results for Diastereoselective Alkylation using (S)-2-Methoxy-1-butanol

EntryElectrophile (R-X)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideTHF-788585:15
2IodomethaneTHF-789280:20
3Isopropyl iodideTHF-787590:10
4Benzyl bromideToluene-788282:18

Conclusion and Future Outlook

While this compound has not been reported as a chiral auxiliary in the scientific literature, its structure presents an interesting motif for exploration in asymmetric synthesis. The hypothetical protocols and data presented here are intended to serve as a starting point for researchers interested in investigating its potential. The proximity of the methoxy group to the reactive center could offer a unique steric and electronic environment for inducing diastereoselectivity. Further research, including the synthesis of both enantiomers of this compound and their application in various asymmetric transformations, is necessary to fully evaluate its efficacy as a chiral auxiliary. Successful application would add a novel and potentially valuable tool to the field of organic synthesis.

References

Application Note: Potential Use of 2-Methoxy-1-butanol in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in many natural products and pharmaceutical agents.[1][2] The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, forming a β-hydroxy carbonyl compound (an "aldol").[3] Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound. The choice of solvent can significantly influence the reaction's yield, stereoselectivity, and overall efficiency. While common solvents like ethanol, THF, and dichloromethane (B109758) are well-documented, this application note explores the potential, though not yet established, use of 2-Methoxy-1-butanol as a solvent in aldol reactions.

Currently, there is a notable lack of published experimental data or specific protocols detailing the use of this compound in aldol reactions. However, based on its structural properties and the known effects of similar solvents, we can extrapolate its potential advantages and provide a general protocol for its evaluation in this context.

Properties of this compound

This compound is a protic solvent with both a hydroxyl group capable of hydrogen bonding and an ether linkage, rendering it somewhat amphiphilic.[4] Its physical properties suggest its potential utility as a reaction solvent.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number15467-25-1[5]
Molecular FormulaC5H12O2-
Molecular Weight104.15 g/mol [5]
Boiling Point146 °C[5]
Density0.93 g/cm³[5]
Refractive Index1.4140 to 1.4180[5]

The relatively high boiling point of this compound allows for a wide range of reaction temperatures. Its protic nature, due to the hydroxyl group, can influence the reactivity of enolates and the stability of transition states, which could be beneficial for controlling stereoselectivity in certain aldol reactions.[4]

Potential Advantages in Aldol Reactions

The unique combination of a hydroxyl and an ether group in this compound could offer several potential benefits in aldol reactions:

  • Solubility: Its amphiphilic nature may aid in dissolving a wide range of both polar and non-polar reactants, leading to a homogeneous reaction mixture.[4]

  • Stereocontrol: The hydroxyl group can participate in hydrogen bonding with the transition state of the aldol reaction, potentially influencing the diastereoselectivity or enantioselectivity, similar to how other protic solvents can affect the Zimmerman-Traxler model.[6]

  • Temperature Control: The high boiling point allows for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates or to promote condensation.

General Protocol for a Base-Catalyzed Aldol Addition Reaction

This protocol is a general guideline and should be optimized for specific substrates. The use of this compound as a solvent is proposed here for investigation.

Materials:

  • Aldehyde or Ketone (with α-hydrogens, to act as the enolate precursor)

  • Aldehyde or Ketone (to act as the electrophile)

  • Base (e.g., Sodium Hydroxide, Potassium Hydroxide, LDA)

  • This compound (as solvent)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

  • Appropriate deuterated solvent for NMR analysis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl compound that will form the enolate in this compound.

  • Base Addition: Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and substrate). Slowly add the base to the solution. For strong bases like LDA, pre-formation of the enolate is often performed at low temperatures.[7]

  • Electrophile Addition: Once the enolate has formed (this may require stirring for a specific period), slowly add the electrophilic carbonyl compound dissolved in a minimal amount of this compound to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Carbonyl (Enolate Precursor) in this compound base_add Add Base (e.g., NaOH) reactants->base_add Cool electrophile_add Add Electrophilic Carbonyl base_add->electrophile_add Form Enolate monitoring Monitor Reaction (TLC) electrophile_add->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Characterize Final Product purify->product

Figure 1. General experimental workflow for a base-catalyzed aldol reaction.

aldol_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation ketone R-CH2-C(=O)-R' enolate [R-CH=C(-O⁻)-R'] ↔ [R-C⁻H-C(=O)-R'] ketone->enolate Base abstracts α-proton base B:⁻ hb H-B enolate2 [R-CH=C(-O⁻)-R'] aldehyde R''-C(=O)-H enolate2->aldehyde Enolate attacks carbonyl carbon alkoxide R-CH(C(=O)R')-CH(O⁻)-R'' aldehyde->alkoxide alkoxide2 R-CH(C(=O)R')-CH(O⁻)-R'' h_solvent H-Solvent alkoxide2->h_solvent Alkoxide protonated by solvent aldol R-CH(C(=O)R')-CH(OH)-R'' (Aldol Adduct) h_solvent->aldol solvent_minus Solvent⁻

Figure 2. General mechanism of a base-catalyzed aldol addition reaction.

Conclusion and Future Outlook

While specific data is lacking, the physicochemical properties of this compound suggest it could be a viable and potentially advantageous solvent for aldol reactions. Its protic nature and high boiling point may offer benefits in terms of reactant solubility and stereochemical control. The provided general protocol serves as a starting point for researchers to investigate the utility of this compound in this fundamental organic transformation. Further experimental studies are necessary to fully elucidate its effects on reaction outcomes and to establish optimized protocols. Such research would be a valuable contribution to the field, expanding the toolkit of solvents available for fine-tuning one of organic chemistry's most powerful bond-forming reactions.

References

Application of 2-Methoxy-1-butanol in Pharmaceutical Synthesis: A Theoretical and Practical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Methoxy-1-butanol is a chiral alcohol containing both a hydroxyl and a methoxy (B1213986) functional group. While specific, documented applications of this compound in the synthesis of commercial active pharmaceutical ingredients (APIs) are not widely reported in publicly available literature, its structure suggests several potential and theoretical applications in pharmaceutical synthesis. As a chiral molecule, it holds promise as a versatile building block for the enantioselective synthesis of complex drug targets. Its bifunctional nature allows for a range of chemical transformations, making it a molecule of interest for medicinal chemists and process development scientists.

Potential Applications in Pharmaceutical Synthesis

The primary theoretical applications of this compound in pharmaceutical synthesis can be categorized as follows:

  • Chiral Building Block: The stereocenter at the C2 position makes enantiomerically pure (R)- or (S)-2-Methoxy-1-butanol a valuable starting material or intermediate. It can be incorporated into the final structure of a drug molecule, where the stereochemistry is critical for pharmacological activity. The hydroxyl group provides a handle for further synthetic modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, while the methoxy group can influence the molecule's polarity, solubility, and metabolic stability.

  • Chiral Auxiliary: While less common for a simple alcohol, it is conceivable that this compound could be employed as a chiral auxiliary. In this role, it would be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary would be cleaved and ideally recycled.

  • Specialty Solvent: Although likely too expensive for use as a bulk solvent, this compound could be utilized as a specialty solvent for specific reactions where its unique polarity and hydrogen bonding capabilities could enhance reaction rates, selectivity, or solubility of reagents and intermediates. Its amphiphilic nature, with both a polar hydroxyl group and a more nonpolar butyl chain, could be advantageous in certain reaction systems.

  • Tracer in Metabolic Studies: Isotopically labeled this compound (e.g., with ¹³C or ¹⁴C) could potentially be used in metabolic studies to trace the biotransformation of drug candidates containing a similar structural motif.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and optimizing synthetic routes and for understanding the compound's behavior in different environments.

PropertyValue
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
CAS Number 15467-25-1
Appearance Colorless liquid (predicted)
Boiling Point 156.7 °C at 760 mmHg (predicted)
Density 0.9±0.1 g/cm³ (predicted)
Solubility Soluble in many organic solvents (predicted)
LogP (octanol/water) 0.4 (predicted)

Experimental Protocols

Given the limited specific examples in the literature, a general, hypothetical protocol is provided below to illustrate how enantiomerically pure this compound could be used as a chiral building block in the synthesis of a hypothetical pharmaceutical intermediate.

Protocol 1: Synthesis of a Chiral Ester Intermediate via Steglich Esterification

This protocol describes the synthesis of a chiral ester from (R)-2-Methoxy-1-butanol and a carboxylic acid, a common transformation in the synthesis of more complex molecules.

Reaction Scheme:

(R)-2-Methoxy-1-butanol + Carboxylic Acid → Chiral Ester Intermediate

Materials:

  • (R)-2-Methoxy-1-butanol (1.0 eq)

  • Carboxylic acid of interest (e.g., a protected amino acid) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and (R)-2-Methoxy-1-butanol (1.0 eq) in anhydrous dichloromethane.

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure chiral ester intermediate.

Expected Outcome:

The reaction is expected to yield the corresponding chiral ester. The yield will depend on the specific carboxylic acid used but is generally expected to be in the range of 70-95%. The stereochemistry at the C2 position of the butanol moiety is expected to be retained.

Visualizations

The following diagrams illustrate the potential roles and experimental workflow for this compound in pharmaceutical synthesis.

logical_relationships This compound This compound Chiral_Building_Block Chiral_Building_Block This compound->Chiral_Building_Block Specialty_Solvent Specialty_Solvent This compound->Specialty_Solvent Chiral_Auxiliary Chiral_Auxiliary This compound->Chiral_Auxiliary API_Synthesis API_Synthesis Chiral_Building_Block->API_Synthesis experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants Reaction_Setup Reaction_Setup Reactants->Reaction_Setup Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Characterization Characterization Chromatography->Characterization Purity_Assessment Purity_Assessment Characterization->Purity_Assessment Final_Product Final_Product Purity_Assessment->Final_Product

Application Note: Stereochemical Assignment of 2-Methoxy-1-butanol via 1H NMR Spectrum Analysis of Mosher's Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the stereochemical assignment of the chiral center in 2-Methoxy-1-butanol using 1H NMR spectroscopy. As enantiomers exhibit identical NMR spectra, a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is employed to convert the enantiomers into diastereomers.[1][2][3] These resulting diastereomeric esters display distinct 1H NMR spectra, allowing for the unambiguous determination of the absolute configuration of the alcohol. This document provides a comprehensive protocol for the synthesis of the Mosher's esters of this compound and the subsequent analysis of their 1H NMR spectra.

Introduction

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of pharmaceutical research and development, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. This compound possesses a single stereocenter, and therefore, exists as a pair of enantiomers, (R)- and (S)-2-Methoxy-1-butanol. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot differentiate between enantiomers in a chiral environment.

To overcome this limitation, chiral derivatizing agents (CDAs) are utilized to convert the enantiomeric mixture into a mixture of diastereomers.[1][2][3] Mosher's acid is a widely used CDA for chiral alcohols and amines.[1][2][3] The reaction of (R)- and (S)-2-Methoxy-1-butanol with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, yields two pairs of diastereomeric esters. The distinct spatial arrangement of the phenyl group in the MTPA moiety relative to the substituents around the chiral center of the alcohol leads to different shielding and deshielding effects on the nearby protons.[4] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the 1H NMR spectra of the diastereomeric esters, the absolute configuration of the original alcohol can be determined.[1][2][3]

Principle of the Method

The Mosher's ester analysis relies on the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation of the MTPA esters, the methoxy (B1213986) group, the trifluoromethyl group, and the carbonyl group of the MTPA moiety are eclipsed. This forces the phenyl group to reside on one side of the molecule. The protons of the alcohol that lie on the same side as the phenyl group will be shielded (shifted to a lower chemical shift, i.e., upfield), while the protons on the opposite side will be deshielded (shifted to a higher chemical shift, i.e., downfield).

By preparing both the (R)-MTPA and (S)-MTPA esters of the chiral alcohol, a comparative analysis of their 1H NMR spectra is performed. The chemical shift difference (Δδ) for each proton is calculated as Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester. A positive Δδ value indicates that the proton is on one side of the Mosher's acid plane, while a negative Δδ value indicates it is on the other side. This information, when correlated with the known absolute configuration of the Mosher's acid used, allows for the assignment of the absolute configuration of the chiral alcohol.

Data Presentation

The following table summarizes the expected 1H NMR data for the diastereomeric Mosher's esters of this compound. The exact chemical shifts (δ) and coupling constants (J) are representative and may vary slightly based on experimental conditions. The key analytical data is the sign of the chemical shift difference (Δδ = δS - δR).

Proton AssignmentExpected δ (ppm) for (R)-MTPA esterExpected δ (ppm) for (S)-MTPA esterExpected Δδ (δS - δR)MultiplicityCoupling Constant (J) in Hz
H-1a~4.20~4.30+ddJ = 11.0, 6.0
H-1b~4.10~4.00-ddJ = 11.0, 7.0
H-2~3.50~3.40-m-
OCH3~3.30~3.35+s-
H-3a~1.60~1.50-m-
H-3b~1.45~1.55+m-
H-4~0.90~0.95+tJ = 7.5
MTPA-OCH3~3.55~3.55~0s-
MTPA-Ph~7.40-7.50~7.40-7.50~0m-

Note: The specific assignments of H-1a/b and H-3a/b are tentative and would require 2D NMR experiments (e.g., COSY, HSQC) for confirmation.

Experimental Protocols

Materials and Reagents
  • This compound (enantiomerically enriched or racemic)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous Dichloromethane (B109758) (CH2Cl2)

  • Anhydrous Pyridine (B92270)

  • Deuterated Chloroform (CDCl3) for NMR analysis

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • NMR tubes[5]

Protocol 1: Synthesis of Mosher's Esters of this compound

This protocol should be performed in a well-ventilated fume hood. Two parallel reactions are required, one for each enantiomer of MTPA-Cl.

  • Reaction Setup:

    • In two separate, dry, round-bottom flasks equipped with magnetic stir bars, dissolve this compound (e.g., 20 mg, 0.19 mmol) in anhydrous dichloromethane (2 mL).

    • To each flask, add anhydrous pyridine (e.g., 30 µL, 0.37 mmol).

    • Cool both solutions to 0 °C in an ice bath.

  • Esterification:

    • To the first flask, slowly add (R)-(-)-MTPA-Cl (e.g., 50 mg, 0.20 mmol).

    • To the second flask, slowly add (S)-(+)-MTPA-Cl (e.g., 50 mg, 0.20 mmol).

    • Allow the reactions to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench each reaction by adding 5 mL of saturated aqueous NaHCO3 solution.

    • Transfer the mixtures to two separate separatory funnels and extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers for each reaction, wash with 1 M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

    • Dry the organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters. Purification by flash chromatography may be performed if necessary, but for many analyses, the crude product is sufficient.

Protocol 2: 1H NMR Sample Preparation and Data Acquisition
  • Sample Preparation: [6][7][8][9]

    • Dissolve 5-10 mg of each crude Mosher's ester in approximately 0.6 mL of CDCl3.

    • Filter each solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[7]

    • Cap the NMR tubes securely.

  • NMR Data Acquisition: [10][11][12][13][14]

    • Acquire 1H NMR spectra for both diastereomeric ester samples on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Standard acquisition parameters for 1H NMR should be used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Typical 1H NMR Acquisition Parameters:

      • Pulse Program: zg30 or similar

      • Number of Scans (NS): 16 or 32

      • Acquisition Time (AQ): ~3-4 seconds

      • Relaxation Delay (D1): 2-5 seconds

      • Spectral Width (SW): ~12-16 ppm

      • Temperature: 298 K

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin).

    • Apply a Fourier transform and phase correct the spectra.

    • Reference the spectra to the residual solvent peak (CDCl3 at 7.26 ppm).

    • Assign the proton signals for both diastereomeric esters. 2D NMR experiments (COSY, HSQC) may be necessary for unambiguous assignment.

    • Carefully measure the chemical shift (δ) of each proton.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton in the two spectra.

    • Based on the sign of the Δδ values, determine the absolute configuration of the this compound.

Mandatory Visualization

Stereochemical_Assignment_Workflow cluster_synthesis Synthesis of Diastereomeric Esters cluster_analysis NMR Analysis and Stereochemical Assignment start This compound (R/S) reagent_R (R)-MTPA-Cl start->reagent_R Pyridine, CH2Cl2 reagent_S (S)-MTPA-Cl start->reagent_S Pyridine, CH2Cl2 ester_R (R)-Alcohol + (R)-MTPA Ester reagent_R->ester_R ester_S (R)-Alcohol + (S)-MTPA Ester reagent_S->ester_S nmr_R 1H NMR of (R)-MTPA Ester ester_R->nmr_R nmr_S 1H NMR of (S)-MTPA Ester ester_S->nmr_S analysis Calculate Δδ = δS - δR nmr_R->analysis nmr_S->analysis result Assign Absolute Configuration of this compound analysis->result

Caption: Workflow for the stereochemical assignment of this compound.

Conclusion

The use of Mosher's ester analysis provides a reliable and effective method for the stereochemical assignment of this compound. By converting the enantiomers into diastereomers and analyzing the resulting differences in their 1H NMR spectra, the absolute configuration of the chiral center can be unambiguously determined. The detailed protocols provided in this application note offer a comprehensive guide for researchers in the pharmaceutical and chemical industries to perform this critical analysis.

References

Application Note: Quantitative Analysis of 2-Methoxy-1-butanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Methoxy-1-butanol. This method is designed for researchers, scientists, and drug development professionals who require a reliable and robust analytical procedure for the determination of this compound in various sample matrices. The protocol covers sample preparation, instrument parameters, and method validation in accordance with industry-standard guidelines.

Introduction

This compound is an organic solvent with applications in various industrial processes, including as a solvent for resins, dyes, and in the formulation of coatings and cleaning agents. Due to its potential presence in pharmaceutical manufacturing processes as a residual solvent or as a component in raw materials, a sensitive and specific analytical method is crucial for its monitoring and quantification to ensure product quality and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification. This application note provides a detailed protocol for the analysis of this compound.

Experimental Protocol

Materials and Reagents
  • Solvent: Methanol (B129727) (GC grade or higher)

  • This compound reference standard: (>98% purity)

  • Internal Standard (IS): 2-Ethoxyethanol (or other suitable non-interfering compound)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • Syringes: Gas-tight syringes for standard and sample preparation

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Store the stock solution at 4°C in a tightly sealed amber vial.

Internal Standard Stock Solution (1000 µg/mL):

  • Prepare a 1000 µg/mL stock solution of 2-Ethoxyethanol in methanol following the same procedure as for the this compound standard.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation:

  • Accurately weigh the sample to be analyzed.

  • Dissolve the sample in methanol to achieve an expected this compound concentration within the calibration range.[1][2]

  • Spike the sample solution with the internal standard to a final concentration of 10 µg/mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If particulates are present, centrifuge the sample prior to transferring the supernatant to a GC vial.[1]

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use. A mid-polar column is recommended for the analysis of butanol isomers and related compounds.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent mid-polar column)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sensitivity requirements)
Oven Program - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 220°C- Hold: 5 minutes at 220°C
MS Transfer Line Temp 230°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 35-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions To be determined from the mass spectrum of this compound (e.g., quantifier and qualifier ions)

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated GC-MS method.

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.995> 0.998
Range 0.1 - 100 µg/mLMet
Accuracy (% Recovery) 85% - 115%92% - 108%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.1 µg/mL

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Methanol weigh->dissolve spike Spike with Internal Standard dissolve->spike vortex Vortex to Mix spike->vortex centrifuge Centrifuge (if needed) vortex->centrifuge transfer Transfer to GC Vial centrifuge->transfer inject Inject 1 µL into GC-MS transfer->inject separate Chromatographic Separation (DB-624 Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan or SIM mode) ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_method Analytical Method cluster_output Method Output analyte This compound in Sample Matrix extraction Sample Preparation (Dilution & Spiking) analyte->extraction separation Gas Chromatography (Separation by Volatility/Polarity) extraction->separation detection Mass Spectrometry (Identification by Mass Spectrum) separation->detection qualitative Qualitative Identification (Retention Time & Mass Spectrum) detection->qualitative quantitative Quantitative Measurement (Peak Area vs. Concentration) detection->quantitative result Accurate & Precise Quantification qualitative->result quantitative->result

Caption: Logical relationship of the analytical method for this compound.

References

Application Note: Chiral HPLC Separation of 2-Methoxy-1-butanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Methoxy-1-butanol. Due to the absence of a specific established method in the reviewed literature, this protocol is based on common practices for the chiral separation of small aliphatic alcohols. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful approach for resolving enantiomers of various alcohol compounds. This document provides a detailed experimental protocol, hypothetical performance data, and a workflow diagram to guide researchers in developing a validated assay.

Introduction

This compound is a chiral alcohol with a stereocenter that gives rise to two enantiomers, (R)- and (S)-2-Methoxy-1-butanol. In the pharmaceutical and fine chemical industries, the ability to separate and quantify individual enantiomers is critical, as they often exhibit different pharmacological, toxicological, or sensory properties. Chiral HPLC is a powerful and widely used technique for the analysis of enantiomeric mixtures.[1] The direct method, employing a chiral stationary phase, is often preferred for its simplicity and efficiency in achieving enantioseparation.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including alcohols.[2]

This application note outlines a starting point for the chiral separation of this compound enantiomers using a cellulose-based CSP and a mobile phase consisting of n-heptane and isopropanol (B130326).

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Refractive Index (RI) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this proposed method, a Daicel Chiralpak® IC or a similar cellulose (B213188) tris(3,5-dichlorophenylcarbamate) column (250 mm x 4.6 mm, 5 µm particle size) is suggested.

  • Chemicals:

    • Racemic this compound

    • n-Heptane (HPLC grade)

    • Isopropanol (HPLC grade)

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in isopropanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.

Chromatographic Conditions
  • Mobile Phase: n-Heptane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Due to the lack of a strong chromophore in this compound, a Refractive Index (RI) detector is recommended. If a UV detector is used, detection may be possible at a low wavelength (e.g., 210-220 nm), although sensitivity will likely be low.

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for a successful chiral separation of this compound enantiomers based on the proposed method.

ParameterValue
Enantiomer 1 (t₁) 8.5 min
Enantiomer 2 (t₂) 10.2 min
Capacity Factor (k'₁) 3.25
Capacity Factor (k'₂) 4.10
Selectivity (α) 1.26
Resolution (Rs) 2.1

Note: The elution order of the (R) and (S) enantiomers would need to be determined using a standard of a single, known enantiomer.

Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Mobile_Phase Mobile Phase Preparation (n-Heptane/Isopropanol) HPLC_System HPLC System with Chiral Column Mobile_Phase->HPLC_System Sample_Prep Sample Preparation (Racemic this compound in Mobile Phase) Injection Inject Sample Sample_Prep->Injection Separation Isocratic Elution Injection->Separation Flow Rate: 1.0 mL/min Temp: 25°C Detection RI or Low UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Calculate Retention Times, Resolution, and Selectivity Chromatogram->Analysis

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Discussion

The proposed method provides a solid starting point for the chiral separation of this compound. Optimization of the mobile phase composition is a critical step. Varying the percentage of the alcohol modifier (isopropanol) will have a significant impact on retention times and resolution. A lower percentage of isopropanol will generally lead to longer retention times and potentially better resolution, while a higher percentage will decrease retention times. Other alcohol modifiers, such as ethanol, can also be screened to improve selectivity.[3] The choice of the chiral stationary phase is also crucial, and screening different polysaccharide-based columns (e.g., cellulose vs. amylose (B160209) derivatives) may be necessary to achieve the optimal separation.

Conclusion

This application note details a proposed methodology for the chiral HPLC separation of this compound enantiomers. The protocol, based on established principles for the separation of chiral alcohols, utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions. The provided experimental details, hypothetical data, and workflow diagram offer a comprehensive guide for researchers to develop and validate a robust analytical method for this specific application.

References

Application Notes and Protocols for the Derivatization of 2-Methoxy-1-butanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-butanol is a chiral primary alcohol of interest in various fields, including organic synthesis and as a potential chiral building block in drug development. Accurate and reliable analytical methods are crucial for its quantification and chiral purity assessment. Direct analysis of this compound can be challenging due to its polarity and, in the case of chiral analysis, the identical physical properties of its enantiomers. Chemical derivatization is a powerful strategy to overcome these limitations by converting the alcohol into a less polar and more volatile derivative for gas chromatography (GC) analysis, or into diastereomers for chiral separation by high-performance liquid chromatography (HPLC).

This document provides detailed application notes and protocols for two common derivatization techniques for this compound:

  • Silylation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Esterification with a chiral derivatizing agent (Mosher's acid) for the determination of enantiomeric purity by High-Performance Liquid Chromatography (HPLC).

These methods are designed to be readily implemented in a standard analytical laboratory setting.

Section 1: Achiral Analysis by GC-MS via Silylation

Derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether increases its volatility and thermal stability, leading to improved chromatographic peak shape and reliable quantification by GC-MS. Silylation replaces the active hydrogen in the hydroxyl group with a TMS group.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound sample

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or dichloromethane)

  • Internal Standard (IS) solution (e.g., 1-dodecanol (B7769020) in the same anhydrous solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Internal Standard Addition: To 100 µL of the sample solution in a reaction vial, add 10 µL of the internal standard solution.

  • Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Incubation: Securely cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

Data Presentation: Representative GC-MS Data

The following table summarizes the expected GC-MS data for the TMS derivative of this compound.

CompoundDerivativeRepresentative Retention Time (min)Key Diagnostic Ions (m/z)
This compoundTrimethylsilyl (TMS) Ether8.5176 (M+), 161 (M-15), 117, 103, 75, 73
1-Dodecanol (IS)Trimethylsilyl (TMS) Ether14.2258 (M+), 243 (M-15), 117, 75, 73

Note: Retention times are representative and will vary depending on the GC column and temperature program. The mass-to-charge ratios (m/z) are based on the expected fragmentation pattern of the TMS ether of this compound, by analogy with similar silylated primary alcohols. The molecular ion (M+) is expected at m/z 176. Common fragments include the loss of a methyl group (M-15, m/z 161), and characteristic ions for TMS ethers such as m/z 103, 75, and 73.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow Sample This compound Sample Solvent Add Anhydrous Solvent & IS Sample->Solvent Silylation Add BSTFA + 1% TMCS Solvent->Silylation Vortex Vortex Silylation->Vortex Heat Heat at 60°C for 30 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Acquisition (Retention Time, Mass Spectra) GCMS->Data

Silylation and GC-MS Analysis Workflow

Section 2: Chiral Analysis by HPLC via Mosher's Acid Derivatization

For the determination of enantiomeric purity, this compound can be derivatized with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by chromatography on an achiral stationary phase.[1] Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA for this purpose.[2] Reaction with (R)-MTPA chloride and (S)-MTPA chloride will produce two diastereomeric esters that can be resolved by HPLC.

Experimental Protocol: Mosher's Ester Formation

Materials:

  • This compound sample (enantiomerically enriched or racemic)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • HPLC system with a UV detector

  • Normal-phase HPLC column (e.g., silica (B1680970) or cyano-propyl)

Procedure:

  • Reaction Setup: In two separate reaction vials, dissolve approximately 1-2 mg of this compound in 0.5 mL of anhydrous DCM. Add 5 µL of anhydrous pyridine to each vial.

  • Derivatization: To one vial, add a 1.2 molar equivalent of (R)-MTPA-Cl. To the other vial, add a 1.2 molar equivalent of (S)-MTPA-Cl.

  • Reaction: Cap the vials and allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if necessary).

  • Work-up: Quench the reaction by adding a small amount of water. Extract the organic layer, wash with a dilute acid (e.g., 1% HCl) and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

  • Sample Preparation for HPLC: Evaporate the solvent and redissolve the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the samples onto the HPLC system. The two diastereomers formed from a racemic starting material should be separable.

Data Presentation: Representative HPLC Data

The following table presents hypothetical but realistic HPLC data for the separation of the diastereomeric Mosher's esters of this compound.

Starting MaterialDerivatizing AgentDiastereomerRepresentative Retention Time (min)
Racemic this compound(R)-MTPA-Cl(R,R)-Ester12.5
(S,R)-Ester14.2
Racemic this compound(S)-MTPA-Cl(R,S)-Ester14.2
(S,S)-Ester12.5

Note: Retention times are representative and will depend on the HPLC column, mobile phase composition, and flow rate. The separation of the diastereomers allows for the quantification of the enantiomeric excess of the original this compound sample by comparing the peak areas of the two diastereomers.

Visualization: Chiral Derivatization and HPLC Analysis Workflow

HPLC_Workflow cluster_R Reaction with (R)-MTPA-Cl cluster_S Reaction with (S)-MTPA-Cl Sample_R This compound Sample Reagent_R Add (R)-MTPA-Cl & Pyridine in DCM Sample_R->Reagent_R React_R React at RT Reagent_R->React_R Workup_R Work-up & Dry React_R->Workup_R HPLC HPLC Analysis (Normal Phase) Workup_R->HPLC Sample_S This compound Sample Reagent_S Add (S)-MTPA-Cl & Pyridine in DCM Sample_S->Reagent_S React_S React at RT Reagent_S->React_S Workup_S Work-up & Dry React_S->Workup_S Workup_S->HPLC Data Data Acquisition (Diastereomer Separation) HPLC->Data

Mosher's Ester Derivatization and HPLC Analysis Workflow

Conclusion

The derivatization protocols presented provide robust methods for the analytical characterization of this compound. Silylation followed by GC-MS is a reliable technique for the quantification of the total amount of this compound in a sample. Derivatization with Mosher's acid chlorides and subsequent HPLC analysis is a powerful method for determining the enantiomeric purity of this chiral alcohol. The choice of method will depend on the specific analytical goals of the researcher. Careful execution of these protocols will yield accurate and reproducible results, aiding in the quality control and characterization of this compound in research and development settings.

References

Application Notes and Protocols: Reaction Mechanisms of 2-Methoxy-1-butanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-butanol is a bifunctional organic molecule containing both a primary alcohol and a secondary ether functional group. This unique structure presents multiple reactive sites for electrophilic attack, leading to a variety of potential products depending on the nature of the electrophile and the reaction conditions. Understanding the interplay between these functional groups is crucial for predicting reaction outcomes and designing synthetic pathways. These application notes detail the primary reaction mechanisms of this compound with common electrophiles, providing detailed protocols for key experiments.

The primary sites for electrophilic attack on this compound are the lone pairs of electrons on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. Protonation at these sites initiates the subsequent reactions. The principal electrophilic reactions involving this compound are acid-catalyzed dehydration of the alcohol and acid-catalyzed cleavage of the ether.

Acid-Catalyzed Dehydration of this compound

In the presence of a strong, non-nucleophilic acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, the primary alcohol functional group of this compound can undergo dehydration to form an alkene.

Reaction Mechanism

The dehydration of primary alcohols in the presence of a strong acid typically proceeds through an E2 mechanism, although an E1-like process can occur under certain conditions.[1][2]

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, which converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3][4][5]

  • Elimination: In a concerted step, a base (such as H₂O or HSO₄⁻) removes a proton from the adjacent carbon (C2), and the C-O bond of the protonated hydroxyl group breaks, leading to the formation of a double bond and the elimination of a water molecule.[1][2]

Due to the presence of a methoxy group at the 2-position, the primary product expected from this reaction is 2-methoxy-1-butene.

Experimental Protocol: Synthesis of 2-Methoxy-1-butene

This protocol describes a general procedure for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a 100 mL round-bottom flask, add 10.4 g (0.1 mol) of this compound.

  • Slowly and with cooling in an ice bath, add 5 mL of concentrated sulfuric acid or 10 mL of 85% phosphoric acid to the flask with swirling.[4][6]

  • Add a few boiling chips and assemble a simple distillation apparatus.[4][7]

  • Heat the mixture gently with a heating mantle to initiate the reaction and distill the product as it forms. The distillation temperature should be maintained below 100°C to minimize side reactions.[7][8]

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any acidic impurities.[4][6]

  • Wash the organic layer with 20 mL of deionized water.

  • Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.[4][9]

  • Decant the dried liquid into a clean, pre-weighed flask to obtain the crude 2-methoxy-1-butene.

  • Further purification can be achieved by fractional distillation.

Characterization:

The product can be characterized using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and assess purity.

Illustrative Data

The following table presents hypothetical data for the product distribution in the dehydration of this compound.

ProductStructureBoiling Point (°C)Expected Yield (%)
2-Methoxy-1-buteneCH₂(OCH₃)CH=CHCH₃~95-10070-80
Di(2-methoxybutyl) ether(C₅H₁₁O)₂O>15010-15
Other byproducts--5-10

Reaction with Hydrohalic Acids (Ether Cleavage and Substitution)

When this compound is treated with strong nucleophilic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), both the ether and the alcohol functional groups can react.[10][11][12][13][14] This can lead to a mixture of products arising from ether cleavage and nucleophilic substitution at the primary carbon.

Reaction Mechanisms

Two primary competing reaction pathways are possible:

Pathway A: Ether Cleavage

  • Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid.[10][15][16]

  • Nucleophilic Attack: The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of this compound, the attack can occur at the methyl carbon or the secondary carbon (C2). Due to less steric hindrance, the attack is more likely to occur at the methyl carbon via an Sₙ2 mechanism.[13][15][17]

  • Products: This pathway yields 1,2-butanediol (B146104) and a methyl halide (methyl bromide or methyl iodide).

Pathway B: Substitution of the Primary Alcohol

  • Protonation of the Hydroxyl Group: The primary alcohol is protonated to form a good leaving group (water).[1][18]

  • Nucleophilic Attack: The halide ion attacks the primary carbon in an Sₙ2 reaction, displacing a molecule of water.[1][18]

  • Products: This pathway results in the formation of 1-halo-2-methoxybutane (e.g., 1-bromo-2-methoxybutane).

With an excess of the hydrohalic acid, the 1,2-butanediol formed from ether cleavage can further react to form 1,2-dihalobutane.[12] Similarly, the primary alcohol in the starting material can be converted to an alkyl halide.

Experimental Protocol: Reaction with Hydrobromic Acid

This protocol outlines a general procedure for the reaction of this compound with concentrated hydrobromic acid.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place 10.4 g (0.1 mol) of this compound in a 100 mL round-bottom flask.

  • Carefully add 25 mL of 48% hydrobromic acid to the flask.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle for 1-2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 50 mL of water.

  • Extract the product with two 25 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter or decant the solution and remove the solvent by rotary evaporation to obtain the crude product mixture.

  • The products can be separated and purified by fractional distillation or column chromatography.

Characterization:

The composition of the product mixture can be determined by GC-MS and NMR spectroscopy.

Illustrative Data

The following table provides a hypothetical product distribution for the reaction of this compound with excess HBr. The exact ratios will depend on reaction time, temperature, and the concentration of HBr.

ProductStructureFormation PathwayExpected Yield (%)
1-Bromo-2-methoxybutaneCH₃CH₂CH(OCH₃)CH₂BrAlcohol Substitution40-50
Methyl bromideCH₃BrEther Cleavage20-30
1,2-ButanediolCH₃CH₂CH(OH)CH₂OHEther Cleavage10-15
1,2-DibromobutaneCH₃CH₂CH(Br)CH₂BrFurther Substitution5-10

Signaling Pathways and Experimental Workflows

Diagram 1: Competing Reaction Pathways of this compound with H⁺

G A This compound B Protonation A->B C Protonated Alcohol B->C at -OH D Protonated Ether B->D at -OCH3 E Dehydration (E2) C->E G Substitution (SN2) C->G with Nu- I Ether Cleavage (SN2) D->I with Nu- F 2-Methoxy-1-butene E->F H 1-Halo-2-methoxybutane G->H J 1,2-Butanediol + Methyl Halide I->J

Caption: Competing reaction pathways for this compound with electrophiles.

Diagram 2: Experimental Workflow for Acid-Catalyzed Dehydration

G A 1. Mix this compound and Acid Catalyst B 2. Assemble Distillation Apparatus A->B C 3. Heat and Distill Product B->C D 4. Wash Distillate with NaHCO3 and Water C->D E 5. Dry Organic Layer D->E F 6. Purify by Fractional Distillation E->F G 7. Characterize Product (GC-MS, NMR) F->G

Caption: Experimental workflow for the dehydration of this compound.

Diagram 3: Experimental Workflow for Reaction with HBr

G A 1. Reflux this compound with 48% HBr B 2. Cool and Dilute with Water A->B C 3. Extract with Diethyl Ether B->C D 4. Wash Organic Layer with NaHCO3 and Water C->D E 5. Dry Organic Layer D->E F 6. Remove Solvent E->F G 7. Separate and Characterize Products (GC-MS, NMR) F->G

Caption: Experimental workflow for the reaction of this compound with HBr.

References

Application Notes and Protocols: 2-Methoxy-1-butanol as a Specialty Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methoxy-1-butanol, a specialty solvent with potential applications in chemical synthesis, pharmaceutical formulation, and as a greener alternative to conventional solvents. This document outlines its physicochemical properties, potential uses, and general protocols for its evaluation and implementation in a laboratory setting.

Introduction to this compound

This compound (CAS No. 15467-25-1) is a bifunctional organic compound containing both an ether and a primary alcohol functional group.[1] This amphiphilic nature, possessing both polar and non-polar characteristics, makes it a potentially versatile solvent for a wide range of applications.[2] Its structure suggests solubility for a variety of organic compounds, positioning it as a candidate for use in organic synthesis, formulation development, and as a replacement for more hazardous solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective application in experimental design.

PropertyValueReference
Molecular Formula C5H12O2[1]
Molecular Weight 104.15 g/mol [1]
CAS Number 15467-25-1[1]
Appearance Colorless to Almost Colorless Clear Liquid[3]
Boiling Point 146 °C[4]
Purity >98.0% (GC)[3]
IUPAC Name 2-methoxybutan-1-ol[1]

Potential Applications in Research and Drug Development

While specific documented applications of this compound as a primary solvent in peer-reviewed literature are limited, its chemical structure suggests several potential areas of use:

Specialty Solvent in Organic Synthesis

The combination of a hydroxyl group and an ether linkage in this compound allows it to dissolve a range of polar and non-polar reagents.[2] It can be considered as a solvent for reactions where protic solvents with moderate boiling points are required. However, its protic nature makes it unsuitable for reactions involving highly reactive organometallic reagents such as Grignard reagents, as the acidic proton of the alcohol would lead to the decomposition of the reagent.[2]

Green Chemistry and Solvent Replacement

There is a continuous effort in the chemical and pharmaceutical industries to replace hazardous solvents with safer and more environmentally benign alternatives.[5][6][7] With a growing focus on green chemistry, solvents derived from renewable resources or those with better safety profiles are of high interest.[5] The properties of this compound could make it a suitable replacement for more toxic glycol ethers in certain applications.

Formulation and Drug Delivery

In pharmaceutical development, the choice of solvent is critical for the preparation of formulations and for crystallization processes to obtain the desired solid form of an active pharmaceutical ingredient (API). The solubility characteristics of this compound may be beneficial for dissolving APIs and excipients in the development of liquid formulations or as a medium for crystallization studies.

Experimental Protocols (General)

Due to the limited availability of specific experimental protocols for this compound in the scientific literature, the following sections provide generalized protocols for evaluating its suitability as a solvent in common laboratory procedures.

Protocol for Solubility Assessment of an Active Pharmaceutical Ingredient (API)

Objective: To determine the solubility of an API in this compound at various temperatures.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (high purity)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating block or water bath with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add a known excess amount of the API to a series of vials.

    • Add a measured volume of this compound to each vial.

    • Seal the vials and place them on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C, 37 °C).

    • Stir the suspensions for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, stop stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

    • Determine the concentration of the API in the diluted solution.

  • Calculation of Solubility:

    • Back-calculate the original concentration of the API in the saturated this compound solution.

    • Express the solubility in units such as mg/mL or mol/L.

General Protocol for Solvent Screening in a Chemical Reaction

Objective: To evaluate the performance of this compound as a solvent for a specific chemical reaction compared to standard solvents.

Materials:

  • Reactants, catalyst, and any other reagents for the chosen reaction

  • This compound

  • A set of standard solvents for comparison (e.g., THF, DMF, Toluene, Ethanol)

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring and heating equipment

  • Inert atmosphere setup (if required)

  • Analytical instruments for reaction monitoring (e.g., TLC, GC, LC-MS)

Procedure:

  • Reaction Setup:

    • Set up a parallel set of reactions, each in a different solvent, including this compound.

    • To each reaction vessel, add the reactants, catalyst, and the respective solvent under the same conditions (concentration, temperature, atmosphere).

  • Reaction Monitoring:

    • Monitor the progress of each reaction over time by taking small aliquots and analyzing them using an appropriate technique (e.g., TLC, GC, or LC-MS) to determine the consumption of starting materials and the formation of the product.

  • Work-up and Isolation:

    • Once the reactions are complete (or after a set time), perform an appropriate work-up procedure to quench the reaction and isolate the crude product. The work-up procedure may need to be adapted for each solvent.

  • Analysis and Comparison:

    • Determine the yield and purity of the product obtained from each solvent.

    • Compare the reaction rate, yield, and purity profile for the reaction in this compound with those in the standard solvents to assess its suitability.

Visualizations

General Workflow for Evaluating a New Specialty Solvent

G A Identify Potential Application B Physicochemical Property Analysis (Boiling Point, Polarity, etc.) A->B C Safety & Toxicity Assessment B->C D Solubility Screening (Reactants, APIs) C->D E Small-Scale Reaction/ Formulation Trials D->E F Performance Evaluation (Yield, Purity, Stability) E->F F->A Unfavorable Results G Process Optimization F->G Promising Results H Scale-Up Feasibility G->H I Implementation H->I

Caption: Workflow for the evaluation of a new specialty solvent.

Decision-Making Flowchart for Solvent Selection in Drug Development

G start Start: Need for a Solvent process1 Define Process Requirements (Reaction, Crystallization, Formulation) start->process1 decision1 Does the solvent dissolve all necessary components? process1->decision1 process2 Evaluate Chemical Compatibility (Inertness to reagents) decision1->process2 Yes end_fail Re-evaluate Options decision1->end_fail No decision2 Is the solvent safe and environmentally acceptable? (Toxicity, EHS regulations) process2->decision2 process3 Assess Performance (Yield, Purity, Crystal Form) decision2->process3 Yes decision2->end_fail No decision3 Is the performance acceptable? process3->decision3 process4 Consider Economic Feasibility (Cost, Recyclability) decision3->process4 Yes decision3->end_fail No end_success Select Solvent process4->end_success

Caption: Solvent selection flowchart for pharmaceutical applications.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed when handling this solvent. Use in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4]

Conclusion

This compound is a specialty solvent with a combination of functional groups that suggest its utility in a variety of chemical and pharmaceutical applications. Its amphiphilic character and potential as a greener solvent alternative make it a candidate for further investigation. The general protocols provided in these notes offer a framework for researchers to systematically evaluate its performance in their specific applications. As with any specialty chemical, a thorough evaluation of its properties, performance, and safety is essential before adoption in established workflows.

References

Application Notes and Protocols: Synthesis and Applications of 2-Methoxy-1-butanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of 2-Methoxy-1-butanol derivatives. While direct literature on a wide array of simple this compound derivatives is limited, this document extrapolates from established synthetic methodologies and the known biological activities of structurally related compounds to provide practical guidance for research and development.

Introduction

This compound is a simple bifunctional molecule containing both a hydroxyl and an ether group. This structure makes it an attractive starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry, materials science, and as specialty solvents. The methoxy (B1213986) group can influence the lipophilicity and metabolic stability of molecules, making its incorporation a valuable strategy in drug design. This document outlines synthetic routes to key derivatives and explores their potential applications, particularly in the fields of antiviral and anticancer research.

I. Synthesis of this compound Derivatives

The primary functional group of this compound available for derivatization is the hydroxyl group. This allows for the straightforward synthesis of esters and ethers.

A. Synthesis of 2-Methoxybutyl Esters

2-Methoxybutyl esters can be synthesized through standard esterification procedures, such as Fischer esterification or acylation with acid chlorides or anhydrides.

General Protocol: Fischer Esterification for 2-Methoxybutyl Acetate

This protocol describes the synthesis of 2-Methoxybutyl acetate, a known solvent.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and glacial acetic acid (1.2 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Methoxybutyl acetate.

  • Purify the product by fractional distillation if necessary.

B. Synthesis of 2-Methoxybutyl Ethers

The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis.[1] This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

General Protocol: Williamson Ether Synthesis for Benzyl-(2-methoxybutyl) Ether

This protocol outlines the synthesis of a representative ether derivative.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl (B1604629) bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium (B1175870) Chloride solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Re-cool the mixture to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

II. Applications of this compound Derivatives

While specific applications for a wide range of simple this compound derivatives are not extensively documented, their structural motifs are present in molecules with significant biological activity. This suggests their potential as building blocks in drug discovery.

A. Antiviral Drug Discovery

Many antiviral compounds are nucleoside analogs or other small molecules that interfere with viral replication. The incorporation of a methoxyalkoxy side chain can be a strategy to improve the pharmacological properties of these agents. For instance, some research has focused on 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of SARS-CoV-2 replication, where the alkoxy group plays a role in the structure-activity relationship.[2]

Hypothetical Application: Synthesis of a Novel Antiviral Candidate

A 2-methoxybutyl derivative could be synthesized to incorporate a pharmacophore known for antiviral activity. For example, a heterocyclic base could be attached to the 2-methoxybutoxy group.

Diagram: Logical Workflow for Antiviral Drug Discovery

Antiviral_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Preclinical Development start This compound derivatization Derivatization (e.g., Etherification) start->derivatization pharmacophore Attachment of Antiviral Pharmacophore derivatization->pharmacophore candidate Candidate Molecule pharmacophore->candidate in_vitro In Vitro Antiviral Assays (e.g., Plaque Reduction Assay) candidate->in_vitro cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar Iterative Optimization in_vivo In Vivo Efficacy Studies (Animal Models) sar->in_vivo admet ADMET Profiling in_vivo->admet lead Lead Compound admet->lead

Caption: A logical workflow for the discovery of antiviral drugs using this compound derivatives.

B. Anticancer Drug Development

The natural product 2-methoxyestradiol, an endogenous metabolite of estradiol, has shown promise as an anticancer agent due to its ability to inhibit tubulin polymerization and angiogenesis.[3] This has spurred the development of numerous analogs with modified methoxy and other side chains to improve potency and pharmacokinetic properties. While this compound is a much simpler molecule, its derivatives could serve as fragments or building blocks for novel anticancer agents. For instance, eugenol, which contains a methoxy group, has been derivatized into β-alkoxy alcohols that exhibit selective anticancer activity.[4]

Potential Signaling Pathway Inhibition

The anticancer activity of many compounds, including those with methoxy groups, often involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Diagram: Potential Signaling Pathway Targeted by Anticancer Derivatives

Anticancer_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival transcription->proliferation transcription->survival derivative This compound Derivative derivative->receptor Inhibits derivative->akt Inhibits

Caption: A hypothetical signaling pathway that could be targeted by anticancer this compound derivatives.

III. Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC₅₀) for a series of synthesized this compound derivatives against a model cancer cell line and a virus, based on the activities of structurally related compounds found in the literature. This data is for illustrative purposes to guide experimental design.

Compound Derivative Type Structure Anticancer IC₅₀ (µM) Antiviral EC₅₀ (µM)
1 This compoundCH₃OCH(CH₂CH₃)CH₂OH> 100> 100
2a EsterCH₃OCH(CH₂CH₃)CH₂OC(O)CH₃85.292.5
2b Ester (Aromatic)CH₃OCH(CH₂CH₃)CH₂OC(O)Ph50.165.8
3a EtherCH₃OCH(CH₂CH₃)CH₂OCH₂Ph35.742.3
3b Ether (Heterocyclic)CH₃OCH(CH₂CH₃)CH₂O-(2-pyridyl)15.420.1

IV. Experimental Protocols

A. In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. In Vitro Antiviral Assay (Plaque Reduction Assay)

Objective: To evaluate the antiviral activity of this compound derivatives against a model virus (e.g., Herpes Simplex Virus - 1, HSV-1).

Materials:

  • Vero cells (host cell line)

  • HSV-1 virus stock

  • DMEM medium

  • Synthesized this compound derivatives

  • Carboxymethyl cellulose (B213188) (CMC) overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Grow Vero cells to confluence in 6-well plates.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Pre-incubate the virus with the test compounds at various concentrations for 1 hour at 37°C.

  • Infect the confluent Vero cell monolayers with the virus-compound mixtures.

  • After 1 hour of adsorption, remove the inoculum and overlay the cells with DMEM containing 1% CMC and the respective concentrations of the test compounds.

  • Incubate the plates for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Disclaimer: The application notes and protocols provided are intended for research purposes only by qualified professionals. The hypothetical data and applications are based on scientific principles and literature on related compounds and should be validated through rigorous experimentation. Always follow appropriate safety procedures when handling chemicals and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methoxy-1-butanol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The impurity profile of a this compound reaction mixture is highly dependent on the synthetic route employed.

  • From Butene Oxide and Methanol (B129727): The most common impurity is the isomeric byproduct, 1-Methoxy-2-butanol . The ratio of these isomers can be influenced by reaction conditions such as temperature and catalyst concentration.[1]

  • From 1-Butanol (B46404) and a Methylating Agent (Williamson Ether Synthesis):

    • Unreacted 1-Butanol: Incomplete reaction will leave residual starting material.

    • Side-products from Elimination: If the reaction conditions are not optimized, elimination reactions can occur, leading to the formation of butenes.

    • Dialkyl Ether: Self-condensation of the alcohol or reaction of the methylating agent with the methanol solvent (if used) can generate dimethyl ether or dibutyl ether.

Q2: My distillation of this compound is not giving a pure product. What could be the issue?

A2: Several factors can lead to impure fractions during the distillation of this compound:

  • Inadequate Separation of Isomers: this compound and its isomer, 1-Methoxy-2-butanol, may have close boiling points, making their separation by simple distillation challenging. Fractional distillation with a high-efficiency column is recommended.

  • Improper Distillation Setup: Ensure your fractional distillation apparatus is set up correctly, with proper insulation of the column to maintain a temperature gradient. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling.[3][4]

Q3: I am having trouble separating this compound from its isomer using column chromatography. What can I do?

A3: Separating isomers by column chromatography can be challenging due to their similar polarities. Here are some troubleshooting tips:

  • Optimize the Solvent System: A single solvent system may not provide adequate separation. Consider using a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. This can help to better resolve compounds with close Rf values.[5]

  • Choice of Stationary Phase: While silica (B1680970) gel is the most common stationary phase, consider using a different adsorbent like alumina, which may offer different selectivity for your isomers.

  • Sample Loading: Ensure you are not overloading the column. A concentrated band at the start of the chromatography will lead to better separation. The sample can be loaded neat if it is a non-viscous liquid, or pre-adsorbed onto a small amount of silica gel for solid loading.[6]

Q4: How can I remove unreacted 1-butanol from my product?

A4: Unreacted 1-butanol can often be removed by a simple liquid-liquid extraction before final purification.

  • Aqueous Wash: Washing the crude reaction mixture with water or a saturated sodium bicarbonate solution can help to remove the more polar 1-butanol. This compound has a lower solubility in water compared to 1-butanol.

  • Follow-up Purification: After the aqueous wash, the organic layer containing this compound can be further purified by fractional distillation or column chromatography.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after purification Product loss during aqueous extraction. Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is neutral to avoid any acid or base-catalyzed decomposition.
Co-elution of product and impurities during chromatography. Optimize the solvent system for column chromatography by testing various solvent polarities with Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values.
Product decomposition during distillation. If the product is thermally sensitive, consider vacuum distillation to lower the boiling point and reduce the risk of decomposition.
Presence of an unknown impurity in the final product (GC-MS analysis) Contamination from solvents or reagents. Use high-purity solvents and reagents. Run a blank GC-MS of your solvents to check for contaminants.
Formation of a side-product during the reaction. Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side-product formation.
Broad peaks in GC-MS analysis Column overloading. Dilute the sample before injecting it into the GC-MS.
Active sites on the GC column. Use a deactivated column or a column with a different stationary phase.
Inconsistent results between batches Variability in raw material quality. Ensure the purity of starting materials is consistent for each batch.
Inconsistent reaction or purification conditions. Carefully control and monitor all experimental parameters, including temperature, pressure, and time.

Data Presentation

Physical Properties of this compound and a Common Isomeric Impurity

PropertyThis compound1-Methoxy-2-butanol
Molecular Formula C5H12O2C5H12O2
Molecular Weight 104.15 g/mol 104.15 g/mol
Boiling Point 146 °C[7]Not explicitly found, but expected to be close to its isomer.
Density 0.93 g/mL (at 20°C)[7]Not explicitly found.
Refractive Index 1.42 (at 20°C)[7]Not explicitly found.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • Crude this compound reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Clamps and stands

  • Glass wool and aluminum foil for insulation

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[3]

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column and distillation head with glass wool and aluminum foil to ensure an accurate temperature gradient.[4]

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column. You should observe a ring of condensing vapor moving up the column. The rise should be gradual to ensure proper separation.[3]

  • Fraction Collection: Collect the distillate in fractions based on the boiling point.

    • Fore-run: Collect the initial fraction that distills at a lower temperature. This will likely contain lower-boiling impurities.

    • Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (146 °C).

    • Late Fraction: As the temperature begins to rise again, switch to a new receiving flask to collect higher-boiling impurities.

  • Analysis: Analyze the purity of each fraction using GC-MS or NMR.

Protocol 2: Purification of this compound by Flash Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound mixture

  • Silica gel (or other suitable stationary phase)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.[8]

    • Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, and then add the dry powder to the top of the column.[5]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using an air or nitrogen line to force the eluent through the column at a steady rate.

    • Continuously collect the eluate in fractions.

  • Fraction Analysis:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_initial_purification Initial Purification cluster_main_purification Main Purification cluster_analysis Purity Analysis cluster_product Final Product Reaction_Mixture Crude Reaction Mixture (this compound, Impurities, Solvents) Extraction Liquid-Liquid Extraction (Aqueous Wash) Reaction_Mixture->Extraction Distillation Fractional Distillation Extraction->Distillation Boiling Point Difference Chromatography Flash Column Chromatography Extraction->Chromatography Polarity Difference GC_MS GC-MS Distillation->GC_MS NMR NMR Spectroscopy Distillation->NMR Chromatography->GC_MS Chromatography->NMR Pure_Product Pure this compound GC_MS->Pure_Product NMR->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues Impure_Product Impure Product After Initial Purification Azeotrope Azeotrope Formation? Impure_Product->Azeotrope Close_Boiling Isomers with Close Boiling Points? Impure_Product->Close_Boiling Poor_Separation Poor Separation on TLC? Impure_Product->Poor_Separation Extractive_Distillation Consider Extractive Distillation Azeotrope->Extractive_Distillation Fractional_Distillation Use Fractional Distillation Close_Boiling->Fractional_Distillation Optimize_Solvent Optimize Solvent System (Gradient) Poor_Separation->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Purification of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1-butanol. Below you will find detailed information on identifying and removing common impurities, along with experimental protocols and data to ensure the high purity of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis and storage. The most common impurities include:

  • Peroxides: Like other ethers, this compound can form explosive peroxides over time, especially when exposed to air and light.

  • Water: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.

  • Unreacted Starting Materials: If synthesized via the reaction of 1,2-epoxybutane (B156178) with methanol, residual amounts of these starting materials may be present.

  • Side Products: The synthesis process may lead to the formation of isomers or other related byproducts. For instance, in the production of similar bioalcohols, side products like 1-propanol (B7761284) and isobutanol have been observed.[1]

Q2: How can I test for the presence of peroxides in my this compound sample?

A2: It is crucial to test for peroxides before using this compound, especially before distillation or any process involving heating. A common qualitative test involves the use of potassium iodide (KI). In the presence of peroxides, the iodide ion is oxidized to iodine, resulting in a yellow-to-brown color. Commercially available peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the type and level of impurities. The most common methods are:

  • Chemical Treatment for Peroxide Removal: This involves reacting the peroxides with a reducing agent to convert them into non-volatile alcohols.

  • Fractional Distillation: This is an effective method for separating this compound from impurities with different boiling points, such as water, residual starting materials, and some side products.[2][3]

  • Adsorption: Passing the solvent through a column of activated alumina (B75360) can remove peroxides and small amounts of water.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This technique separates volatile components and provides information about their identity and relative abundance. The NIST WebBook provides mass spectral data for 1-methoxy-2-butanol, which can be used as a reference.[4][5]

Troubleshooting Guides

Issue: Suspected Peroxide Contamination

Symptoms:

  • A positive result with a peroxide test strip or KI solution.

  • The solvent has been stored for an extended period, especially if it has been opened and exposed to air.

Solutions:

  • Chemical Treatment with Ferrous Sulfate (B86663): This is a common and effective method for removing peroxides.

  • Activated Alumina Column: Passing the solvent through a column packed with activated alumina can effectively remove peroxides.

Issue: Water Contamination

Symptoms:

  • The solvent appears cloudy.

  • Inconsistent results in moisture-sensitive reactions.

Solutions:

  • Fractional Distillation: Water has a significantly lower boiling point (100 °C) than this compound (146 °C), allowing for effective separation by fractional distillation.

  • Drying Agents: For removal of small amounts of water, the use of a suitable drying agent followed by decantation or filtration can be effective. However, compatibility of the drying agent with the alkoxy alcohol should be verified.

Issue: Poor Separation During Fractional Distillation

Symptoms:

  • The temperature at the distillation head does not remain constant during the collection of a fraction.

  • GC-MS analysis of the collected fractions shows the presence of significant impurities.

Solutions:

  • Optimize Distillation Parameters: Ensure a slow and steady distillation rate (1-2 drops per second).[6] Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) for better separation of components with close boiling points.[2]

  • Insulate the Column: Wrapping the fractionating column with glass wool or aluminum foil can help maintain the temperature gradient necessary for efficient separation.[2]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound15467-25-1104.15146
Water7732-18-518.02100
Methanol67-56-132.0464.7
1,2-Epoxybutane106-88-772.1163
1-Propanol71-23-860.1097
Isobutanol78-83-174.12108

Data compiled from publicly available sources.

Table 2: Comparison of Peroxide Removal Methods

MethodPurity Achieved (Typical)AdvantagesDisadvantages
Ferrous Sulfate Wash >99.5%Highly effective for a range of peroxides.Introduces water, requiring a subsequent drying step.
Activated Alumina Column >99.8%Removes peroxides and small amounts of water simultaneously.The alumina needs to be properly activated and handled.
Sodium Metabisulfite Wash >99.0%Effective for hydroperoxides.May not be as effective for all types of peroxides.

Purity levels are estimates and can vary based on the initial contamination level and experimental technique.

Experimental Protocols

Protocol 1: Peroxide Removal using Ferrous Sulfate

Materials:

  • Impure this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Filter paper and funnel

Procedure:

  • Prepare the Ferrous Sulfate Solution: In a fume hood, slowly add 6 mL of concentrated sulfuric acid to 110 mL of deionized water. Dissolve 60 g of ferrous sulfate heptahydrate in this acidic solution.

  • Extraction: Place the impure this compound in a separatory funnel. Add the ferrous sulfate solution (approximately 10% of the volume of the alcohol).

  • Shake and Vent: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure.

  • Separate Layers: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the washing step with a fresh portion of the ferrous sulfate solution if peroxides are still present (test with a fresh peroxide strip).

  • Water Wash: Wash the organic layer with deionized water to remove any residual acid and salts.

  • Drying: Transfer the washed this compound to a clean, dry flask and add anhydrous magnesium sulfate to remove residual water.

  • Filtration: Filter the dried solvent to remove the drying agent.

  • Purity Check: Analyze the purity of the final product using GC-MS.

Protocol 2: Purification by Fractional Distillation

Materials:

  • Peroxide-free this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the peroxide-free this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently heat the flask.

  • Establish Temperature Gradient: Observe the vapor rising slowly through the fractionating column. A "ring" of condensing vapor should gradually move up the column. Maintain a slow heating rate to allow for the establishment of a proper temperature gradient.[2]

  • Collect Fractions:

    • Forerun: Collect the initial distillate, which will primarily consist of lower-boiling impurities (e.g., residual starting materials, water). The temperature will be below the boiling point of this compound.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (146 °C), change the receiving flask to collect the pure product.

    • Final Fraction: If the temperature begins to drop or rise significantly, stop the distillation to avoid collecting higher-boiling impurities.

  • Purity Analysis: Analyze the collected main fraction for purity using GC-MS.

Mandatory Visualizations

Experimental_Workflow cluster_start Initial State cluster_peroxide_removal Peroxide Removal cluster_distillation Fractional Distillation cluster_analysis Purity Analysis cluster_end Final Product start Impure this compound peroxide_test Test for Peroxides start->peroxide_test peroxide_treatment Chemical Treatment (e.g., Ferrous Sulfate Wash) peroxide_test->peroxide_treatment Peroxides Present distillation Fractional Distillation peroxide_test->distillation No Peroxides peroxide_treatment->distillation collect_fractions Collect Fractions (Forerun, Main, Final) distillation->collect_fractions gcms GC-MS Analysis collect_fractions->gcms end Pure this compound gcms->end

Caption: Workflow for the purification of this compound.

Troubleshooting_Fractional_Distillation cluster_causes Potential Causes cluster_solutions Solutions issue Poor Separation of Impurities cause1 Distillation Rate Too Fast issue->cause1 cause2 Inefficient Fractionating Column issue->cause2 cause3 Poor Column Insulation issue->cause3 solution1 Reduce Heating Rate (1-2 drops/second) cause1->solution1 solution2 Use Longer/Packed Column (Increase Theoretical Plates) cause2->solution2 solution3 Insulate Column (Glass wool or foil) cause3->solution3

Caption: Troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Syntheses Involving 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1-butanol. The information is presented in a question-and-answer format to directly address common issues encountered during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound possesses two primary functional groups: a primary alcohol (-OH) and an ether (-O-CH₃). The primary alcohol is the more reactive site for many common transformations, such as oxidation, esterification, and etherification. The ether group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Q2: What are the expected major products for common reactions involving this compound?

The expected products depend on the reaction type:

  • Oxidation: Mild oxidation yields 2-methoxybutanal (B14401657), while strong oxidation yields 2-methoxybutanoic acid.

  • Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride) will form the corresponding 2-methoxybutyl ester.

  • Williamson Ether Synthesis: Deprotonation of the alcohol followed by reaction with an alkyl halide will yield a new ether.

Q3: Can the methoxy (B1213986) group influence the reactivity of the primary alcohol?

Yes, the methoxy group can exert a minor electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This might slightly increase the acidity of the primary alcohol compared to 1-butanol. However, this effect is generally not significant enough to dramatically alter the typical reactivity of the primary alcohol.

Troubleshooting Guides for Common Side Reactions

Oxidation Reactions

Problem: Low yield of the desired 2-methoxybutanal (aldehyde) and formation of 2-methoxybutanoic acid (carboxylic acid) as a major byproduct.

Cause: Over-oxidation of the intermediate aldehyde. This is a common issue in the oxidation of primary alcohols.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Employ milder oxidizing agents that are known to stop at the aldehyde stage.

  • Reaction Conditions:

    • Use a stoichiometric amount of the oxidizing agent.

    • Maintain a low reaction temperature.

    • If possible, distill the aldehyde as it is formed to remove it from the reaction mixture and prevent further oxidation.

Oxidizing AgentTypical OutcomeKey Considerations
Pyridinium chlorochromate (PCC)2-methoxybutanalAnhydrous conditions are crucial.
Dess-Martin periodinane (DMP)2-methoxybutanalMild conditions, but the reagent is expensive.
Swern Oxidation2-methoxybutanalRequires low temperatures and careful handling of reagents.
Potassium permanganate (B83412) (KMnO₄)2-methoxybutanoic acidStrong oxidizing agent, difficult to stop at the aldehyde.
Jones Reagent (CrO₃/H₂SO₄)2-methoxybutanoic acidStrongly acidic and harsh conditions.

Workflow for Troubleshooting Oxidation Reactions

G start Low yield of 2-methoxybutanal (Over-oxidation observed) reagent Analyze Oxidizing Agent start->reagent mild_reagent Switch to Milder Reagent (PCC, DMP, Swern) reagent->mild_reagent No strong_reagent Using Strong Oxidant (KMnO4, Jones) reagent->strong_reagent Yes conditions Review Reaction Conditions stoichiometry Adjust Stoichiometry (Use ~1 equivalent of oxidant) conditions->stoichiometry Excess oxidant? temperature Lower Reaction Temperature conditions->temperature High temp? distill Distill Aldehyde as Formed conditions->distill Possible? mild_reagent->conditions strong_reagent->mild_reagent success Improved Yield of Aldehyde stoichiometry->success temperature->success distill->success

Caption: Troubleshooting workflow for over-oxidation of this compound.

Esterification Reactions

Problem: Incomplete reaction and low yield of the 2-methoxybutyl ester.

Cause: Esterification reactions are often equilibrium-limited. Water produced during the reaction can hydrolyze the ester back to the starting materials.

Troubleshooting Steps:

  • Removal of Water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, driving the equilibrium towards the product.

  • Use of a More Reactive Electrophile: Instead of a carboxylic acid, use an acyl chloride or anhydride. These reactions are generally faster and not reversible.

  • Catalyst: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used when starting from a carboxylic acid.

ReactantCatalystKey ConsiderationsPotential Side Products
Carboxylic AcidStrong Acid (e.g., H₂SO₄)Reversible reaction; requires water removal.Dehydration of this compound at high temperatures.
Acyl ChlorideBase (e.g., pyridine)Irreversible and fast.None, if reaction is clean.
Acid AnhydrideAcid or Base catalystGenerally faster than with carboxylic acid.None, if reaction is clean.
Williamson Ether Synthesis

Problem: Formation of an alkene byproduct instead of the desired ether.

Cause: The alkoxide of this compound is a strong base and can induce elimination (E2) of the alkyl halide, especially if the alkyl halide is secondary or tertiary.

Troubleshooting Steps:

  • Choice of Alkyl Halide: Use a primary alkyl halide or a methyl halide to minimize the competing elimination reaction.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution (SN2) over elimination (E2).

G start Williamson Ether Synthesis with 2-Methoxy-1-butoxide primary_halide Primary Alkyl Halide start->primary_halide secondary_halide Secondary Alkyl Halide start->secondary_halide tertiary_halide Tertiary Alkyl Halide start->tertiary_halide sn2 SN2 (Substitution) Desired Ether Product primary_halide->sn2 Major Pathway mixture Mixture of SN2 and E2 Products secondary_halide->mixture e2 E2 (Elimination) Alkene Byproduct tertiary_halide->e2 Major Pathway

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-1-butanol. The following information is designed to address common challenges and provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the ring-opening of 1,2-butene oxide with methanol (B129727). This reaction can be catalyzed by either an acid or a base.

Q2: What are the key differences between acid-catalyzed and base-catalyzed ring-opening of 1,2-butene oxide?

A2: Acid catalysis typically leads to a mixture of regioisomers, with the nucleophile (methanol) attacking both the more and less substituted carbons of the epoxide ring. Base-catalyzed reactions, on the other hand, are more regioselective, with the nucleophile predominantly attacking the less sterically hindered carbon, which in the case of 1,2-butene oxide would favor the formation of this compound.

Q3: What are the typical reaction temperatures for this synthesis?

A3: The optimal reaction temperature can vary depending on the catalyst used. For acid-catalyzed reactions, temperatures may range from room temperature to 60°C. Base-catalyzed reactions might require slightly higher temperatures, potentially in the range of 60-100°C to achieve a reasonable reaction rate.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials (1,2-butene oxide) and the formation of the product (this compound).

Q5: What are the common byproducts in this synthesis?

A5: In acid-catalyzed reactions, the primary byproduct is the regioisomer, 1-methoxy-2-butanol. Polymerization of the epoxide can also occur, especially at higher temperatures or with high catalyst concentrations. In base-catalyzed reactions, the formation of the regioisomer is significantly reduced.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of reagents.1. Use a fresh or newly activated catalyst.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time and monitor progress by TLC or GC.4. Ensure reagents, especially 1,2-butene oxide and methanol, are pure and dry.
Formation of Significant Byproducts (e.g., regioisomer, polymers) 1. In acid-catalyzed reactions, lack of regioselectivity is inherent.2. High reaction temperature.3. High catalyst concentration.1. For higher regioselectivity, switch to a base-catalyzed system.2. Optimize the temperature to the lowest effective level.3. Reduce the catalyst loading.
Difficult Purification of the Final Product 1. Presence of the regioisomeric byproduct with a similar boiling point.2. Residual catalyst in the product mixture.1. Utilize fractional distillation with a high-efficiency column.2. Neutralize the reaction mixture before workup. For example, use a mild base (e.g., sodium bicarbonate solution) to neutralize an acidic catalyst, or a mild acid (e.g., dilute HCl) for a basic catalyst.

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

Materials:

  • 1,2-Butene oxide

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of 1,2-butene oxide in an excess of anhydrous methanol (e.g., a 1:10 molar ratio), slowly add a catalytic amount of sulfuric acid (e.g., 1 mol%) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to separate this compound from any regioisomeric byproduct.

Base-Catalyzed Synthesis of this compound

Materials:

  • 1,2-Butene oxide

  • Methanol (anhydrous)

  • Sodium methoxide (B1231860) (NaOMe) or Potassium hydroxide (B78521) (KOH)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sodium methoxide in anhydrous methanol (prepared by carefully adding sodium metal to methanol or using a commercial solution), add 1,2-butene oxide at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity in Epoxide Ring-Opening with Methanol

CatalystReaction TypeTypical Regioselectivity (Product A : Product B)1
H₂SO₄Acid-Catalyzed~ 1 : 1 to 2 : 1
Amberlyst-15Acid-Catalyzed~ 3 : 1
NaOMeBase-Catalyzed> 95 : 5
KOHBase-Catalyzed> 90 : 10

1 Product A refers to the product from attack at the less substituted carbon (this compound), and Product B refers to the product from attack at the more substituted carbon (1-methoxy-2-butanol). Data is generalized from similar epoxide ring-opening reactions.

Table 2: General Reaction Parameters for Optimization

ParameterAcid-CatalyzedBase-Catalyzed
Temperature 25 - 60 °C60 - 100 °C
Catalyst Loading 0.5 - 2 mol%5 - 10 mol%
Reaction Time 2 - 8 hours4 - 12 hours
Solvent Methanol (in excess)Methanol (in excess)

Visualizations

experimental_workflow cluster_start Starting Materials 1,2-Butene Oxide 1,2-Butene Oxide Reaction Reaction 1,2-Butene Oxide->Reaction Methanol Methanol Methanol->Reaction Catalyst Catalyst Catalyst->Reaction Workup Workup Reaction->Workup Quenching & Extraction Purification Purification Workup->Purification Distillation Final Product Final Product Purification->Final Product This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Temp Increase Temperature Low_Yield->Check_Temp Yes High_Byproducts High Byproducts? Low_Yield->High_Byproducts No Check_Catalyst Check Catalyst Activity Check_Temp->Check_Catalyst Check_Time Increase Reaction Time Check_Catalyst->Check_Time End End Check_Time->End Lower_Temp Lower Temperature High_Byproducts->Lower_Temp Yes High_Byproducts->End No Lower_Catalyst Lower Catalyst Conc. Lower_Temp->Lower_Catalyst Switch_Catalyst Switch to Base Catalyst Lower_Catalyst->Switch_Catalyst Switch_Catalyst->End

Caption: A logical troubleshooting workflow for optimizing the synthesis.

signaling_pathway cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Epoxide Protonated Epoxide A_C1 Attack at C1 (Less Substituted) A_Epoxide->A_C1 A_C2 Attack at C2 (More Substituted) A_Epoxide->A_C2 A_P1 This compound (Major) A_C1->A_P1 A_P2 1-Methoxy-2-butanol (Minor) A_C2->A_P2 B_Epoxide Epoxide B_C1 Attack at C1 (Less Hindered) B_Epoxide->B_C1 B_P1 This compound (Major Product) B_C1->B_P1

Caption: Regioselectivity in acid vs. base-catalyzed epoxide ring-opening.

Technical Support Center: 2-Methoxy-1-butanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a primary alcohol, in this case, 1-butanol (B46404), to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[1][2][3]

Q2: What are the typical starting materials and reagents for the Williamson ether synthesis of this compound?

A2: The synthesis typically starts with 1-butanol. A strong base is required to deprotonate the alcohol; sodium hydride (NaH) is a common choice.[1][4] A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is then used as the electrophile. The reaction is usually conducted in an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[1][5]

Q3: What are the main competing side reactions in this synthesis?

A3: The primary side reaction is the E2 elimination, which can be promoted by the basicity of the butoxide intermediate.[3] However, since 1-butanol is a primary alcohol and the methylating agent is unhindered, the Sₙ2 substitution to form the ether is generally favored over elimination.[1] Another potential side reaction is the reaction of the base with the methylating agent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the disappearance of the 1-butanol spot and the appearance of a new, typically less polar, spot for this compound would indicate the reaction is proceeding. GC analysis can provide a more quantitative measure of the conversion of the starting material to the product.

Troubleshooting Guide

Low or No Product Yield
Question Possible Causes Solutions
Q5: I am observing a very low yield of this compound. What could be the issue? 1. Incomplete deprotonation of 1-butanol: The base used may not be strong enough or may have degraded.[3] 2. Inactive methylating agent: The methyl iodide or dimethyl sulfate may have decomposed. 3. Reaction temperature is too low: The activation energy for the Sₙ2 reaction is not being met.[2] 4. Reaction time is too short: The reaction may not have had enough time to go to completion.[2] 5. Presence of water: Water will quench the strong base (e.g., NaH) and the butoxide intermediate.[6]1. Use a fresh, high-quality strong base like sodium hydride. Ensure the 1-butanol is added slowly to the base to allow for complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.[4] 2. Use a fresh bottle of the methylating agent. 3. Gently heat the reaction mixture after the addition of the methylating agent, typically to around 50-60 °C.[2] 4. Increase the reaction time and monitor the reaction progress by TLC or GC. A typical reaction time can range from 1 to 8 hours.[2] 5. Ensure all glassware is flame-dried or oven-dried before use and use anhydrous solvents.
Presence of Impurities
Question Possible Impurities Solutions
Q6: My final product is contaminated with unreacted 1-butanol. How can I remove it? Unreacted 1-butanol.1. Purification by distillation: this compound has a different boiling point than 1-butanol, allowing for separation by fractional distillation. 2. Column chromatography: Silica (B1680970) gel column chromatography can be used to separate the more polar 1-butanol from the less polar this compound.[7][8] A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically effective.[7]
Q7: I see an unexpected peak in my GC-MS that might be a side product. What could it be? Butene: This can result from an E2 elimination side reaction, although it is less likely with a primary alcohol.1. Use a less sterically hindered base if possible, though NaH is generally a good choice. 2. Maintain a moderate reaction temperature, as higher temperatures can favor elimination.[2]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-Butanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Deprotonation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Dissolve 1-butanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir until the evolution of hydrogen gas ceases (approximately 1 hour).

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (around 65-70 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water. Add saturated aqueous NH₄Cl solution and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data

ParameterValue
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol [9][10]
Typical Yield 50-95% (Williamson Ether Synthesis)[2]
Boiling Point ~148-150 °C (predicted)
Density ~0.88 g/cm³ (predicted)

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_reagents Reagent & Reaction Conditions cluster_analysis Analysis of Reaction Mixture cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield of this compound CheckReagents Verify Reagent Quality (1-Butanol, NaH, CH₃I) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Anhydrous) Start->CheckConditions AnalyzeMixture Analyze Crude Mixture (TLC, GC-MS) CheckReagents->AnalyzeMixture Reagents OK OptimizeDeprotonation Optimize Deprotonation (Fresh Base, Anhydrous Solvent) CheckReagents->OptimizeDeprotonation Reagents Suspect CheckConditions->AnalyzeMixture Conditions Seem Correct OptimizeMethylation Optimize Methylation (Adjust Temp/Time) CheckConditions->OptimizeMethylation Conditions Suboptimal AnalyzeMixture->OptimizeDeprotonation No Product AnalyzeMixture->OptimizeMethylation Incomplete Reaction Purification Purify Product (Distillation / Chromatography) AnalyzeMixture->Purification Product with Impurities ImprovedYield Improved Yield OptimizeDeprotonation->ImprovedYield OptimizeMethylation->ImprovedYield PureProduct Pure Product Purification->PureProduct

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

preventing racemization of 2-Methoxy-1-butanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions to help you prevent racemization of 2-Methoxy-1-butanol during your chemical reactions.

Troubleshooting Guide

This guide addresses common issues that can lead to the loss of stereochemical integrity in this compound and offers practical solutions to maintain high enantiomeric excess.

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee%) during a substitution reaction. The reaction may be proceeding through an SN1 pathway, which involves a planar carbocation intermediate that is susceptible to nucleophilic attack from either face, leading to racemization. This is common when using strong acids (e.g., HBr, HCl) with secondary alcohols.[1][2]Convert the hydroxyl group into a good leaving group that favors an SN2 reaction. Options include: • Tosylation or Mesylation: React this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270). This converts the alcohol to a tosylate or mesylate with retention of configuration. Subsequent reaction with a nucleophile will proceed via an SN2 mechanism, resulting in a clean inversion of stereochemistry.[1][3] • Using SOCl₂ with Pyridine or PBr₃: These reagents convert the alcohol to the corresponding alkyl chloride or bromide via an SN2 mechanism, leading to inversion of configuration.[4][5][6]
Partial racemization observed after reaction workup. The workup conditions may be too acidic or basic, causing racemization of the product. Prolonged exposure to even mildly acidic or basic conditions can be detrimental.Use a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride for quenching reactions with strong bases) for the workup. Ensure that any purification steps, such as silica (B1680970) gel chromatography, are performed with a neutralized stationary phase if the product is sensitive to acid.
Unexpected retention of stereochemistry when inversion was expected. The reaction with thionyl chloride (SOCl₂) in the absence of a base like pyridine can proceed through an SNi (internal nucleophilic substitution) mechanism, which results in retention of configuration.[4][7]To ensure inversion of stereochemistry when using thionyl chloride, always include a non-nucleophilic base such as pyridine in the reaction mixture. Pyridine intercepts an intermediate, preventing the SNi pathway and promoting the SN2 mechanism.[4][7]
Low enantiomeric excess in a Mitsunobu reaction. While the Mitsunobu reaction generally proceeds with clean inversion of configuration, side reactions can sometimes lead to a decrease in enantiomeric excess.[8][9] This can be influenced by the steric hindrance of the alcohol and the acidity of the nucleophile.Ensure that the reaction is run at a low temperature (e.g., 0 °C to -78 °C). Use a less sterically hindered phosphine (B1218219) if possible. The order of addition of reagents can also be critical; typically, the alcohol, nucleophile, and triphenylphosphine (B44618) are mixed before the slow addition of the azodicarboxylate.

Data on Stereochemical Outcomes of Reactions with Secondary Alcohols

Due to the limited availability of specific quantitative data for this compound, the following table presents representative data for reactions of analogous chiral secondary alcohols to illustrate the expected stereochemical outcomes under various conditions.

Starting Material Reagents Solvent Temp (°C) Product Stereochemical Outcome Enantiomeric Excess (ee%)
(R)-2-ButanolHBr (conc.)Water0(R,S)-2-BromobutanePartial Racemization~50-70% (inversion favored)
(R)-2-Butanol1. TsCl, Pyridine 2. NaBrDMF25(S)-2-BromobutaneInversion>98%
(R)-2-ButanolPBr₃Diethyl ether0(S)-2-BromobutaneInversion>95%
(R)-2-ButanolSOCl₂, PyridineCH₂Cl₂0(S)-2-ChlorobutaneInversion>98%
(R)-2-ButanolSOCl₂Diethyl ether0(R)-2-ChlorobutaneRetention (SNi)>90%
(S)-1-PhenylethanolDEAD, PPh₃, Benzoic AcidTHF0(R)-1-Phenylethyl benzoateInversion (Mitsunobu)>99%

Note: The enantiomeric excess values are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like this compound, maintaining its specific three-dimensional arrangement (stereochemistry) is often crucial for its biological activity or its role as a chiral building block in drug development. Racemization leads to a loss of this specific stereochemistry and can result in a product with diminished or no desired activity.

Q2: What is the primary mechanism that leads to racemization of secondary alcohols like this compound?

A2: The most common mechanism for racemization of secondary alcohols involves the formation of a planar carbocation intermediate. This typically occurs under SN1 reaction conditions, often promoted by strong acids. The planar carbocation can be attacked by a nucleophile from either face with nearly equal probability, leading to a mixture of both enantiomers.

Q3: How does converting this compound to a tosylate or mesylate help prevent racemization?

A3: The reaction to form a tosylate or mesylate from an alcohol proceeds with retention of configuration because the carbon-oxygen bond of the chiral center is not broken.[3] The resulting tosylate or mesylate is an excellent leaving group. When this derivative is subsequently reacted with a nucleophile, the reaction proceeds via a concerted SN2 mechanism, which involves a backside attack and results in a clean inversion of stereochemistry, thus avoiding the formation of a carbocation intermediate and preventing racemization.[1][3]

Q4: Can the choice of solvent affect the stereochemical outcome of a reaction?

A4: Yes, the solvent can play a significant role. Protic solvents (e.g., water, alcohols) can stabilize carbocation intermediates, thus favoring the SN1 pathway and increasing the risk of racemization. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, making it more reactive for backside attack and promoting inversion of configuration.

Q5: How does temperature influence the likelihood of racemization?

A5: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization pathways.[10] In general, running reactions at lower temperatures minimizes side reactions, including those that lead to racemization. For many stereoselective reactions, temperatures of 0 °C or below are often employed.

Experimental Protocols

Protocol 1: Tosylation of (S)-2-Methoxy-1-butanol followed by SN2 Substitution with Azide (B81097)

This protocol describes a two-step process to convert (S)-2-Methoxy-1-butanol to (R)-1-azido-2-methoxybutane with high enantiomeric purity, demonstrating the principle of inversion of configuration.

Step 1: Tosylation of (S)-2-Methoxy-1-butanol (Retention of Configuration)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-2-Methoxy-1-butanol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water and extract with CH₂Cl₂. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (S)-2-methoxybutyl-1-tosylate is often used in the next step without further purification.

Step 2: SN2 Reaction with Sodium Azide (Inversion of Configuration)

  • Preparation: In a round-bottom flask, dissolve the crude (S)-2-methoxybutyl-1-tosylate from Step 1 in anhydrous dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, add water, and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain (R)-1-azido-2-methoxybutane.

Protocol 2: Protection of the Hydroxyl Group as a Silyl (B83357) Ether

This protocol is useful when the chiral center of this compound needs to be preserved during a reaction at another part of the molecule that is incompatible with a free hydroxyl group.

  • Preparation: To a solution of (S)-2-Methoxy-1-butanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere, add imidazole (B134444) (2.5 eq).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with CH₂Cl₂.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting silyl ether can be purified by flash chromatography if necessary. The TBDMS protecting group is stable to a wide range of reaction conditions but can be easily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Visualizations

RacemizationMechanism cluster_start cluster_intermediate cluster_product start_alc (S)-2-Methoxy-1-butanol carbocation 2-Methoxybutan-1-yl Cation (sp2 hybridized) start_alc->carbocation -H₂O (SN1 pathway) s_product (S)-Product carbocation->s_product + Nucleophile (Attack from top face) r_product (R)-Product carbocation->r_product + Nucleophile (Attack from bottom face)

Caption: Mechanism of racemization of a secondary alcohol via an SN1 pathway.

TroubleshootingWorkflow start Problem: Loss of Enantiomeric Excess in This compound Reaction check_mechanism Is the reaction likely proceeding via SN1? start->check_mechanism solution_sn1 Solution: Convert -OH to a good leaving group (e.g., -OTs, -OMs) to favor SN2. Use reagents like PBr₃ or SOCl₂/Pyridine. check_mechanism->solution_sn1 Yes check_workup Are workup/purification conditions too acidic or basic? check_mechanism->check_workup No sn1_yes Yes sn1_no No solution_workup Solution: Use buffered workup (e.g., sat. NH₄Cl). Neutralize silica gel for chromatography. check_workup->solution_workup Yes check_reagents Are reagents known to cause racemization under the conditions? (e.g., SOCl₂ without pyridine) check_workup->check_reagents No workup_yes Yes workup_no No solution_reagents Solution: Add pyridine when using SOCl₂. Consider alternative reagents (e.g., Mitsunobu for inversion). check_reagents->solution_reagents Yes reagents_yes Yes

Caption: Troubleshooting workflow for preventing racemization.

References

storage and stability issues of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 2-Methoxy-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area away from sources of ignition and direct sunlight.[1][2][3][4] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture.[2][3] Storage in a designated flammable liquids cabinet is highly recommended.[5]

Q2: What are the primary stability concerns with this compound?

A2: The main stability issue for this compound, as with other ether alcohols, is the potential for peroxide formation over time when exposed to air and light.[6][7][8][9] These peroxides can be explosive, especially when concentrated by distillation or evaporation. While the product is generally stable under recommended storage conditions, periodic testing for peroxides is a critical safety measure.[1]

Q3: Which substances are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides.[1][5][10] Contact with aluminum should also be avoided, as it may lead to the generation of flammable hydrogen gas.[10]

Q4: How long can I store this compound after opening the container?

Q5: What are the signs of degradation in this compound?

A5: Visual inspection may reveal the presence of crystals, a viscous liquid, or discoloration, which can indicate the formation of peroxides. Do not attempt to open a container with visible crystals around the cap.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., side reactions, low yield) Peroxide contamination in this compound.Test the solvent for peroxides using the protocols provided below. If peroxides are present, purify the solvent or use a new, unopened bottle.
Visible crystals or precipitate in the container Significant peroxide formation.DO NOT OPEN OR MOVE THE CONTAINER. This is a serious safety hazard. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.
Solvent appears discolored or has a sharp, acrid smell Potential degradation of the product.Do not use the solvent. Test for peroxides as a precaution and dispose of the material according to your institution's guidelines.

Experimental Protocols

Protocol 1: Peroxide Detection using Test Strips

This method is a rapid and semi-quantitative way to screen for the presence of peroxides.

Materials:

  • Peroxide test strips (e.g., MilliporeSigma's MQuant®)

  • Sample of this compound

  • Distilled water

Procedure:

  • Immerse the peroxide test strip into the this compound sample for 1 second.

  • Allow the solvent to evaporate from the strip.

  • Add one drop of distilled water to the test field on the strip.

  • Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).

  • Compare the color of the test strip to the color scale provided with the kit to determine the approximate peroxide concentration in ppm (mg/L).

Protocol 2: Quantitative Peroxide Analysis by Titration

This method provides a more accurate measurement of peroxide concentration.

Materials:

  • Sample of this compound (10 mL)

  • 10% (w/v) potassium iodide (KI) solution (freshly prepared)

  • Glacial acetic acid

  • 0.1 N Sodium thiosulfate (B1220275) solution

  • Starch indicator solution

Procedure:

  • In a flask, mix 10 mL of the this compound sample with 2 mL of glacial acetic acid.

  • Add 1 mL of freshly prepared 10% potassium iodide solution.

  • Swirl the flask and store it in a dark place for 5 minutes.

  • Titrate the solution with 0.1 N sodium thiosulfate until the yellow-brown color of iodine disappears.

  • Add a few drops of starch indicator solution. A blue color will appear if iodine is still present.

  • Continue the titration with sodium thiosulfate until the blue color disappears.

  • Calculate the peroxide concentration using the following formula: Peroxide (ppm as H₂O₂) = (V * N * 17.01 * 1000) / (W * 2) Where:

    • V = Volume of sodium thiosulfate solution used (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the this compound sample (g)

Visualizations

Storage_and_Handling_Workflow Workflow for Safe Storage and Handling of this compound cluster_receipt Receiving and Initial Storage cluster_usage Usage and Monitoring cluster_disposal Disposal Receive Receive this compound Date_Receive Record Date of Receipt Receive->Date_Receive Store Store in a cool, dry, well-ventilated area away from ignition sources Date_Receive->Store Open Open Container Store->Open Date_Open Record Date of Opening Open->Date_Open Use Use in a well-ventilated area Date_Open->Use Test Test for Peroxides Periodically (every 3-6 months) Use->Test Dispose Dispose of within 12 months or if peroxides are detected Test->Dispose Peroxide_Troubleshooting Troubleshooting Guide for Suspected Peroxide Formation Start Suspect Peroxide Formation in this compound Visual_Inspection Visually Inspect Container (without opening) Start->Visual_Inspection Crystals Crystals or Precipitate Visible? Visual_Inspection->Crystals No_Crystals No Visible Crystals Crystals->No_Crystals No Contact_EHS Contact EHS Immediately! DO NOT MOVE! Crystals->Contact_EHS Yes Test_Peroxides Test for Peroxides using a reliable method No_Crystals->Test_Peroxides Peroxides_Detected Peroxides > 100 ppm? Test_Peroxides->Peroxides_Detected Safe_To_Use Safe to Use (with caution) Peroxides_Detected->Safe_To_Use No Purify Purify or Dispose of Solvent Peroxides_Detected->Purify Yes

References

Technical Support Center: Scale-Up of 2-Methoxy-1-butanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Methoxy-1-butanol production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound. A common synthetic route involves the reaction of sodium butoxide with 2-chloroethanol, followed by methylation, or the direct reaction of the sodium salt of 1-butanol (B46404) with a suitable methoxy-containing electrophile. The following troubleshooting guide is based on a Williamson-type ether synthesis approach.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Competing elimination reaction (E2) forming butene. 3. Deactivation of the base (e.g., sodium hydride) by moisture. 4. Inefficient methylation in a two-step process.1. Increase reaction time and/or temperature incrementally while monitoring reaction progress via GC or TLC. 2. Use a less sterically hindered butoxide source if possible; lower the reaction temperature to favor substitution over elimination.[1] 3. Ensure all reactants and solvents are anhydrous. Use freshly opened or properly stored sodium hydride. 4. Optimize methylation conditions: choose a more reactive methylating agent or adjust temperature and solvent.
Presence of Unreacted 1-Butanol in Product 1. Incomplete deprotonation of 1-butanol to form the butoxide. 2. Insufficient amount of the electrophile.1. Ensure stoichiometric or a slight excess of the base is used. Allow sufficient time for the alkoxide formation. 2. Use a slight excess (1.05-1.1 equivalents) of the electrophile.
Formation of Dibutyl Ether Byproduct 1. Reaction of sodium butoxide with a butyl halide impurity or a reactive intermediate.1. Use high-purity starting materials. Analyze the electrophile for any butyl-containing impurities.
Difficult Purification of this compound 1. Close boiling points of the product and impurities (e.g., 1-butanol, solvent). 2. Formation of azeotropes.1. Employ fractional distillation with a high-efficiency column. 2. Consider azeotropic distillation or extractive distillation if a known azeotrope is formed with water or the solvent.
Discoloration of the Reaction Mixture 1. Degradation of starting materials or product at elevated temperatures. 2. Presence of impurities in the starting materials.1. Lower the reaction temperature and monitor for any changes. 2. Use purified starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis method for this compound?

A common method is a variation of the Williamson ether synthesis. This involves the deprotonation of 1-butanol with a strong base like sodium hydride to form sodium butoxide, which then acts as a nucleophile to react with a suitable electrophile such as 2-chloro-1-methoxyethane.

Q2: What are the primary safety concerns when scaling up the production of this compound?

The primary safety concerns include:

  • Flammable Solvents and Reactants: 1-Butanol and common ethereal solvents are flammable.

  • Reactive Reagents: Sodium hydride is highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas.

  • Exothermic Reactions: The reaction can be exothermic, requiring careful temperature control to prevent runaways.

  • Pressure Build-up: In a sealed reactor, the evolution of hydrogen gas during alkoxide formation can lead to a dangerous build-up of pressure.

Q3: How can the competing E2 elimination reaction be minimized during scale-up?

The E2 elimination is favored by higher temperatures and sterically hindered substrates. To minimize this side reaction, it is advisable to:

  • Maintain the lowest effective reaction temperature.

  • Consider using a less sterically hindered base if the substrate allows.

  • Choose a polar aprotic solvent which can enhance the nucleophilicity of the alkoxide.[1]

Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

  • Gas Chromatography (GC): Ideal for monitoring the consumption of volatile starting materials and the formation of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can identify major impurities.

  • Karl Fischer Titration: Used to determine the water content of the final product, which can be critical for certain applications.

Quantitative Data Presentation

The following tables summarize hypothetical data from scale-up experiments, illustrating the impact of process optimization on yield and purity.

Table 1: Effect of Temperature on Yield and Byproduct Formation

Batch ScaleReaction Temperature (°C)Yield of this compound (%)Butene Byproduct (%)
1 L607515
1 L50858
1 L40825
100 L50839

Table 2: Impact of Solvent Choice on Reaction Time and Yield

Batch ScaleSolventReaction Time (hours)Yield (%)
1 LTHF1285
1 LDMF888
1 LDioxane1680
100 LDMF986

Experimental Protocols

Synthesis of this compound via Williamson-type Ether Synthesis

This protocol describes a laboratory-scale synthesis. For scale-up, appropriate engineering controls and safety measures must be implemented.

Materials:

  • 1-Butanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-chloro-1-methoxyethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents).

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Anhydrous 1-butanol (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

  • The resulting sodium butoxide solution is cooled back to 0 °C.

  • 2-chloro-1-methoxyethane (1.05 equivalents) is added dropwise via the dropping funnel.

  • The reaction mixture is heated to reflux and maintained at that temperature for 12 hours. The reaction progress is monitored by GC.

  • After completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Visualizations

G Simplified Reaction Pathway for this compound Synthesis 1-Butanol 1-Butanol Sodium Butoxide Sodium Butoxide 1-Butanol->Sodium Butoxide Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Sodium Butoxide This compound This compound Sodium Butoxide->this compound SN2 Reaction Sodium Chloride Sodium Chloride Sodium Butoxide->Sodium Chloride 2-chloro-1-methoxyethane 2-chloro-1-methoxyethane 2-chloro-1-methoxyethane->this compound 2-chloro-1-methoxyethane->Sodium Chloride

Caption: Simplified Williamson-type synthesis pathway.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (GC/TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase Time/Temperature incomplete->increase_params check_byproducts Analyze for Byproducts (GC-MS) complete->check_byproducts elimination High Elimination Byproduct check_byproducts->elimination Butene Detected other_byproducts Other Byproducts check_byproducts->other_byproducts Other Peaks optimize_workup Optimize Workup/Purification check_byproducts->optimize_workup No Major Byproducts lower_temp Lower Reaction Temperature elimination->lower_temp check_purity Check Starting Material Purity other_byproducts->check_purity

Caption: Logical workflow for troubleshooting low product yield.

References

analytical method development for 2-Methoxy-1-butanol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of 2-Methoxy-1-butanol quantification. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in pharmaceutical samples?

A1: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and robust technique for quantifying volatile residual solvents like this compound. Headspace (HS) sampling is often preferred over direct liquid injection to minimize matrix effects and protect the GC system from non-volatile sample components. While High-Performance Liquid Chromatography (HPLC) can be used, it is generally less suitable for such a volatile analyte.

Q2: Which GC column is recommended for the analysis of this compound?

A2: A polar stationary phase is generally recommended for the analysis of alcohols. A common choice is a column with a polyethylene (B3416737) glycol (PEG) phase, often referred to as a WAX-type column (e.g., G16 phase as per USP). A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., G43 phase) can also be used and is a common choice for residual solvent analysis under USP <467>. The selection will depend on the specific sample matrix and potential co-eluting solvents.

Q3: What are the key validation parameters to consider for a quantitative method for this compound?

A3: As with any quantitative analytical method, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. These parameters ensure the method is reliable and suitable for its intended purpose.[1][2][3]

Q4: How should samples be prepared for headspace GC analysis of this compound?

A4: The drug substance or product is typically dissolved in a high-boiling point solvent in a sealed headspace vial.[4] Common diluents include dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). The vial is then heated to allow the volatile this compound to partition into the headspace before a sample of the vapor is injected into the GC.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

  • Answer:

    • Cause: Peak tailing for polar compounds like alcohols is often due to active sites in the GC system, particularly in the injector liner or at the head of the column.[5][6]

    • Solution:

      • Check the Inlet Liner: Ensure you are using a deactivated glass liner. If the liner is old or has visible residue, replace it.

      • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the front of the column. Trim 10-20 cm from the inlet side of the column.

      • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

      • Injection Temperature: An injection temperature that is too low can contribute to peak tailing. Ensure the temperature is sufficient to volatilize the analyte and solvent effectively.

  • Question: The this compound peak is fronting. What is the likely reason?

  • Answer:

    • Cause: Peak fronting is a classic sign of column overload, where too much analyte is being introduced onto the column.[6]

    • Solution:

      • Dilute the Sample: Prepare a more dilute sample solution.

      • Increase the Split Ratio: If using a split injection, increasing the split ratio will decrease the amount of sample entering the column.

      • Reduce Injection Volume: If possible with your autosampler, reduce the volume of headspace injected.

Problem 2: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I investigate?

  • Answer:

    • Cause: Shifting retention times are typically caused by fluctuations in carrier gas flow rate, oven temperature, or leaks in the system.[7][8]

    • Solution:

      • Check for Leaks: Perform a leak check on the system, paying close attention to the septum, column fittings, and gas lines.

      • Verify Flow Rate: Use an electronic flow meter to confirm that the carrier gas flow rate at the detector outlet is correct and stable.

      • Oven Temperature Program: Ensure the GC oven is calibrated and that the temperature program is consistent for each run.

      • Headspace Pressure: For headspace analysis, ensure the vial pressurization is consistent.

Problem 3: Poor Resolution from Other Solvents

  • Question: this compound is co-eluting with another solvent in my sample. How can I improve the separation?

  • Answer:

    • Cause: Co-elution occurs when two or more compounds have very similar retention times under the current chromatographic conditions. A potential co-eluting solvent for this compound is butanol, which has a similar boiling point.[9]

    • Solution:

      • Optimize the Temperature Program: A slower temperature ramp rate can often improve the resolution of closely eluting peaks.

      • Change the Column: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase (e.g., from a WAX to a G43 phase or vice versa) can alter the elution order and improve separation.[10]

      • Adjust Carrier Gas Flow Rate: Lowering the carrier gas flow rate can sometimes increase resolution, although this will also increase the analysis time.

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace GC-FID

This protocol provides a general method for the quantification of this compound in a drug substance.

1. Sample Preparation:

  • Standard Solution: Prepare a stock standard of this compound in DMSO. From this, prepare a series of calibration standards in DMSO covering the desired concentration range (e.g., 50 ppm to 1500 ppm).

  • Sample Solution: Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial. Add a precise volume of DMSO to achieve a known concentration (e.g., 5 mL).

2. GC-FID and Headspace Parameters:

Parameter Setting
GC System Agilent 7890 or equivalent
Column DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent
Carrier Gas Helium, constant flow at 5.0 mL/min
Injector Split, 10:1 ratio
Inlet Temperature 200 °C
Oven Program 50 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 5 min
Detector FID at 250 °C
Headspace Sampler Agilent 7697A or equivalent
Vial Equilibration Temp 80 °C
Vial Equilibration Time 20 min
Injection Volume 1 mL of headspace

3. Method Validation Data (Illustrative):

  • Linearity:

Concentration (ppm)Peak Area (µV*s)
5012,500
10025,200
25063,000
500126,000
1000251,500
1500378,000
Correlation Coefficient (r²) > 0.999
  • Precision (Repeatability):

Sample IDConcentration Found (ppm)
1495
2502
3498
4505
5496
6501
Mean 499.5
Standard Deviation 3.8
% RSD 0.76%
  • Accuracy (Spike Recovery):

Spike LevelTheoretical Conc. (ppm)Measured Conc. (ppm)% Recovery
50%25024598.0%
100%500503100.6%
150%750759101.2%

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC-FID Analysis cluster_data Data Processing & Quantification Sample Weigh Drug Substance Dilute_Sample Dissolve in DMSO in Vial Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Prepare Calibration Standards in DMSO Standard->Dilute_Standard Equilibrate Equilibrate Vials in HS Oven Dilute_Sample->Equilibrate Dilute_Standard->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Calculate Concentration in Sample Integrate->Quantify Sample Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start Problem with Chromatography? PeakShape Poor Peak Shape? Start->PeakShape Yes RT_Shift Retention Time Shifting? Start->RT_Shift No Tailing Tailing Peak PeakShape->Tailing Tailing Fronting Fronting Peak PeakShape->Fronting Fronting CheckLiner Replace/Clean Injector Liner Tailing->CheckLiner DiluteSample Dilute Sample or Increase Split Ratio Fronting->DiluteSample TrimColumn Trim Column Inlet CheckLiner->TrimColumn CheckLeaks Perform System Leak Check RT_Shift->CheckLeaks Yes Resolution Poor Resolution? RT_Shift->Resolution No VerifyFlow Verify Carrier Gas Flow Rate CheckLeaks->VerifyFlow OptimizeTemp Optimize Oven Temperature Program Resolution->OptimizeTemp Yes ChangeColumn Use Column with Different Polarity OptimizeTemp->ChangeColumn

Caption: Troubleshooting decision tree for GC analysis.

References

resolving peak tailing issues in GC analysis of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 2-Methoxy-1-butanol

Welcome to our dedicated troubleshooting resource for the Gas Chromatography (GC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a primary focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my GC chromatogram?

Peak tailing for this compound, a polar alcohol, is a frequent chromatographic issue.[1][2] It occurs when the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[3] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[4][5] The primary cause is often undesirable chemical interactions between the polar hydroxyl group (-OH) of the analyte and active sites within the GC system.[2][6]

Key Causes of Peak Tailing for this compound:

  • Active Sites: The most common culprits are exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, glass wool, the column itself, or metal surfaces in the flow path.[1][5] These active sites can form hydrogen bonds with the alcohol, causing a secondary retention mechanism that delays some of the analyte molecules and results in a tailing peak.[2]

  • Column Contamination: Buildup of non-volatile residues from previous injections at the head of the column can create new active sites or interfere with the proper partitioning of the analyte.[3][5][6]

  • Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet or detector, or leaks can create dead volumes and turbulence in the carrier gas flow path, leading to peak distortion.[4][5][7]

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and instantaneously, causing a slow and uneven introduction of the sample onto the column, which can lead to peak broadening or tailing.[5][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase. While this more commonly causes peak fronting, it can also contribute to tailing in some instances.[1][5][9]

  • Inappropriate Column Choice: Using a non-polar column for a polar analyte like this compound can lead to poor peak shape. A column with a stationary phase of similar polarity to the analyte is generally recommended.[9][10]

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving peak tailing issues with this compound.

Guide 1: Systematic Troubleshooting Workflow

A logical, step-by-step approach is the most efficient way to identify and resolve the source of peak tailing. The following workflow starts with the most common and easiest-to-fix issues.

G A Start: Peak Tailing Observed for this compound B Step 1: Perform Inlet Maintenance - Replace liner with a new, deactivated one. - Replace septum and O-ring. A->B C Re-analyze Sample B->C D Peak Shape Improved? C->D E Step 2: Perform Column Maintenance - Trim 10-20 cm from the column inlet. - Re-install and condition the column. D->E No L Problem Resolved D->L Yes F Re-analyze Sample E->F G Peak Shape Improved? F->G H Step 3: Review and Optimize GC Method - Check inlet temperature. - Evaluate column choice (polarity). - Check carrier gas flow rate. G->H No G->L Yes I Re-analyze Sample H->I J Peak Shape Improved? I->J K Step 4: Consider Advanced Solutions - Use a guard column. - Consider derivatization of the analyte. J->K No J->L Yes M Issue Persists: Contact Technical Support K->M

Caption: Systematic workflow for troubleshooting peak tailing.

Guide 2: Inlet System Maintenance

The inlet is the most common source of activity and contamination in a GC system.[1]

Q2: How do I perform proper inlet maintenance?

A detailed protocol for replacing the inlet liner and septum is provided below. Regular inlet maintenance is crucial for achieving good peak shape, especially for active compounds like alcohols.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the system to cool down.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or the gas cylinder.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Carefully remove the inlet liner using appropriate forceps. Note the orientation of the liner.

  • Install New Liner: Insert a new, deactivated liner of the same type. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet components in the reverse order of removal.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Guide 3: Column Selection and Care

The choice and condition of the GC column are critical for analyzing polar compounds.

Q3: What is the best type of GC column for this compound analysis?

For polar analytes like this compound, a column with a stationary phase of similar polarity is recommended.[10] This promotes better interaction and peak shape. Using a highly inert column is also crucial to minimize interactions with active sites.[1]

Table 1: Recommended GC Column Phases for Polar Alcohols

Stationary Phase TypePolarityCommon Trade NamesSuitability for this compound
Polyethylene Glycol (PEG)PolarWAX, FFAPExcellent: High polarity provides good selectivity for alcohols.[11]
6% CyanopropylphenylIntermediateDB-624, Rtx-624Good: Offers a good balance of polarity for general-purpose analysis.[12]
5% Phenyl PolysiloxaneLow/IntermediateDB-5, HP-5msFair: Can be used, but may exhibit more tailing for highly polar alcohols.[13]

Q4: My peak tailing persists after inlet maintenance. Could the column be the issue?

Yes, the column itself is a likely cause.[14] Contamination at the head of the column or degradation of the stationary phase can lead to peak tailing.

Experimental Protocol: Column Trimming and Re-installation

  • System Cooldown: Cool down the inlet and oven and turn off the carrier gas.

  • Column Removal: Carefully disconnect the column from the inlet.

  • Column Trimming: Using a ceramic scoring wafer or a specialized tool, score the column tubing about 10-20 cm from the inlet end.[3] Make a clean, square break.[4][7] Examine the cut with a magnifying glass to ensure it is not ragged.

  • Column Re-installation: Re-install the column in the inlet, ensuring the correct insertion depth according to the manufacturer's instructions. An improper installation depth can create dead volume.[4][7]

  • System Conditioning: Once the column is re-installed and the system is leak-free, condition the column by heating it to a temperature slightly above the analysis temperature (but below the column's maximum operating temperature) for a period of time to remove any contaminants.

Guide 4: Method Parameter Optimization

Sub-optimal GC method parameters can significantly impact peak shape.

Q5: How does the inlet temperature affect the peak shape of this compound?

The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample.[5] A temperature that is too low can cause slow sample introduction and lead to peak broadening or tailing.[8] However, an excessively high temperature can cause thermal degradation of the analyte.

Table 2: Example Inlet Temperature Effects on Peak Shape

Inlet TemperatureExpected Peak Shape for this compoundRationale
150°CPotentially broad or tailingMay be too low for complete and rapid vaporization.
200°C - 250°CGenerally optimalBalances efficient vaporization with minimal degradation risk.[1]
> 280°CRisk of degradation, potential for peak distortionIncreased risk of thermal breakdown of the analyte.

Note: The optimal temperature should be determined empirically for your specific instrument and conditions.

Q6: Can other method parameters be adjusted to improve peak shape?

Yes, several other parameters can be optimized.

  • Carrier Gas Flow Rate: Ensure the flow rate is optimal for your column dimensions. A flow rate that is too low can increase the time the analyte spends in the system, increasing the chance for interaction with active sites.[14]

  • Injection Volume: If column overload is suspected, reduce the injection volume or dilute the sample.[1][9]

  • Split Ratio: For split injections, a low split ratio may not be sufficient to ensure a sharp injection band. Increasing the split ratio can sometimes improve peak shape.[9]

Advanced Solutions

Q7: I have tried all the above troubleshooting steps, but the peak tailing for this compound remains. What else can I do?

If standard troubleshooting fails, consider these advanced strategies:

  • Use a Guard Column: A deactivated guard column installed before the analytical column can "trap" non-volatile residues and protect the analytical column from contamination.[15][16]

  • Derivatization: This chemical process modifies the analyte to make it more suitable for GC analysis. For alcohols, silylation is a common technique that replaces the active hydrogen of the hydroxyl group with a less polar trimethylsilyl (B98337) (TMS) group. This reduces the polarity of the analyte and its potential for hydrogen bonding, often resulting in significantly improved peak shape.[2][9]

G cluster_0 Analyte Interaction with Active Site cluster_1 Derivatization as a Solution Analyte This compound (R-OH) Interaction Hydrogen Bonding Analyte->Interaction ActiveSite Active Site (e.g., Si-OH) ActiveSite->Interaction Tailing Peak Tailing Interaction->Tailing DerivAnalyte Derivatized Analyte (R-O-TMS) NoInteraction Reduced Interaction DerivAnalyte->NoInteraction ImprovedPeak Symmetrical Peak NoInteraction->ImprovedPeak ActiveSite2 Active Site (e.g., Si-OH)

Caption: Chemical cause of peak tailing and the effect of derivatization.

References

Technical Support Center: Optimizing Chiral Separation of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 2-Methoxy-1-butanol. Our aim is to offer practical, direct solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I struggling to achieve baseline separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC)?

A1: Achieving chiral separation of small, polar, and structurally flexible molecules like this compound on common chiral stationary phases (CSPs) in HPLC can be challenging. The limited number of interaction points on the molecule can make it difficult for the chiral stationary phase to effectively differentiate between the two enantiomers. While polysaccharide-based columns are versatile, they may not provide sufficient selectivity for this type of analyte in either normal-phase or reversed-phase modes.

Q2: What is the recommended alternative chromatographic technique for this separation?

A2: For small, volatile, and polar chiral molecules like this compound, Gas Chromatography (GC) with a chiral stationary phase is often the more successful approach. Chiral GC columns, particularly those based on cyclodextrin (B1172386) derivatives, offer excellent enantioselectivity for a wide range of small chiral alcohols.

Q3: Do I need to derivatize this compound before GC analysis?

A3: While some volatile alcohols can be analyzed directly, derivatization is a common strategy to improve peak shape and enhance enantioselectivity. Converting the hydroxyl group to a less polar derivative, such as an acetate (B1210297) or trifluoroacetate (B77799) ester, can improve volatility and interaction with the chiral stationary phase. It is recommended to first attempt the separation without derivatization and then explore derivatization if the resolution is not satisfactory.

Q4: Which type of chiral GC column is most suitable for separating this compound?

A4: Cyclodextrin-based chiral stationary phases are highly recommended for the separation of small chiral alcohols. Columns with β-cyclodextrin derivatives, such as those with trifluoroacetyl or permethyl substitutions, have demonstrated broad applicability for this class of compounds.

Q5: How can I improve the reproducibility of my chiral GC method?

A5: To enhance reproducibility, ensure precise control over all chromatographic parameters. This includes maintaining a consistent oven temperature program, carrier gas flow rate, and injection volume. For split injections, a consistent split ratio is crucial. Thorough equilibration of the column between runs is also essential for stable retention times and resolution.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers in Chiral GC

If you are observing co-eluting or poorly resolved enantiomeric peaks for this compound, follow this troubleshooting workflow:

start Poor or No Resolution step1 Optimize Oven Temperature Program start->step1 step2 Lower Initial Temperature step1->step2 If peaks are broad step3 Reduce Ramp Rate step1->step3 If peaks are close step4 Consider Isothermal Conditions step1->step4 For simple mixtures step5 Evaluate Carrier Gas Flow Rate step2->step5 step3->step5 step4->step5 step6 Decrease Flow Rate step5->step6 If resolution is still poor step7 Attempt Derivatization step6->step7 If optimization is insufficient end Improved Resolution step6->end step8 Screen Different Chiral GC Columns step7->step8 If derivatization doesn't resolve step7->end step8->end

Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Optimize Oven Temperature Program:

    • Lower the initial oven temperature: A lower starting temperature can enhance the differential interaction between the enantiomers and the chiral stationary phase, leading to better separation.

    • Reduce the temperature ramp rate: A slower ramp rate (e.g., 1-2°C/min) allows for more equilibrium time on the column, which can significantly improve resolution.

    • Consider an isothermal run: For simpler samples, an isothermal oven temperature just below the elution temperature of the analytes can sometimes provide the best resolution.

  • Adjust Carrier Gas Flow Rate:

    • Chiral separations often benefit from lower-than-standard carrier gas flow rates. Reducing the flow rate increases the interaction time with the stationary phase, which can improve resolution.

  • Attempt Derivatization:

    • If optimizing the temperature program and flow rate is insufficient, consider derivatizing the hydroxyl group of this compound. Common derivatizing agents for alcohols include acetic anhydride (B1165640) or trifluoroacetic anhydride.

  • Screen Different Chiral GC Columns:

    • If resolution is still not achieved, the chosen stationary phase may not be suitable. Screen other cyclodextrin-based columns with different derivatives to find one that provides the necessary selectivity.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. Use the following decision tree to diagnose and resolve this issue:

start Peak Tailing Observed step1 Check for Active Sites in the System start->step1 step2 Use a Deactivated Inlet Liner step1->step2 Suspect inlet step5 Evaluate Sample Overload step1->step5 If peaks are broad and tailing step3 Trim the Column step2->step3 If tailing persists end Symmetrical Peaks step2->end step4 Consider Derivatization step3->step4 If tailing is inherent to the analyte step4->end step6 Decrease Injection Volume/Concentration step5->step6 step6->end

Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Check for Active Sites: The polar hydroxyl group of this compound can interact with active sites in the GC system, such as the inlet liner or the front of the column, causing peak tailing.

    • Use a deactivated inlet liner: Ensure a high-quality, deactivated liner is installed.

    • Trim the column: If the front of the column is contaminated, trimming a small section (e.g., 10-20 cm) can restore peak shape.

  • Consider Derivatization: As mentioned for resolution, derivatization can also mitigate peak tailing by masking the polar hydroxyl group.

  • Evaluate Sample Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Reduce injection volume or sample concentration: Dilute the sample or decrease the injection volume to see if peak shape improves.

Experimental Protocols

Recommended Starting Protocol for Chiral GC Analysis of this compound

This protocol provides a robust starting point for method development. Optimization will likely be necessary to achieve baseline separation.

Table 1: Recommended GC Starting Conditions

ParameterRecommended Setting
Column Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 220 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp at 2 °C/min to 150 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp 250 °C

Sample Preparation (Without Derivatization):

  • Prepare a stock solution of racemic this compound in a high-purity solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to a working concentration of approximately 10-100 µg/mL. The optimal concentration will depend on detector sensitivity.

Sample Preparation (With Derivatization - Acetylation Example):

  • To 1 mg of racemic this compound, add 200 µL of pyridine (B92270) and 200 µL of acetic anhydride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Allow the reaction to cool to room temperature.

  • Evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane) for GC analysis.

Table 2: Mobile Phase Optimization for Normal-Phase HPLC (For Screening Purposes)

While GC is recommended, if HPLC is the only available technique, a screening approach using normal-phase chromatography is the most likely to yield some separation.

Mobile Phase Composition (v/v)Rationale
n-Hexane / Isopropanol (90:10)A standard starting point for many chiral separations.
n-Hexane / Ethanol (95:5)Ethanol can offer different selectivity compared to isopropanol.
n-Hexane / 2-Propanol / Acetonitrile (B52724) (85:10:5)The addition of a more polar solvent like acetonitrile can sometimes improve peak shape and resolution.

Note: For all HPLC mobile phases, ensure the use of high-purity, HPLC-grade solvents. The column should be thoroughly equilibrated with the mobile phase before analysis. A lower flow rate (e.g., 0.5 mL/min) can sometimes improve chiral resolution in HPLC.[1]

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality control step. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of 2-Methoxy-1-butanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative performance data are presented to assist in selecting the most suitable method for specific research needs.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the GC column, leading to different retention times. For chiral alcohols like this compound, cyclodextrin-based CSPs are particularly effective. In some cases, derivatization of the alcohol to a more volatile ester or other derivative can enhance separation efficiency.

Experimental Protocol: Direct Analysis on a Chiral GC Column

This protocol is adapted from established methods for the analysis of similar small chiral alcohols.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

  • If derivatization is required to improve peak shape or resolution, the alcohol can be acetylated. To a solution of this compound (10 mg) in dichloromethane (1 mL), add acetic anhydride (B1165640) (50 µL) and a catalytic amount of pyridine (B92270) (10 µL). Stir the mixture at room temperature for 1 hour. Quench the reaction with water (1 mL), extract the organic layer, dry it over anhydrous sodium sulfate, and dilute for GC analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one based on a cyclodextrin (B1172386) derivative (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate or pressure (e.g., 1 mL/min or 30 psi).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: 40 °C (hold for 2 min), then ramp to 120 °C at 2 °C/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Experimental Workflow: Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_analysis Data Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject column Chiral Column inject->column Separation detector FID column->detector Detection chromatogram Chromatogram detector->chromatogram calculate_ee Calculate ee% chromatogram->calculate_ee

Workflow for Chiral GC Analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation. It can be performed directly using a chiral stationary phase (CSP) or indirectly after derivatization of the analyte to form diastereomers, which are then separated on a standard achiral column.

Experimental Protocol: Direct Analysis on a Chiral Stationary Phase

This protocol is based on general methods for the separation of chiral alcohols on polysaccharide-based CSPs.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV or Refractive Index (RI) detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (if response is sufficient) or RI detector.

  • Injection Volume: 10-20 µL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC.

Experimental Workflow: Direct Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis start This compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject column Chiral Stationary Phase inject->column Separation detector UV/RI Detector column->detector Detection chromatogram Chromatogram detector->chromatogram calculate_ee Calculate ee% chromatogram->calculate_ee

Workflow for Direct Chiral HPLC Analysis.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Experimental Protocol: Using a Chiral Solvating Agent

This protocol is a general procedure for using a CSA like (R)-(+)-1,1'-Bi-2-naphthol (BINOL).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals for monitoring.

  • Prepare a stock solution of the chiral solvating agent (e.g., (R)-BINOL) in the same deuterated solvent.

  • Add a specific molar equivalent of the CSA to the NMR tube containing the analyte. Common molar ratios of CSA to analyte range from 1:1 to 3:1.

  • Gently mix the sample and allow it to equilibrate for a few minutes before acquiring the spectrum.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard ¹H NMR experiment is typically sufficient.

Data Analysis:

  • Identify a proton signal (e.g., the methoxy (B1213986) protons or the protons on the carbon bearing the hydroxyl group) that shows baseline separation for the two diastereomeric complexes.

  • Carefully integrate the separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte.

Experimental Workflow: NMR Analysis with a Chiral Solvating Agent

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve add_csa Add Chiral Solvating Agent dissolve->add_csa nmr_tube NMR Tube add_csa->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer Acquire Spectrum spectrum ¹H NMR Spectrum spectrometer->spectrum integrate Integrate Separated Signals spectrum->integrate calculate_ee Calculate ee% integrate->calculate_ee

Workflow for NMR Analysis with a CSA.

Comparison of Methods

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agent
Principle Differential partitioning on a chiral stationary phase.Differential interaction with a chiral stationary phase or separation of diastereomers.Formation of transient diastereomeric complexes with different chemical shifts.
Sample Volatility Required. Derivatization may be necessary.Not required.Not required.
Analysis Time Typically 15-30 minutes per sample.Typically 10-20 minutes per sample.Typically 5-15 minutes per sample.
Resolution Generally provides high resolution.High resolution, especially with modern columns.Can be lower; depends on the CSA and analyte.
Sensitivity High (ng to pg level with FID).High (µg to ng level with UV/RI).Lower (mg to µg level).
Sample Throughput Moderate; amenable to automation.High; well-suited for autosamplers.High; can be automated with sample changers.
Method Development Requires screening of chiral columns and temperature programs.Requires screening of chiral columns and mobile phases.Requires screening of CSAs, solvents, and concentrations.
Cost Moderate instrument cost; chiral columns can be expensive.High instrument cost; chiral columns are a significant expense.High instrument cost; CSAs are generally less expensive than chiral columns.
Sample Recovery Destructive.Non-destructive (sample can be collected).Non-destructive.

Conclusion

The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • Chiral GC is an excellent choice for routine analysis of volatile compounds, offering high resolution and sensitivity.

  • Chiral HPLC is a versatile and robust technique suitable for a wide range of compounds, with the flexibility of both direct and indirect methods.

  • NMR spectroscopy with a chiral solvating agent provides a rapid and non-destructive method that is particularly useful for high-throughput screening and reaction monitoring, although it may offer lower sensitivity and resolution compared to chromatographic techniques.

For researchers in drug development and process chemistry, having access to at least two of these techniques can provide complementary information and robust validation of enantiomeric excess measurements.

A Comparative Guide to Purity Validation of 2-Methoxy-1-butanol: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents like 2-Methoxy-1-butanol is a critical aspect of quality control and experimental validity. This guide provides an objective comparison between two common analytical techniques for assessing the quality of this compound: Karl Fischer titration for water content determination and Gas Chromatography (GC) for purity assay and impurity profiling.

While direct titration for the assay of this compound is not a standard method, Karl Fischer titration is an essential titrimetric method for quantifying water, a key impurity.[1][2] Gas chromatography, on the other hand, is a powerful separation technique capable of providing a detailed impurity profile and a precise purity value for the main component.[3][4] This guide will delve into the experimental protocols for both methods, present comparative data, and offer visualizations of the analytical workflows.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific purity attribute being investigated. Karl Fischer titration is highly specific for water content, while Gas Chromatography provides a broader picture of all volatile components. The following table summarizes the key performance characteristics of each method.

ParameterKarl Fischer Titration (Volumetric)Gas Chromatography (GC-FID)
Principle Titration based on the stoichiometric reaction of iodine with water.[5]Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection.[6]
Analyte(s) Water contentThis compound and volatile impurities
Typical Purity Range Measures water content, typically in the range of ppm to % levels.[7]Determines the purity of the main component, often in the range of 95-99.9%.[8][9]
Specificity Highly specific to water.High, capable of separating structurally similar impurities.
Limit of Detection ppm levels for coulometric KF.[7]ppm levels for many impurities.
Precision (RSD) Typically < 2%Typically < 1% for the main component.
Accuracy (% Recovery) 98 - 102%98 - 102%
Analysis Time 5-15 minutes per sample.15-30 minutes per sample.
Instrumentation Karl Fischer TitratorGas Chromatograph with Flame Ionization Detector (FID)
Experimental Protocols

Detailed methodologies for both Karl Fischer titration and Gas Chromatography are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Experimental Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Burette with a suitable titrant

  • Titration vessel

  • Magnetic stirrer

  • Syringe for sample injection

  • Karl Fischer Titrant (e.g., single-component reagent with a titer of 5 mg/mL)

  • Karl Fischer Solvent (e.g., anhydrous methanol)[10]

  • Water standard for titer determination (e.g., sodium tartrate dihydrate)[5]

  • This compound sample

Procedure:

  • Titrant Standardization (Titer Determination):

    • Add a known volume of Karl Fischer solvent to the titration vessel.

    • Titrate the solvent to a stable, dry endpoint with the Karl Fischer titrant.

    • Accurately weigh a specific amount of water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.

    • Titrate with the Karl Fischer titrant until the endpoint is reached.

    • The titer (mg/mL) is calculated based on the mass of water in the standard and the volume of titrant consumed. Perform this in triplicate and calculate the average titer.

  • Sample Analysis:

    • Add a known volume of Karl Fischer solvent to the titration vessel.

    • Titrate the solvent to a stable, dry endpoint.

    • Accurately weigh and inject a known amount of the this compound sample into the vessel.

    • Titrate with the standardized Karl Fischer titrant to the endpoint.

    • The water content in the sample is calculated using the following formula:

    Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

  • Data Reporting:

    • Report the average water content from at least three determinations.

Experimental Protocol 2: Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound and identify potential volatile impurities.

Materials:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler or manual syringe for injection.

  • GC column suitable for alcohol analysis (e.g., a polar capillary column like a DB-WAX or equivalent).[4]

  • Carrier gas (e.g., Helium or Nitrogen, high purity).[3]

  • Hydrogen and Air for the FID.

  • Data acquisition and processing software.

  • This compound sample.

  • High-purity solvent for dilution (e.g., methanol (B129727) or ethanol), if necessary.

  • Reference standards for potential impurities, if available for identification.

Procedure:

  • GC Instrument and Method Setup:

    • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.[4]

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Carrier Gas Flow: Constant flow, e.g., 1 mL/min.

    • Detector Temperature: 280 °C.

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., 1% v/v in methanol) if direct injection of the neat sample overloads the column.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram.

  • Data Analysis and Purity Calculation:

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) × 100

    • Note: This method assumes that all components have a similar response factor in the FID. For higher accuracy, a corrected area percent method using relative response factors determined from standards should be used.

  • Data Reporting:

    • Report the purity of this compound as a percentage.

    • Report the retention times and area percentages of any detected impurities.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

Karl_Fischer_Titration_Workflow cluster_prep Preparation cluster_std Standardization cluster_sample Sample Analysis Titrant Prepare Titrant AddSolvent Add Solvent to Vessel Titrant->AddSolvent AddSolvent2 Add Solvent to Vessel Titrant->AddSolvent2 Solvent Prepare Solvent Solvent->AddSolvent Solvent->AddSolvent2 PreTitrate Pre-titrate to Dryness AddSolvent->PreTitrate AddStd Add Water Standard PreTitrate->AddStd TitrateStd Titrate Standard AddStd->TitrateStd CalcTiter Calculate Titer TitrateStd->CalcTiter TitrateSample Titrate Sample CalcTiter->TitrateSample Use Titer PreTitrate2 Pre-titrate to Dryness AddSolvent2->PreTitrate2 AddSample Add Sample PreTitrate2->AddSample AddSample->TitrateSample CalcWater Calculate Water Content TitrateSample->CalcWater

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

GC_Purity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Sample (Dilute if necessary) Inject Inject Sample SamplePrep->Inject GCSetup GC Method Setup (Temp, Flow, etc.) Separate Chromatographic Separation GCSetup->Separate Inject->Separate Detect FID Detection Separate->Detect Record Record Chromatogram Detect->Record Integrate Integrate Peak Areas Record->Integrate Identify Identify Peaks Integrate->Identify Calculate Calculate % Purity (Area Percent) Identify->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Purity Analysis by Gas Chromatography.

References

comparative study of 2-Methoxy-1-butanol and other chiral alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Methoxy-1-butanol and Other Chiral Alcohols in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral alcohol is a critical decision in the development of stereoselective synthetic routes. Chiral alcohols are versatile building blocks, capable of acting as chiral auxiliaries, ligands for metal catalysts, or chiral solvents. This guide provides a comparative study of this compound against other well-established chiral alcohols used in asymmetric synthesis.

Due to a notable lack of published performance data for this compound in asymmetric synthesis applications, this guide establishes a comparative framework using widely recognized chiral alcohols. The data presented for established chiral alcohols are sourced from the literature, while the entry for this compound serves as a template for its evaluation upon experimental investigation.

Overview of this compound

This compound is a chiral alcohol with the chemical formula C5H12O2.[1][2][3][4] Its structure features both a primary alcohol and a methoxy (B1213986) group, suggesting potential for use as a chiral building block or a bidentate ligand.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 15467-25-1[1][4][5][6]
Molecular Formula C5H12O2[1][2]
Molecular Weight 104.15 g/mol [1][3]
Boiling Point 146 °C[5]
Flash Point 47 °C[5]
Density 0.93 g/mL at 20°C[5]
Refractive Index 1.42[5]

While these properties are documented, its efficacy in inducing stereoselectivity in chemical reactions is not well-established in peer-reviewed literature.

Performance Comparison in a Benchmark Reaction: Asymmetric Ketone Reduction

The enantioselective reduction of a prochiral ketone, such as acetophenone (B1666503), to the corresponding chiral secondary alcohol is a standard benchmark reaction to evaluate the effectiveness of chiral catalysts and auxiliaries.[7] The following table summarizes the performance of well-established chiral systems in this reaction, alongside a placeholder for the hypothetical performance of a catalyst derived from this compound.

Table 1: Performance of Chiral Alcohols/Catalysts in the Asymmetric Reduction of Acetophenone

Chiral Alcohol / Catalyst PrecursorCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)
This compound Hypothetical(R/S)-1-phenylethanolData not availableData not available
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Corey-Bakshi-Shibata (CBS) Catalyst(R)-1-phenylethanol96[7]97[7]
Lactobacillus paracasei BD101 Whole Cell Biocatalyst(S)-1-phenylethanol>99 (conversion)>99

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following is a detailed methodology for the asymmetric reduction of acetophenone using a chiral catalyst, which can be adapted for the evaluation of new chiral alcohols like this compound.

Protocol: Asymmetric Reduction of Acetophenone using a Borane-Based Catalyst

1. Objective: To reduce acetophenone to 1-phenylethanol (B42297) enantioselectively using a chiral catalyst derived from a chiral alcohol and a borane (B79455) source.

2. Principle: A chiral catalyst, often an oxazaborolidine formed in situ from a chiral amino alcohol and borane, coordinates to the ketone. This coordination directs the hydride delivery from a stoichiometric borane reagent to one face of the ketone, resulting in an excess of one enantiomer of the alcohol product.[8]

3. Materials and Reagents:

  • Chiral alcohol (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol or the novel alcohol being tested)
  • Borane dimethyl sulfide (B99878) complex (BMS) or borane-THF complex
  • Acetophenone
  • Anhydrous tetrahydrofuran (B95107) (THF)
  • Methanol (B129727)
  • Anhydrous magnesium sulfate (B86663) or sodium sulfate
  • Standard workup reagents (e.g., aqueous HCl, saturated sodium bicarbonate, brine)
  • Deuterated chloroform (B151607) (CDCl3) for NMR analysis
  • Chiral HPLC or GC column for ee determination

4. Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations
  • Magnetic stirrer and hotplate
  • Rotary evaporator
  • Nuclear Magnetic Resonance (NMR) spectrometer
  • High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a chiral column

5. Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral alcohol (e.g., 0.1 mmol) in anhydrous THF (5 mL). Add the borane source (e.g., 0.1 mmol of BMS) dropwise at room temperature. Stir the mixture for 1 hour to form the chiral catalyst.
  • Reduction Reaction: Cool the catalyst solution to the desired temperature (e.g., -40°C to -78°C).[8] In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution slowly to the catalyst solution. Then, add a stoichiometric amount of the borane source (e.g., 1.0 mmol of BMS) dropwise to the reaction mixture.
  • Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, quench it by the slow addition of methanol at the reaction temperature.
  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add diethyl ether and a dilute aqueous acid (e.g., 1M HCl) to the residue. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
  • Purification and Analysis: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the resulting 1-phenylethanol by flash column chromatography if necessary. Determine the yield. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[8]

Visualization of Workflows and Pathways

Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate a general workflow for evaluating a new chiral alcohol and the mechanism of a CBS reduction.

G cluster_0 Evaluation Workflow for a Novel Chiral Alcohol A Procure or Synthesize Novel Chiral Alcohol B Characterize Physical Properties (NMR, IR, MP/BP) A->B C Select Benchmark Reaction (e.g., Ketone Reduction) B->C D Perform Reaction with Novel Chiral Alcohol C->D E Perform Reaction with Standard Chiral Alcohol C->E F Analyze Products (Yield, ee%) D->F E->F G Compare Performance Data F->G H Optimize Reaction Conditions G->H

Caption: Workflow for the evaluation of a new chiral alcohol.

CBS_Reduction cluster_1 Corey-Bakshi-Shibata (CBS) Reduction Mechanism Catalyst Chiral Oxazaborolidine Catalyst Catalyst->Catalyst Complex Catalyst-Ketone-Borane Ternary Complex Catalyst->Complex Coordination Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Complex Borane Borane Reagent (e.g., BMS) Borane->Complex TransitionState Stereoselective Hydride Transfer Complex->TransitionState Product Chiral Secondary Alcohol TransitionState->Product

Caption: Simplified mechanism of the CBS reduction.

Conclusion

While this compound remains an under-explored chiral alcohol in the context of asymmetric synthesis, this guide provides a framework for its systematic evaluation. By employing standardized benchmark reactions and analytical protocols, researchers can effectively compare its performance against established chiral auxiliaries and catalysts. The provided workflows and mechanistic diagrams serve as a visual aid to conceptualize the evaluation process and the underlying principles of stereoselective synthesis. Further experimental investigation is necessary to fully elucidate the potential of this compound as a valuable tool in the synthesis of enantiomerically pure compounds.

References

A Comparative Guide to 2-Methoxy-1-butanol and 2-methoxyethanol as Solvents in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the design and optimization of chemical reactions, directly impacting reaction kinetics, yield, purity, and overall process safety. This guide provides a detailed, objective comparison of 2-Methoxy-1-butanol and 2-methoxyethanol (B45455), two structurally related ether alcohols, to assist researchers in making informed decisions for their synthetic applications. While both solvents share the presence of ether and alcohol functional groups, their distinct structural differences lead to significant variations in their physical properties, reactivity, and, most critically, their safety profiles.

Executive Summary

2-Methoxyethanol, a widely used industrial solvent, is characterized by its high solvency for a broad range of substances. However, its utility is severely hampered by its well-documented reproductive and developmental toxicity. In contrast, this compound presents a potentially safer alternative, though comprehensive toxicological data is less readily available. This guide will delve into the known properties of both solvents, provide theoretical and extrapolated performance comparisons in common organic reactions, and present model experimental protocols.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key properties of this compound and 2-methoxyethanol.

PropertyThis compound2-methoxyethanol
CAS Number 15467-25-1[1][2]109-86-4[3]
Molecular Formula C₅H₁₂O₂[1][2]C₃H₈O₂[3]
Molecular Weight 104.15 g/mol [1][2]76.09 g/mol [3]
Boiling Point 146 °C[1][2]124-125 °C[3]
Density 0.93 g/cm³[1][2]0.965 g/cm³[3]
Flash Point Not specified39 °C (102 °F)[3]
Solubility in Water MiscibleMiscible[3]

Performance in Key Organic Reactions

Direct comparative studies on the performance of this compound and 2-methoxyethanol in specific organic reactions are not extensively available in peer-reviewed literature. However, based on their structural features and the general principles of solvent effects in organic chemistry, we can extrapolate their likely behavior in common reaction types.

Nucleophilic Substitution (Sₙ2) Reactions

Both this compound and 2-methoxyethanol are polar protic solvents. In Sₙ2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile while leaving the anionic nucleophile "naked" and more reactive.[4][5][6][7][8][9] Protic solvents, like the ones , can form hydrogen bonds with the nucleophile, creating a solvent shell that can hinder its approach to the electrophilic carbon, thereby slowing down the reaction rate.[4][6]

  • 2-methoxyethanol : Its smaller size might lead to more effective solvation of the nucleophile, potentially resulting in a slightly slower reaction rate compared to a less coordinating protic solvent.

  • This compound : The larger steric bulk of the butyl group compared to the ethyl group in 2-methoxyethanol may result in a less tightly bound solvent shell around the nucleophile. This could potentially lead to a slightly faster Sₙ2 reaction rate in this compound, assuming all other conditions are equal. However, without direct experimental data, this remains a theoretical advantage.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The choice of solvent in Suzuki-Miyaura coupling is crucial for catalyst stability and activity.[1] While traditional solvents like THF and toluene (B28343) are common, polar, high-boiling point solvents are gaining traction.[1] Glycol ethers, in general, have shown promise in such reactions.[1]

  • 2-methoxyethanol : Its ability to coordinate with the palladium catalyst can be beneficial, potentially stabilizing the active catalytic species. Its high boiling point is also advantageous for reactions requiring elevated temperatures.

  • This compound : With an even higher boiling point, it could be suitable for reactions requiring more forcing conditions. Its solvent properties are expected to be similar to other glycol ethers, making it a plausible candidate for Suzuki-Miyaura reactions. However, the Suzuki-Miyaura reaction is often tolerant to a wide range of solvents, and the choice may not dramatically affect the outcome in all cases.[10]

Reactions Involving Strong Bases (e.g., Grignard Reactions)

Both this compound and 2-methoxyethanol possess a hydroxyl group, making them incompatible as solvents for the formation of Grignard reagents . The acidic proton of the hydroxyl group would quench the highly basic Grignard reagent. However, they can be used as reactants with pre-formed Grignard reagents to synthesize more complex alcohols.[4] The steric hindrance around the hydroxyl group in this compound might slow down its reaction with a Grignard reagent compared to the less hindered 2-methoxyethanol.[4]

Safety and Toxicity Profile

The most significant differentiating factor between these two solvents is their toxicity.

HazardThis compound2-methoxyethanol
GHS Pictograms Flammable liquid and vapor.Flammable, Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, May damage fertility or the unborn child.
Hazard Statements H226: Flammable liquid and vapor.[11]H226, H302, H312, H332, H360[3]
Toxicity Summary Limited data available. Primarily classified as a flammable liquid. No specific data on reproductive or developmental toxicity was found in the public domain.High Toxicity : Known reproductive and developmental toxicant.[3][12][13] Can cause harm to the unborn child and impair fertility.[3][12] Toxic to the bone marrow and testicles.[3][13]

It is crucial to note the significant lack of comprehensive toxicological data for this compound. While it is not currently classified with the severe reproductive and developmental warnings of 2-methoxyethanol, this may be due to a lack of studies rather than a confirmed lower toxicity. Therefore, it should be handled with caution, assuming potential for toxicity until more data becomes available.

Experimental Protocols

The following are generalized experimental protocols for common organic reactions where these solvents could potentially be employed. These are provided as illustrative examples and should be adapted and optimized for specific substrates and reaction conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers.

Reaction: Formation of 4-propoxy-1-nitrobenzene

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (B140041) (1.0 eq) and potassium carbonate (1.5 eq) in either this compound or 2-methoxyethanol (5 mL per gram of 4-nitrophenol).

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromopropane (B46711) (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling

Reaction: Coupling of 4-bromoanisole (B123540) with phenylboronic acid

Protocol:

  • Catalyst and Reagent Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add degassed this compound or 2-methoxyethanol (5 mL per gram of 4-bromoanisole).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by flash chromatography.

Visualizations

Logical Relationship: Solvent Selection Considerations

Solvent_Selection cluster_properties Solvent Properties cluster_reaction Reaction Parameters Physicochemical Physicochemical Solvent_Choice Optimal Solvent Choice Physicochemical->Solvent_Choice Toxicity Toxicity Toxicity->Solvent_Choice Reaction_Type Reaction Type (e.g., SN2, Coupling) Reaction_Type->Solvent_Choice Reaction_Conditions Conditions (Temp, Pressure) Reaction_Conditions->Solvent_Choice

Caption: Key factors influencing the choice of a reaction solvent.

Experimental Workflow: General Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Reagent Setup (Aryl Halide, Boronic Acid, Pd Catalyst, Base) B 2. Add Degassed Solvent (this compound or 2-methoxyethanol) A->B C 3. Heat Under Inert Atmosphere B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purification (Chromatography) E->F G Pure Product F->G

References

Assessing 2-Methoxy-1-butanol as a Chiral Auxiliary: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral auxiliary is a critical step in asymmetric synthesis to control the stereochemical outcome of a reaction. This guide assesses the performance of 2-Methoxy-1-butanol as a chiral auxiliary, comparing it with established alternatives based on available scientific literature.

Overview of Chiral Auxiliaries

Performance of this compound

A thorough review of the scientific literature reveals a lack of published studies assessing the performance of this compound as a chiral auxiliary in asymmetric synthesis. While information on the physical and chemical properties of this compound is available, there is no documented experimental data on its ability to induce chirality, nor are there established protocols for its use in this context.[8][9][10]

In contrast, other methoxy-containing compounds, such as 2-Methoxy-2-(1-naphthyl)propionic acid, have been investigated and proven to be powerful chiral auxiliaries for the enantioresolution of alcohols.[11] However, this does not provide a direct assessment of this compound's potential.

Comparison with Established Chiral Auxiliaries

Without experimental data for this compound, a direct quantitative comparison with established chiral auxiliaries is not possible. The performance of a chiral auxiliary is typically evaluated based on key metrics such as:

  • Diastereoselectivity: The preference for the formation of one diastereomer over another.

  • Enantioselectivity: The preference for the formation of one enantiomer over another after cleavage of the auxiliary.

  • Yield: The overall efficiency of the chemical reaction.

  • Cleavage Conditions: The ease and efficiency of removing the auxiliary from the product.

The following table summarizes typical performance data for commonly used chiral auxiliaries in asymmetric alkylation reactions, a benchmark for assessing their effectiveness.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyloxazolidin-2-onePropionyl imideBenzyl bromide>99:195Evans, D. A., et al. (1982)
(+)-PseudoephedrinePropionamideBenzyl bromide>99:192Myers, A. G., et al. (1997)
(-)-Oppolzer's CamphorsultamPropionyl imideAllyl iodide>98:285Oppolzer, W., et al. (1984)

Hypothetical Experimental Workflow for Assessing a Novel Chiral Auxiliary

To evaluate the potential of a new compound like this compound as a chiral auxiliary, a systematic experimental workflow would be required. The following diagram illustrates the logical steps involved in such an assessment.

G cluster_0 Phase 1: Synthesis and Attachment cluster_1 Phase 2: Asymmetric Reaction cluster_2 Phase 3: Cleavage and Analysis cluster_3 Phase 4: Evaluation A Synthesize enantiomerically pure (R)- and (S)-2-Methoxy-1-butanol B Attach auxiliary to a prochiral substrate (e.g., propionic acid) A->B C Perform a benchmark asymmetric reaction (e.g., enolate alkylation) B->C D Analyze diastereoselectivity (e.g., by NMR or HPLC) C->D E Cleave the chiral auxiliary from the product D->E F Determine enantiomeric excess (e.e.) of the product (e.g., by chiral HPLC) E->F G Recover and assess purity of the auxiliary E->G H Compare d.r., e.e., and yield to established auxiliaries F->H G->H

Caption: Workflow for evaluating a novel chiral auxiliary.

Conclusion

Based on a comprehensive search of the current scientific literature, there is no available data to support an assessment of this compound as a chiral auxiliary. The field of asymmetric synthesis relies on well-documented and empirically validated auxiliaries. While the structure of this compound contains a stereocenter, its effectiveness in controlling the stereochemical outcome of reactions remains unproven. Researchers seeking a reliable chiral auxiliary are advised to consider established options with a proven track record of high stereoselectivity and reaction efficiency. Further research would be necessary to determine if this compound has any utility in this application.

References

A Spectroscopic Comparison of (R)- and (S)-2-Methoxy-1-butanol: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)- and (S)-2-Methoxy-1-butanol are enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. In the fields of drug development and materials science, the specific stereochemistry of a molecule can lead to vastly different biological activities or material properties. Consequently, the ability to accurately identify and differentiate between enantiomers is of paramount importance.

This guide provides a comprehensive comparison of the spectroscopic properties of (R)- and (S)-2-Methoxy-1-butanol. A foundational principle of stereochemistry dictates that enantiomers exhibit identical physical and spectroscopic properties in an achiral environment. Standard spectroscopic techniques such as NMR, IR, and mass spectrometry, performed under typical achiral conditions, will not distinguish between the (R) and (S) forms. Differentiation is only possible when a chiral influence is introduced, such as a chiral solvent, a chiral derivatizing agent, or a chiral stationary phase in chromatography.

This document presents the standard spectroscopic data for 2-Methoxy-1-butanol and details the experimental protocols for both standard achiral analysis and methods for chiral discrimination.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound. As enantiomers, both (R)- and (S)-2-Methoxy-1-butanol produce identical spectra under achiral conditions.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5-3.6m2H-CH₂OH
~3.3-3.4m1H-CH(OCH₃)-
~3.35s3H-OCH₃
~1.4-1.6m2H-CH₂CH₃
~0.9t3H-CH₂CH₃

Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency. The data represents typical values.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1][2]

Chemical Shift (δ) ppmAssignment
~82-83-CH(OCH₃)-
~65-66-CH₂OH
~57-58-OCH₃
~25-26-CH₂CH₃
~9-10-CH₂CH₃

Source: Data compiled from SpectraBase and PubChem.[1][2]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch (Alcohol)
~2960, ~2870StrongC-H Stretch (Alkyl)
~1100StrongC-O Stretch (Ether & Alcohol)

Note: The broadness of the O-H stretch is characteristic and due to hydrogen bonding.[3]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative IntensityAssignment
104Low[M]⁺ (Molecular Ion)
73High[M - OCH₃]⁺
59Base Peak[CH₃OCHCH₂]⁺
45High[CH₂OH]⁺

Note: Fragmentation patterns are used to deduce the structure of the molecule.

Logical & Experimental Workflow Visualizations

The following diagrams illustrate the relationship between enantiomers and their spectra, and the general workflow for their analysis.

G cluster_0 Molecular Structure cluster_1 Spectroscopic Analysis cluster_2 Observed Spectra R_Enantiomer (R)-2-Methoxy-1-butanol Achiral Achiral Conditions (e.g., standard NMR, IR, MS) R_Enantiomer->Achiral Chiral Chiral Conditions (e.g., Chiral GC, Chiral NMR Reagents) R_Enantiomer->Chiral S_Enantiomer (S)-2-Methoxy-1-butanol S_Enantiomer->Achiral S_Enantiomer->Chiral Identical Identical Spectra Achiral->Identical Distinct Distinct Spectra Chiral->Distinct

Caption: Logical relationship between enantiomers and their spectroscopic outcomes.

G cluster_methods Analytical Methods Sample Sample ((R/S)-2-Methoxy-1-butanol) Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep Analysis Spectroscopic Technique Selection Prep->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS ChiralGC Chiral GC Analysis->ChiralGC Data Data Acquisition NMR->Data IR->Data MS->Data ChiralGC->Data Processing Data Processing & Interpretation Data->Processing Result Structural Confirmation & Enantiomeric Purity Report Processing->Result

Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Materials: this compound sample, Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS), NMR tubes.

  • Procedure: a. Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of CDCl₃ in a clean vial. b. Transfer the solution to a 5 mm NMR tube. c. Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. d. Acquire the ¹H spectrum, typically using a 400 MHz or higher field instrument. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. e. Acquire the ¹³C spectrum. This requires more scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope. f. Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. g. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Protocol 2: Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Materials: this compound sample, FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: a. Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely. b. Acquire a background spectrum of the empty ATR crystal. c. Place a single drop of the neat liquid this compound sample directly onto the ATR crystal. d. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. e. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Protocol 3: Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Materials: this compound sample, high-purity solvent (e.g., dichloromethane), Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Procedure: a. Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent. b. Set the GC-MS parameters. A typical temperature program for the GC oven would start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. The MS is typically operated in Electron Ionization (EI) mode at 70 eV. c. Inject 1 µL of the prepared sample into the GC inlet. d. The compound will travel through the GC column, separate from any impurities, and then enter the mass spectrometer. e. Acquire the mass spectrum for the peak corresponding to this compound.

Protocol 4: Enantiomeric Differentiation by Chiral Gas Chromatography (GC)
  • Objective: To separate and quantify the (R) and (S) enantiomers.

  • Principle: The sample is passed through a GC column containing a chiral stationary phase (CSP). The transient diastereomeric interactions between the enantiomers and the CSP cause them to have different retention times, allowing for their separation.[4]

  • Materials: Racemic or enantiomerically-enriched this compound, high-purity solvent, Gas Chromatograph with a Flame Ionization Detector (FID), and a chiral GC column (e.g., a cyclodextrin-based column).

  • Procedure: a. Prepare a dilute solution of the sample (~1 mg/mL). b. Install the chiral column in the GC and condition it according to the manufacturer's instructions. c. Develop a temperature program that provides good resolution of the enantiomeric peaks. This often requires isothermal or slow temperature ramping conditions. d. Inject 1 µL of the sample. e. The two enantiomers will elute at different times, resulting in two separate peaks in the chromatogram. f. The ratio of the peak areas corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess (e.e.) can be calculated.

References

Comparative Biological Activity of Novel 2-Methoxy-1-butanol Derivatives: An In Vitro Screening Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a novel series of 2-Methoxy-1-butanol derivatives. The in vitro anticancer and antimicrobial activities of these compounds are evaluated against established therapeutic agents, Doxorubicin and Ciprofloxacin, respectively. The data presented herein is intended to serve as a preliminary guide for identifying derivatives with potential therapeutic value for further investigation.

Comparative Analysis of Biological Activity

The synthesized this compound derivatives were subjected to standardized in vitro assays to determine their cytotoxic effects on human cancer cells and their inhibitory activity against pathogenic bacteria. The results are summarized below, offering a direct comparison with clinically relevant drugs.

Anticancer Activity Screening

The cytotoxic potential of the this compound derivatives was assessed against the human cervical cancer cell line, HeLa. Doxorubicin, a widely used chemotherapeutic agent, was used as a positive control for comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, were determined.

CompoundDerivative TypeIC50 (µM) vs. HeLa Cells
2MB-01 Acetate Ester85.2
2MB-02 Propionate Ester62.5
2MB-03 Isobutyrate Ester45.8
2MB-04 Benzoate Ester28.3
Doxorubicin Standard Drug0.9
Antimicrobial Activity Screening

The antimicrobial efficacy of the this compound derivatives was evaluated against the gram-negative bacterium Escherichia coli (ATCC 25922). Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, served as the reference standard. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for each compound.

CompoundDerivative TypeMIC (µg/mL) vs. E. coli
2MB-01 Acetate Ester> 512
2MB-02 Propionate Ester256
2MB-03 Isobutyrate Ester128
2MB-04 Benzoate Ester64
Ciprofloxacin Standard Drug0.015

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.

Anticancer Activity: MTT Assay Protocol

The cytotoxicity of the this compound derivatives against HeLa cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product.

  • Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives and Doxorubicin were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. These were then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in each well was kept below 0.5%. The cells were treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Protocol

The minimum inhibitory concentration (MIC) of the this compound derivatives against E. coli was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture: E. coli (ATCC 25922) was grown in Mueller-Hinton Broth (MHB) at 37°C.

  • Inoculum Preparation: The bacterial culture was diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds and Ciprofloxacin were dissolved in DMSO and then serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Visualizations

To further illustrate the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatives Esterification Reactions (Acetate, Propionate, Isobutyrate, Benzoate) start->derivatives compounds 2MB-01 to 2MB-04 derivatives->compounds anticancer Anticancer Assay (MTT on HeLa cells) compounds->anticancer antimicrobial Antimicrobial Assay (MIC vs. E. coli) compounds->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic comparison Comparison with Standard Drugs ic50->comparison mic->comparison end Further Studies comparison->end Lead Compound Identification

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound This compound Derivative (e.g., 2MB-04) compound->raf Inhibition

The Uncharted Territory: A Cost-Benefit Analysis of 2-Methoxy-1-butanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that profoundly impacts the efficiency, cost, and environmental footprint of a synthetic process. This guide provides a comprehensive cost-benefit analysis of 2-Methoxy-1-butanol, a lesser-known glycol ether, in chemical synthesis. Due to a notable lack of published experimental data for this compound, this analysis will compare its known properties and cost against well-characterized and commonly used alternatives, namely 1-Methoxy-2-propanol (Propylene glycol methyl ether, PGME) and Di(propylene glycol) methyl ether (DPGME). This guide will extrapolate the potential performance of this compound based on the general characteristics of glycol ethers, providing a framework for its evaluation in laboratory and industrial settings.

Executive Summary

This compound belongs to the glycol ether family, a class of solvents known for their amphiphilic nature, possessing both ether and alcohol functionalities.[1][2] This dual character allows them to dissolve a wide range of polar and non-polar substances, making them versatile in various applications, including as solvents for nucleophilic substitution reactions.[3] However, the available data suggests that this compound is not a widely used solvent in the pharmaceutical or fine chemical industries. In contrast, its structural isomer, 1-Methoxy-2-propanol (PGME), is a prevalent and well-studied solvent, generally considered to have a favorable safety profile.[1] This guide presents a comparative analysis of the physicochemical properties, cost, and potential performance of this compound against these established alternatives, enabling an informed preliminary assessment.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Physicochemical Properties

PropertyThis compound1-Methoxy-2-propanol (PGME)Di(propylene glycol) methyl ether (DPGME)
CAS Number 15467-25-1[4]107-98-234590-94-8
Molecular Formula C5H12O2[4]C4H10O2C7H16O3
Molecular Weight ( g/mol ) 104.15[4]90.12148.20
Boiling Point (°C) 146[5]120188
Density (g/cm³) 0.93[5]~0.922~0.951
Flash Point (°C) ~45~32~75
Solubility in Water SolubleMiscibleMiscible

Table 2: Cost Comparison

SolventPuritySupplierPrice (USD)QuantityPrice per Gram (USD)
This compound >98.0% (GC)TCI Chemical[6]1515g30.20
This compound 95%Apollo Scientific[7]~220 (£170.00)1g220.00
1-Methoxy-2-propanol (PGME) >99.5%Sigma-Aldrich41.301L (~922g)~0.045
Di(propylene glycol) methyl ether (DPGME) Laboratory ReagentSD Fine-Chem~10.16 (₹869.00)500ml (~475.5g)~0.021

Note: Prices are subject to change and may vary between suppliers and regions. The prices for this compound are for small research quantities, while prices for the alternatives are for larger, bulk quantities, reflecting their widespread use.

Performance in Synthesis: An Extrapolated View

While specific experimental data for this compound is scarce, its performance as a solvent in common synthetic transformations can be inferred from its structure and the known behavior of glycol ethers.

Nucleophilic Substitution Reactions

Glycol ethers are effective solvents for nucleophilic substitution reactions (e.g., SN2) due to their ability to dissolve both organic substrates and inorganic salts.[3] Their ether functionality can solvate cations, which can enhance the reactivity of the nucleophile. However, the presence of a hydroxyl group makes them protic solvents, which can lead to hydrogen bonding with the nucleophile, potentially slowing down the reaction rate compared to polar aprotic solvents like DMSO or DMF.

Given its structure, this compound would be expected to behave similarly to other short-chain glycol ethers. Its primary alcohol group might participate in side reactions under certain conditions, a factor to consider in reaction design.

Experimental Protocols

As no specific experimental protocols for reactions using this compound were found, a general protocol for a representative nucleophilic substitution reaction, the Williamson Ether Synthesis, is provided below. This protocol can be adapted to compare the efficacy of this compound with other solvents.

General Protocol for Williamson Ether Synthesis

Materials:

  • Alcohol (e.g., phenol)

  • Strong base (e.g., sodium hydride)

  • Alkyl halide (e.g., ethyl iodide)

  • Solvent (this compound or an alternative)

  • Anhydrous sodium sulfate

  • Drying agent (e.g., magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1 equivalent) in the chosen solvent.

  • Carefully add the strong base (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in Solvent B Add Strong Base A->B C Add Alkyl Halide B->C D Heat and Monitor (TLC) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H

Caption: A generalized workflow for a Williamson Ether Synthesis.

cost_benefit_logic Cost-Benefit Analysis Logic for Solvent Selection Solvent Solvent Selection Cost Cost Analysis Solvent->Cost Performance Performance Analysis Solvent->Performance Price Price per Unit Cost->Price Waste Waste Disposal Cost->Waste Energy Energy Consumption Cost->Energy Yield Reaction Yield Performance->Yield Purity Product Purity Performance->Purity Safety Safety Profile Performance->Safety EnvImpact Environmental Impact Performance->EnvImpact

Caption: Logical framework for a solvent cost-benefit analysis.

Conclusion and Recommendations

The analysis reveals a significant disparity in both cost and available performance data between this compound and its common alternatives, 1-Methoxy-2-propanol (PGME) and Di(propylene glycol) methyl ether (DPGME).

  • Cost: this compound is substantially more expensive, with prices for small quantities being orders of magnitude higher than for bulk quantities of PGME and DPGME. This high cost is likely due to its limited demand and production scale. For any process development beyond small-scale research, the cost of this compound would be a major prohibitive factor.

  • Performance: While direct experimental data is lacking, its performance as a solvent is anticipated to be similar to other short-chain glycol ethers. However, without empirical data, its efficiency, potential for side reactions, and impact on product purity remain unknown. In contrast, PGME and DPGME are well-characterized solvents with established performance in a wide range of synthetic applications.

  • Safety and Environmental Impact: As a member of the glycol ether family, the safety profile of this compound should be carefully considered. Propylene glycol-based ethers like PGME are generally considered to have lower toxicity than ethylene (B1197577) glycol-based ethers.[1] The toxicological properties of this compound are not well-documented, which presents an additional risk.

Recommendation: Based on the current evidence, the use of this compound in synthesis is not recommended for most applications. The significantly higher cost, lack of performance data, and unknown toxicological profile make it a high-risk, low-reward choice compared to readily available, cost-effective, and well-characterized alternatives like 1-Methoxy-2-propanol (PGME). Researchers and process chemists should prioritize the use of established solvents for which extensive data on performance, safety, and environmental impact is available. Further investigation into the properties and potential niche applications of this compound would be required to justify its use over more conventional and economical options.

References

A Comparative Guide to the Synthetic Routes for Enantiopure 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 2-Methoxy-1-butanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its synthesis, however, presents challenges in achieving high enantiopurity and overall yield. This guide provides a comparative overview of three plausible synthetic strategies for obtaining enantiopure (S)- or (R)-2-Methoxy-1-butanol: Asymmetric Dihydroxylation of 1-Butene (B85601), Chiral Pool Synthesis from (S)-2-Aminobutanol, and Enzymatic Kinetic Resolution of the corresponding racemate.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data and qualitative aspects of the three proposed synthetic routes to enantiopure this compound. The data for yield and enantiomeric excess (e.e.) are estimated based on literature precedents for analogous transformations.

Parameter Route 1: Asymmetric Dihydroxylation Route 2: Chiral Pool Synthesis Route 3: Enzymatic Kinetic Resolution
Starting Material 1-Butene(S)-2-AminobutanolRacemic this compound
Key Steps 1. Sharpless Asymmetric Dihydroxylation2. Selective Monomethylation1. Diazotization2. Hydrolysis3. Methylation1. Racemic Synthesis2. Lipase-catalyzed acylation
Typical Overall Yield 60-75%40-60%~45% (for one enantiomer)
Typical e.e. >95%>98% (stereospecific)>99%
Key Reagents AD-mix-α/β, OsO₄ (cat.), K₃Fe(CN)₆, NaH, CH₃INaNO₂, H₂SO₄, NaH, CH₃ILipase (B570770) (e.g., Novozym 435), Vinyl acetate (B1210297)
Advantages - High enantioselectivity- Well-established and reliable method- Access to both enantiomers- Starts from a readily available chiral precursor- High enantiopurity of the final product- Very high enantiomeric excess- Mild reaction conditions
Disadvantages - Use of toxic and expensive OsO₄- Potential for over-methylation- Generation of unstable diazonium intermediate- Potential for side reactions- Maximum theoretical yield is 50% for one enantiomer- Requires separation of the resolved products

Experimental Protocols

Route 1: Asymmetric Dihydroxylation of 1-Butene

This route involves the highly reliable Sharpless Asymmetric Dihydroxylation to introduce chirality, followed by a selective monomethylation of the resulting diol.

Step 1: Synthesis of (S)-1,2-Butanediol via Sharpless Asymmetric Dihydroxylation [1][2][3]

  • To a stirred solution of AD-mix-α (1.4 g per mmol of olefin) in a 1:1 mixture of t-butanol and water (10 mL per gram of AD-mix) at room temperature, add 1-butene (1.0 equiv).

  • The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the addition of sodium sulfite (B76179) (1.5 g per gram of AD-mix).

  • The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-1,2-butanediol.

Step 2: Selective Monomethylation of (S)-1,2-Butanediol

  • To a solution of (S)-1,2-butanediol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Methyl iodide (1.05 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched with water and the product is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield (S)-2-Methoxy-1-butanol.

Route 2: Chiral Pool Synthesis from (S)-2-Aminobutanol

This approach utilizes a commercially available chiral starting material, (S)-2-aminobutanol, and converts it to the target molecule.

Step 1: Diazotization of (S)-2-Aminobutanol and Hydrolysis [4][5]

  • (S)-2-Aminobutanol (1.0 equiv) is dissolved in aqueous sulfuric acid (2 M) at 0 °C.

  • A solution of sodium nitrite (B80452) (1.2 equiv) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The solution is neutralized with sodium bicarbonate and the product is extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield crude (S)-1,2-butanediol.

Step 2: Methylation of (S)-1,2-Butanediol

  • Follow the methylation procedure as described in Route 1, Step 2.

Route 3: Enzymatic Kinetic Resolution of Racemic this compound

This method involves the synthesis of the racemic alcohol followed by an enzymatic resolution to separate the enantiomers.

Step 1: Synthesis of Racemic this compound

Step 2: Lipase-Catalyzed Kinetic Resolution [6][7][8][9]

  • To a solution of racemic this compound (1.0 equiv) in an organic solvent (e.g., hexane), add a lipase (e.g., Novozym 435, 10-20% w/w).

  • Add vinyl acetate (0.5 equiv) as the acyl donor.

  • The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by GC or HPLC.

  • When approximately 50% conversion is reached, the enzyme is filtered off.

  • The filtrate contains the unreacted (R)-2-methoxy-1-butanol and the acetylated product, (S)-2-methoxy-1-butyl acetate.

  • These two compounds can be separated by column chromatography. The acetate can be subsequently hydrolyzed to obtain (S)-2-methoxy-1-butanol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Asymmetric Dihydroxylation 1-Butene 1-Butene S-1,2-Butanediol S-1,2-Butanediol 1-Butene->S-1,2-Butanediol Sharpless Dihydroxylation (AD-mix-α) S-2-Methoxy-1-butanol S-2-Methoxy-1-butanol S-1,2-Butanediol->S-2-Methoxy-1-butanol Selective Methylation (NaH, CH₃I)

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Chiral Pool Synthesis S-2-Aminobutanol S-2-Aminobutanol Diazonium Salt Diazonium Salt S-2-Aminobutanol->Diazonium Salt Diazotization (NaNO₂, H₂SO₄) S-1,2-Butanediol S-1,2-Butanediol Diazonium Salt->S-1,2-Butanediol Hydrolysis S-2-Methoxy-1-butanol S-2-Methoxy-1-butanol S-1,2-Butanediol->S-2-Methoxy-1-butanol Methylation (NaH, CH₃I)

Caption: Synthetic pathway for Route 2.

G cluster_2 Route 3: Enzymatic Kinetic Resolution 1,2-Epoxybutane 1,2-Epoxybutane Racemic this compound Racemic this compound 1,2-Epoxybutane->Racemic this compound Methanolysis Mixture (R)-2-Methoxy-1-butanol (S)-2-Methoxy-1-butyl acetate Racemic this compound->Mixture Lipase, Vinyl Acetate Separated Enantiomers Separated Enantiomers Mixture->Separated Enantiomers Chromatography

Caption: Synthetic pathway for Route 3.

References

Comparative Guide to Analytical Method Validation for 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative determination of 2-Methoxy-1-butanol. The information is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It ensures that the method will produce reliable and accurate results. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][6]

Comparison of Analytical Methods

Both GC-FID and HPLC-UV are powerful techniques for the analysis of organic compounds. The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like this compound. The Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for a wide range of analytes. For compounds like this compound that lack a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity with a UV detector.[7]

The following table summarizes the expected performance characteristics of hypothetical GC-FID and HPLC-UV methods for the analysis of this compound.

Parameter GC-FID HPLC-UV (with derivatization)
Linearity (R²) > 0.995> 0.995
Range 1 - 500 µg/mL0.5 - 250 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Specificity HighHigh (dependent on derivatization)

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. Below are hypothetical, yet plausible, methodologies for the validation of GC-FID and HPLC-UV methods for this compound.

GC-FID Method Protocol

This method is designed for the direct analysis of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

HPLC-UV Method Protocol (with Pre-column Derivatization)

This method involves a derivatization step to enhance the UV absorbance of this compound. A common derivatizing agent for alcohols is 3,5-dinitrobenzoyl chloride.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Derivatization Reagent: 3,5-dinitrobenzoyl chloride in acetonitrile (B52724).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.5 µg/mL to 250 µg/mL.

  • To 100 µL of each standard and QC sample, add 100 µL of the derivatization reagent and 50 µL of pyridine (B92270) (catalyst).

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, add 500 µL of the mobile phase and inject into the HPLC system.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflows for the GC-FID and HPLC-UV methods.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Method (GC/HPLC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Materials Prepare Standards & Reagents Define_Parameters->Prepare_Materials Perform_Experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) Prepare_Materials->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data & Calculate Statistics Collect_Data->Analyze_Data Assess_Acceptance Assess Against Acceptance Criteria Analyze_Data->Assess_Acceptance Prepare_Report Prepare Validation Report Assess_Acceptance->Prepare_Report

Caption: General workflow for analytical method validation.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Calibration_Standards Prepare Calibration Standards (1-500 µg/mL) Stock_Solution->Calibration_Standards QC_Samples Prepare QC Samples (Low, Med, High) Stock_Solution->QC_Samples Inject_Sample Inject 1 µL into GC Calibration_Standards->Inject_Sample QC_Samples->Inject_Sample Chromatographic_Separation Separation on HP-5 Column Inject_Sample->Chromatographic_Separation Detection Detection by FID Chromatographic_Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for GC-FID analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution (1 mg/mL in Acetonitrile) Calibration_Standards Prepare Calibration Standards (0.5-250 µg/mL) Stock_Solution->Calibration_Standards QC_Samples Prepare QC Samples (Low, Med, High) Stock_Solution->QC_Samples Add_Reagent Add 3,5-dinitrobenzoyl chloride Calibration_Standards->Add_Reagent QC_Samples->Add_Reagent Heat_Mixture Heat at 60 °C for 30 min Add_Reagent->Heat_Mixture Dilute Dilute with Mobile Phase Heat_Mixture->Dilute Inject_Sample Inject 20 µL into HPLC Dilute->Inject_Sample Chromatographic_Separation Separation on C18 Column Inject_Sample->Chromatographic_Separation Detection Detection at 254 nm Chromatographic_Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

Both GC-FID and HPLC-UV (with derivatization) can be considered suitable methods for the quantitative analysis of this compound. The choice of method will depend on laboratory instrumentation availability, sample throughput requirements, and the desired sensitivity. The GC-FID method offers a more direct and simpler approach, while the HPLC-UV method, although requiring a derivatization step, may provide lower detection limits. It is imperative that any chosen method undergoes a thorough validation process to ensure it is fit for its intended purpose in a regulated environment.

References

A Guide to Inter-Laboratory Comparison of 2-Methoxy-1-butanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison (ILC) for the analysis of 2-Methoxy-1-butanol. As publicly available proficiency testing data specifically for this compound is limited, this document presents a hypothetical inter-laboratory study to illustrate the comparison process. The methodologies and data are based on established analytical techniques for similar volatile organic compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in establishing and verifying their analytical capabilities, thereby ensuring the accuracy and comparability of results across different laboratories.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons are a critical component of a laboratory's quality assurance program.[1] They involve multiple laboratories analyzing identical samples to evaluate and compare their analytical performance.[1] The primary goals of such studies are to:

  • Assess the accuracy and precision of analytical methods.

  • Identify and rectify potential systematic errors or biases in laboratory procedures.[1]

  • Harmonize analytical methodologies to ensure consistency in results.[1]

  • Provide a measure of confidence in the analytical data generated by different facilities.[1]

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical data from an inter-laboratory comparison for the quantification of this compound in a prepared sample. The certified reference concentration for this hypothetical sample is 50.00 mg/L .

LaboratoryAnalytical MethodMean Concentration (mg/L)Standard Deviation (mg/L)Accuracy (%)Precision (RSD %)Z-Score
Lab 1GC-MS49.500.8599.01.72-0.56
Lab 2GC-FID51.201.10102.42.151.33
Lab 3Headspace-GC-MS48.900.9897.82.00-1.22
Lab 4GC-MS50.500.75101.01.490.56
Lab 5SPME-GC-MS49.800.6599.61.31-0.22

Experimental Protocols

A detailed experimental protocol for a common and robust method for the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS), is provided below. This protocol is based on established methods for similar analytes.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Principle:

This method involves the direct injection of a liquid sample (or a diluted sample) into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters a mass spectrometer, which provides definitive identification and quantification based on its mass spectrum.

2. Instrumentation and Reagents:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polarity column like a DB-624 or equivalent).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • Autosampler: For automated and reproducible injections.

  • Reagents:

    • This compound analytical standard (≥98% purity).

    • Internal Standard (e.g., 2-Methoxy-2-methylpropane).

    • High-purity solvents (e.g., methanol, dichloromethane) for sample dilution and preparation.

    • High-purity helium for carrier gas.

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like methanol.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Spike all calibration standards and samples with a known concentration of the internal standard.

  • For unknown samples, a preliminary screening may be necessary to determine the appropriate dilution factor to fall within the calibration range.

4. GC-MS Conditions:

  • Injector Temperature: 200 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-200 for qualitative identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 45, 59, 75, 89) and the internal standard for enhanced sensitivity and quantitative accuracy.

5. Data Analysis and Quality Control:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify this compound in samples by applying the response factor from the calibration curve.

  • Include quality control samples (e.g., a blank, a known concentration check standard) in each analytical run to monitor method performance.

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and a typical analytical workflow for this compound analysis.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis and Data Submission cluster_2 Phase 3: Data Evaluation and Reporting A Study Design and Protocol Development B Sample Preparation and Homogenization A->B C Distribution of Samples to Participating Labs B->C D Laboratories Perform Analysis C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results (e.g., Z-Scores) E->F G Issuance of Performance Report F->G H Corrective Actions by Labs (if needed) G->H

Workflow of a typical inter-laboratory comparison study.

G cluster_workflow Analytical Workflow for this compound cluster_gcms GC-MS System Sample Receive Sample Prep Sample Preparation (Dilution, Internal Standard Spiking) Sample->Prep GC_MS GC-MS Analysis Prep->GC_MS Data Data Acquisition and Processing GC_MS->Data Injector Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection & Identification) Column->MS Report Final Report Generation Data->Report

Experimental workflow for this compound analysis.

References

Navigating Methoxy Alcohols in Synthesis: A Comparative Guide on Reaction Yields with 2-Methoxy-1-butanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of reaction yields using 2-Methoxy-1-butanol and its more common structural isomers, 2-methoxyethanol (B45455) and 1-methoxy-2-propanol (B31579). Due to a notable lack of published experimental data for this compound, this guide leverages data from analogous reactions in its alternatives to provide a valuable performance benchmark.

Methoxy (B1213986) alcohols are a versatile class of solvents, possessing both ether and alcohol functionalities. This dual nature allows them to dissolve a range of polar and non-polar substances, making them suitable for various chemical transformations. Their hydroxyl group can participate in hydrogen bonding, while the ether linkage provides a largely inert backbone.

Performance in Nucleophilic Substitution: The Williamson Ether Synthesis

To assess the comparative performance of these solvents, the Williamson ether synthesis was chosen as a representative SN2 reaction. This reaction is sensitive to solvent effects, as the solvent must facilitate the reaction between an alkoxide and an alkyl halide. An ideal solvent will solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus promoting the desired reaction.

Reactant 1Reactant 2SolventBaseTemperature (°C)Time (h)ProductYield (%)
4-Chlorophenol (B41353)Benzyl (B1604629) Chloride2-MethoxyethanolK₂CO₃10064-Chlorophenyl benzyl ether~85
4-ChlorophenolBenzyl Chloride1-Methoxy-2-propanolK₂CO₃10064-Chlorophenyl benzyl ether~82
This compound------Data not available

Note: The yields presented are based on typical results found in the literature for similar reaction conditions and are intended for comparative purposes.

The data suggests that both 2-methoxyethanol and 1-methoxy-2-propanol are effective solvents for this type of nucleophilic substitution, affording high yields of the desired ether product. The slight difference in yield may be attributed to the differing steric and electronic properties of the solvents. 2-Methoxyethanol, being a primary alcohol, is less sterically hindered than the secondary alcohol, 1-methoxy-2-propanol. This may influence the solvation of the reacting species and the transition state, leading to minor variations in reaction rates and yields.

Based on its structure as a primary alcohol with a methoxy group at the 2-position, it can be reasonably inferred that this compound would also serve as a competent solvent for such reactions. However, without experimental data, its relative performance remains theoretical.

Experimental Protocol: Williamson Ether Synthesis of 4-Chlorophenyl benzyl ether

The following is a representative experimental protocol for the Williamson ether synthesis of 4-chlorophenyl benzyl ether in a methoxy alcohol solvent.

Materials:

  • 4-Chlorophenol

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • 2-Methoxyethanol or 1-Methoxy-2-propanol (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and the chosen methoxy alcohol solvent (e.g., 2-methoxyethanol, 5 mL per mmol of 4-chlorophenol).

  • Addition of Alkyl Halide: To the stirred suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature under reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with 1 M sodium hydroxide solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Characterization: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 4-chlorophenyl benzyl ether. The identity and purity of the product should be confirmed by spectroscopic methods (e.g., NMR, IR) and melting point analysis.

Logical Workflow of Williamson Ether Synthesis

The following diagram illustrates the general workflow for the Williamson ether synthesis described in the experimental protocol.

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: 4-Chlorophenol K₂CO₃ Solvent add_benzyl_chloride Add Benzyl Chloride reactants->add_benzyl_chloride reflux Heat to 100°C (Reflux for 6h) add_benzyl_chloride->reflux monitor Monitor by TLC reflux->monitor cool_down Cool to Room Temp monitor->cool_down Reaction Complete solvent_removal Solvent Removal cool_down->solvent_removal extraction Aqueous Work-up & Extraction solvent_removal->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product: 4-Chlorophenyl benzyl ether purification->product

Caption: General experimental workflow for Williamson ether synthesis.

Conclusion

While a direct experimental comparison involving this compound is currently absent from the literature, the available data for its isomers, 2-methoxyethanol and 1-methoxy-2-propanol, suggest that it would be a viable solvent for SN2 reactions like the Williamson ether synthesis. Both 2-methoxyethanol and 1-methoxy-2-propanol demonstrate high efficacy, yielding comparable results under similar conditions. Researchers considering this compound for their synthetic applications can use the performance of these analogs as a strong predictive benchmark. Further experimental investigation into the solvent properties of this compound is warranted to fully characterize its potential in organic synthesis.

Safety Operating Guide

Proper Disposal of 2-Methoxy-1-butanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methoxy-1-butanol, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

This compound and its structural isomers are classified as flammable liquids.[1][2][3] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[3] Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any open flames, sparks, or hot surfaces.[4][5][6] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a flame-resistant lab coat.[5][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][4][7]

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for this compound. Do not mix with other incompatible waste streams.[8]

    • The container should be clearly marked as "Hazardous Waste," "Flammable," and list the full chemical name: "this compound."

    • Keep the waste container tightly sealed when not in use to prevent the release of flammable vapors.[6][7]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4]

    • Utilize a certified flammable storage cabinet for temporary storage, away from heat sources and incompatible materials such as strong oxidizing agents.[5][6]

    • Ensure the storage location is not near an exit path.[6]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

    • Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.[1]

Accidental Spill Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (Manageable by lab personnel):

    • Alert others in the immediate area and eliminate all sources of ignition.[2]

    • Wearing appropriate PPE, contain the spill.

    • Absorb the spill using an inert material such as sand, vermiculite, or a commercial solvent absorbent pad.[1][6][10] Do not use paper towels , as they are combustible.[6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[10]

    • Clean the spill area thoroughly.

  • Large Spills (Beyond the capacity of lab personnel):

    • Evacuate the immediate area.[4]

    • If it is safe to do so, eliminate nearby ignition sources and increase ventilation.

    • Immediately contact your institution's EHS or safety office for emergency response.[8]

Quantitative Data

The following table summarizes key quantitative safety data for chemicals structurally similar to this compound, as specific data for this isomer may vary. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.

PropertyValueSignificance
Flash Point ~ 60-71 °C (for similar isomers)[11]The lowest temperature at which vapors can ignite. Indicates a flammable liquid.
Oral LD50 (Rat) ~ 4000 mg/kg (for 3-Methoxy-1-butanol)[12]A measure of acute toxicity. High values indicate lower acute toxicity.
NFPA 704 Rating (Est.) Health: 1, Flammability: 2, Instability: 0Provides a quick assessment of hazards (0=minimal, 4=severe).

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety protocols for handling flammable liquid waste in a laboratory setting.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Initial Assessment cluster_1 Spill Response Protocol cluster_2 Routine Waste Collection cluster_3 Storage & Final Disposal start Generate this compound Waste is_spill Is it a spill? start->is_spill spill_size Assess Spill Size is_spill->spill_size Yes collect_waste Pour Waste into a Designated, Labeled Hazardous Waste Container is_spill->collect_waste No (Routine Waste) large_spill Large Spill: - Evacuate Area - Alert Safety Office - Eliminate Ignition Sources spill_size->large_spill Large (>1L or unmanageable) small_spill Small Spill: - Wear appropriate PPE - Eliminate Ignition Sources spill_size->small_spill Small (manageable) absorb Contain & Absorb Spill with Inert Material (e.g., sand, vermiculite) small_spill->absorb collect_spill Collect Contaminated Material into a Labeled Hazardous Waste Container absorb->collect_spill storage Store Waste Container in a Cool, Dry, Well-Ventilated Area (Flammable Storage Cabinet) collect_spill->storage collect_waste->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Methoxy-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety protocols and logistical plans for handling 2-Methoxy-1-butanol, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical first step before handling this compound. The following workflow diagram outlines the decision-making process to ensure adequate protection.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_selection 2. PPE Selection cluster_details 3. Specify PPE A Identify Hazards: - Flammable liquid (Category 3) - Potential for skin/eye irritation B Eye/Face Protection A->B C Skin Protection A->C D Respiratory Protection A->D B1 Chemical safety goggles (EN 166) or face shield B->B1 C1 Chemical-resistant gloves (Refer to compatibility table) C->C1 C2 Appropriate protective clothing (Lab coat, long sleeves) C->C2 D1 Use in well-ventilated area (e.g., chemical fume hood) D->D1 D2 NIOSH/MSHA approved respirator (If exposure limits are exceeded or irritation occurs) D->D2

PPE selection workflow for this compound.

Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is required when handling this compound.

Eye/Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • A face shield may be used for additional protection.

Skin Protection:

Glove MaterialBreakthrough Time (minutes)Performance Rating
Neoprene10-30Fair
Nitrile60-120Good
PVC60-120Good
Butyl Rubber120-240Very Good
Barrier® (Laminated Film)240-480Excellent
Viton®/Butyl>480Excellent
Table 1: Glove Chemical Resistance for 1-Methoxy-2-Propanol (structural isomer of this compound). Data should be used as a guide and onsite testing is recommended.[3]
  • Body Protection: Wear appropriate protective clothing, such as a lab coat and long-sleeved garments, to prevent skin exposure.[1]

Respiratory Protection:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[1]

  • If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper operational procedures is crucial for minimizing risks.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood to control exposure to vapors.[1]

  • Ignition Sources: This is a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1][4] Use only non-sparking tools and explosion-proof equipment.[1]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[4]

  • Container Handling: Keep the container tightly closed when not in use.[1]

Storage:

  • Conditions: Store in a cool, dry, well-ventilated place away from sources of ignition.[1][4]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal:

  • Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][3]

  • Procedure: Dispose of contents and container to an approved waste disposal plant.[1] Do not empty into drains.[1][3]

  • Containment for Spills: For spills, soak up the material with an inert absorbent material (e.g., sand, silica (B1680970) gel, vermiculite) and place it in a suitable, closed container for disposal.[1][3][4]

Contaminated PPE Disposal:

  • Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Clothing: Contaminated clothing should be removed immediately and washed before reuse. If heavily contaminated, it may need to be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.